molecular formula C23H25NO4 B1674964 LM985 CAS No. 87626-56-0

LM985

Cat. No.: B1674964
CAS No.: 87626-56-0
M. Wt: 379.4 g/mol
InChI Key: ZMLZQKCBYPEYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LM985, also known as flavone acetic acid ester (NSC 293015), is a historical investigational compound that emerged from a series of flavonoids screened for antitumor activity . It is the ester prodrug form of Flavone Acetic Acid (FAA, LM975) . In preclinical studies, this compound and its active metabolite FAA demonstrated a unique spectrum of activity, showing significant effects against solid murine tumours, such as colon adenocarcinoma 38, but less activity against ascites tumours or leukemias . Its primary research value lies in its novel, complex mechanism of action, which distinguished it from conventional cytotoxic agents. The anti-tumour activity of FAA in mice was not due to direct cytotoxicity alone but involved indirect mechanisms . Research suggests its action relies on a host-mediated response, potentially involving the induction of natural killer (NK) cell activity and the stimulation of cytokine release, such as interferon-alpha . A prominent and rapid effect observed in responsive murine tumours was extensive hemorrhagic necrosis, which was linked to a dramatic reduction in tumour blood flow, suggesting a vascular collapse mechanism as a key component of its antitumour action . Despite promising preclinical results, clinical trials with FAA did not demonstrate anti-tumour activity in humans, with the discrepancy likely relating to differences in immune system responses between mice and humans . Consequently, this compound and FAA are no longer in clinical development. Today, this compound is supplied for research purposes only, specifically for investigating historical anticancer drug mechanisms, studying tumour vasculature, and exploring the role of immune modulation in solid tumours. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZQKCBYPEYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87626-57-1 (hydrochloride)
Record name LM 985
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601007706
Record name 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87626-56-0
Record name 2-(Diethylamino)ethyl 4-oxo-2-phenyl-4H-1-benzopyran-8-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87626-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LM 985
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOFLAXONE 2-(DIETHYLAMINO)ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MQU39G359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of LM985 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise molecular mechanism of action for the flavonoid derivative LM985 and its active metabolite, LM975, has not been fully elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the known anti-tumor activities of this compound and explores its putative mechanism of action based on the well-documented effects of flavonoids in cancer cells, particularly in colorectal cancer.

Introduction

This compound is a flavonoid-based compound that has demonstrated notable anti-tumor activity in preclinical models of colon adenocarcinoma.[1][2] Flavonoids, a broad class of plant secondary metabolites, are recognized for their pleiotropic effects on cancer cells, including the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. Pharmacokinetic studies have revealed that this compound is rapidly metabolized to its active form, LM975, which is believed to be the primary mediator of its therapeutic effects.[1][2] This technical guide will summarize the quantitative data on the anti-tumor efficacy of this compound and delineate the probable signaling pathways through which its active metabolite, LM975, exerts its anti-cancer effects, drawing parallels with the known mechanisms of other flavonoids in colorectal cancer.

Preclinical Anti-Tumor Activity of this compound

This compound has been evaluated against various transplantable mouse colon adenocarcinomas (MAC). The compound exhibits differential activity depending on the tumor model and dosing regimen.

Table 1: Summary of this compound Anti-Tumor Activity in Mouse Colon Adenocarcinoma Models [1][2]

Tumor ModelAdministration RouteDosing ScheduleOutcome
MAC 15A (ascitic)Single i.p. injection (MTD)Single doseNo activity
MAC 13 (subcutaneous)Single i.p. injection (MTD)Single doseModerate activity
MAC 15A (subcutaneous)Single i.p. injection (MTD)Single doseModerate activity
MAC 26 (subcutaneous)Single i.p. injection (MTD)Single doseSignificant growth delay
MAC 13 (subcutaneous)Repeated i.p. injectionRepeated dose (7 days apart)>90% tumor inhibition
MAC 26 (subcutaneous)Repeated i.p. injectionRepeated dose (7 days apart)Cures achieved

MTD: Maximum Tolerated Dose

Pharmacokinetics: The Central Role of the Active Metabolite LM975

A crucial aspect of this compound's pharmacology is its rapid in vivo degradation to LM975.[1][2] Pharmacokinetic analyses have established a direct correlation between the administered dose of this compound, the resultant area under the curve (AUC) for LM975, and the observed anti-tumor response.[1][2] This strongly suggests that LM975 is the principal active agent.

LM985_Pharmacokinetics This compound This compound (Administered) Metabolism Rapid In Vivo Degradation This compound->Metabolism LM975 LM975 (Active Metabolite) Metabolism->LM975 Tumor Tumor Cells LM975->Tumor Exerts effect on Response Anti-Tumor Response Tumor->Response Leads to

Figure 1: Pharmacokinetic Conversion of this compound to its Active Metabolite LM975.

Putative Molecular Mechanism of Action in Cancer Cells

Given that this compound is a flavonoid, its anti-cancer activity, mediated by LM975, is likely to involve the modulation of signaling pathways commonly targeted by this class of compounds in colorectal cancer. Flavonoids are known to interfere with multiple signaling cascades that are critical for tumor progression.

Several key signaling pathways are frequently dysregulated in colorectal cancer and are known targets of flavonoids:

  • Wnt/β-catenin Signaling Pathway: This pathway is constitutively active in a vast majority of colorectal cancers. Flavonoids have been shown to inhibit this pathway at various levels, from receptor binding to downstream gene transcription.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade plays a central role in cell proliferation, differentiation, and survival. Flavonoids can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

  • PI3K/Akt/mTOR Signaling Pathway: This is a major survival pathway that is often hyperactivated in cancer. Flavonoids can inhibit this pathway, leading to decreased cell survival and proliferation.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a key regulator of inflammation and cell survival. Many flavonoids are known to suppress NF-κB activation.

Putative_Signaling_Pathways cluster_lm975 LM975 (Active Metabolite) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LM975 LM975 Wnt Wnt/β-catenin LM975->Wnt MAPK MAPK LM975->MAPK PI3K PI3K/Akt/mTOR LM975->PI3K NFkB NF-κB LM975->NFkB Proliferation Decreased Proliferation Wnt->Proliferation Metastasis Decreased Metastasis Wnt->Metastasis MAPK->Proliferation MAPK->Metastasis PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Figure 2: Putative Signaling Pathways Targeted by LM975 in Cancer Cells.

Flavonoids are well-documented inducers of apoptosis (programmed cell death) and can cause cell cycle arrest in cancer cells. The main targets for the inhibitory effect of flavonoids on colorectal cancer signaling pathways include caspases, nuclear factor kappa B, mitogen-activated protein kinase/p38, matrix metalloproteinases (MMP-2, MMP-7, and MMP-9), p53, β-catenin, cyclin-dependent kinases (CDK2 and CDK4), and cyclins A, B, D, and E. It is plausible that LM975 triggers apoptosis through the intrinsic or extrinsic pathways and halts the cell cycle at critical checkpoints, thereby preventing tumor growth.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies used to investigate the mechanism of action of flavonoid compounds in cancer cells.

5.1. Cell Viability and Proliferation Assays

  • MTT Assay: To determine the cytotoxic effects of LM975 on colon cancer cell lines. Cells are seeded in 96-well plates, treated with varying concentrations of the compound, and cell viability is measured colorimetrically.

  • Clonogenic Assay: To assess the long-term proliferative potential of cancer cells after treatment with LM975.

5.2. Western Blot Analysis

  • To investigate the effect of LM975 on the protein expression levels and phosphorylation status of key components of the Wnt/β-catenin, MAPK, PI3K/Akt, and NF-κB signaling pathways.

5.3. Apoptosis Assays

  • Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry after treatment with LM975.

  • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the induction of apoptosis.

5.4. Cell Cycle Analysis

  • Propidium Iodide Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with LM975.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_readouts Experimental Readouts Cells Colon Cancer Cell Lines Treatment Treatment with LM975 Cells->Treatment Viability Cell Viability/ Proliferation Assays Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot Apoptosis Apoptosis Assays Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle Cytotoxicity Cytotoxicity (IC50) Viability->Cytotoxicity ProteinLevels Protein Expression/ Phosphorylation WesternBlot->ProteinLevels ApoptoticCells Apoptotic Cell Percentage Apoptosis->ApoptoticCells CellDistribution Cell Cycle Distribution CellCycle->CellDistribution

Figure 3: General Experimental Workflow for Investigating the Mechanism of Action of LM975.

Conclusion

This compound is a promising anti-cancer agent, particularly for colorectal cancer, with its activity mediated by its active metabolite, LM975. While direct experimental evidence detailing its molecular mechanism of action is currently lacking, its classification as a flavonoid strongly suggests that its anti-tumor effects are likely exerted through the modulation of key oncogenic signaling pathways such as Wnt/β-catenin, MAPK, PI3K/Akt, and NF-κB, leading to decreased proliferation and increased apoptosis. Further research is warranted to precisely elucidate the molecular targets of LM975 and to validate these putative mechanisms, which will be crucial for its future clinical development.

References

An In-depth Technical Guide on the Synthesis of LM985 Flavone Acetic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM985, the diethylaminoethyl ester of flavone-8-acetic acid (FAA), is a member of the flavonoid class of compounds investigated for its potential antitumor activities. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its precursor, flavone-8-acetic acid, and the subsequent esterification to yield the final product. Furthermore, this document elucidates the primary mechanism of action for this class of compounds, the activation of the stimulator of interferon genes (STING) signaling pathway, and presents relevant biological data.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Synthetic flavonoids, such as flavone-8-acetic acid (FAA) and its derivatives, have been a particular focus of anticancer research. This compound was developed as a prodrug of FAA (also known as LM975), designed to improve its pharmacological properties. In vivo, this compound is rapidly hydrolyzed to FAA, the active compound. The antitumor effects of FAA are not due to direct cytotoxicity but rather through the induction of a host-mediated immune response, primarily through the activation of the STING pathway. This guide will detail the synthetic route to this compound and provide insight into its biological mechanism.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the core molecule, flavone-8-acetic acid (FAA), followed by its esterification with 2-(diethylamino)ethanol.

Synthesis of Flavone-8-Acetic Acid (FAA)

The synthesis of the flavone-8-acetic acid core can be achieved through various established methods for flavone synthesis. One common approach is a modification of the Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of Flavone-8-Acetic Acid

This protocol is a representative method and may require optimization.

  • Step 1: Synthesis of 2-Hydroxy-3-methylacetophenone. (This is a potential starting material, and its synthesis or commercial availability would be the initial step).

  • Step 2: Acylation of the Phenolic Hydroxyl Group. The 2-hydroxy-3-methylacetophenone is acylated with a suitable benzoyl derivative.

  • Step 3: Baker-Venkataraman Rearrangement. The resulting ester undergoes an intramolecular Claisen condensation to form a 1,3-diketone.

  • Step 4: Cyclization to the Flavone Core. The 1,3-diketone is cyclized under acidic conditions to form the flavone ring system.

  • Step 5: Introduction of the Acetic Acid Moiety. The acetic acid group is introduced at the 8-position of the flavone core. This can be achieved through various methods, such as the Williamson ether synthesis with a haloacetate followed by hydrolysis.

Quantitative Data for FAA Synthesis (Illustrative)

ParameterValue
Starting Material2-hydroxy-3-methylacetophenone
Key ReagentsBenzoyl chloride, Pyridine, Potassium hydroxide, Sulfuric acid, Ethyl bromoacetate, Sodium hydroxide
Overall Yield~40-50%
Melting Point235-238 °C
AppearanceWhite to off-white solid

Note: This data is illustrative and may vary based on the specific experimental conditions.

Esterification of Flavone-8-Acetic Acid to this compound

The final step in the synthesis of this compound is the esterification of flavone-8-acetic acid with 2-(diethylamino)ethanol. A common and effective method for this transformation is the Fischer esterification, which is catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound (2-(diethylamino)ethyl 2-(4-oxo-2-phenyl-4H-chromen-8-yl)acetate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add flavone-8-acetic acid (1 equivalent) and 2-(diethylamino)ethanol (1.2-1.5 equivalents).

  • Solvent and Catalyst: Suspend the reactants in a suitable solvent that forms an azeotrope with water, such as toluene or benzene. Add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for this compound Synthesis (Illustrative)

ParameterValue
Starting MaterialFlavone-8-acetic acid
Reagents2-(diethylamino)ethanol, Sulfuric acid (catalyst), Toluene
Reaction Time4-8 hours
Reaction TemperatureReflux (approx. 110 °C)
Yield~60-70%
AppearancePale yellow solid
Molecular FormulaC23H25NO4
Molecular Weight379.45 g/mol

Note: This data is illustrative and would require experimental verification for precise values.

Mechanism of Action: STING Pathway Activation

The antitumor activity of flavone acetic acid (the active form of this compound) is primarily attributed to its role as an agonist of the STING (Stimulator of Interferon Genes) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus FAA Flavone Acetic Acid (LM975) (from this compound hydrolysis) STING_inactive STING (inactive dimer) FAA->STING_inactive binds STING_active STING (active oligomer) STING_inactive->STING_active conformational change & oligomerization STING_translocated Translocated STING STING_active->STING_translocated translocation TBK1 TBK1 STING_translocated->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization Transcription Transcription pIRF3->Transcription IFN_genes Interferon Genes (e.g., IFN-β) IFN_secretion Type I Interferon Secretion IFN_genes->IFN_secretion translation & secretion Transcription->IFN_genes activates Immune_Response Antitumor Immune Response IFN_secretion->Immune_Response

Caption: STING signaling pathway activation by Flavone Acetic Acid.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_FAA Flavone-8-Acetic Acid Synthesis cluster_this compound This compound Synthesis (Esterification) Start_FAA Starting Materials (e.g., 2-hydroxy-3-methylacetophenone) Reaction_FAA Multi-step Synthesis (Acylation, Rearrangement, Cyclization, Alkylation) Start_FAA->Reaction_FAA Purification_FAA Purification (Recrystallization) Reaction_FAA->Purification_FAA Product_FAA Flavone-8-Acetic Acid (FAA) Purification_FAA->Product_FAA Reaction_this compound Fischer Esterification (Acid Catalyst, Toluene, Reflux) Product_FAA->Reaction_this compound Start_this compound 2-(diethylamino)ethanol Start_this compound->Reaction_this compound Workup_this compound Aqueous Work-up (Neutralization, Extraction) Reaction_this compound->Workup_this compound Purification_this compound Purification (Column Chromatography) Workup_this compound->Purification_this compound Product_this compound This compound Purification_this compound->Product_this compound

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity

The biological activity of this compound is intrinsically linked to its hydrolysis product, FAA. FAA has demonstrated significant antitumor effects in murine models, which are dependent on a competent host immune system.

In Vitro Chemosensitivity

Studies have compared the in vitro activity of LM975 (FAA) and this compound against various human malignant cell lines.

Table of 50% Inhibitory Concentrations (IC50)

Cell LineLM975 (FAA) (µg/mL)This compound (µg/mL)
LICR (LON) HN-3 (Tongue Carcinoma)200 ± 10151 ± 3
WiDr (Colon Carcinoma)97 ± 736 ± 4
MCF-7 (Breast Carcinoma)171 ± 1686 ± 3
K-562 (Leukemia)>500140 ± 18

Data from in vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512) and its diethylaminoethyl ester derivative (this compound; NSC 293015). The difference between this compound and LM975 was statistically significant for the WiDr and LICR (LON) HN-3 lines.[3]

Conclusion

This compound serves as a prodrug for the STING agonist, flavone-8-acetic acid. Its synthesis is achievable through a two-stage process involving the preparation of the flavone core followed by esterification. The biological activity of this class of compounds underscores the importance of the STING pathway as a target for cancer immunotherapy. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and study of flavone acetic acid esters and their potential therapeutic applications. Further research and optimization of the synthetic protocols and a deeper understanding of the structure-activity relationships will be crucial for the development of more potent and selective STING agonists.

References

LM985: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM985, a synthetic flavonoid derivative, has demonstrated notable anti-tumor activity in preclinical models, primarily attributed to its rapid conversion to the active metabolite, flavone acetic acid (FAA/LM975). This document provides a comprehensive technical overview of the biological activity of this compound, detailing its effects on cancer cells and the tumor microenvironment. It consolidates quantitative data from key studies, presents detailed experimental protocols for in vitro and in vivo evaluation, and elucidates the compound's molecular targets and signaling pathways through structured diagrams. The primary mechanism of action of this compound/FAA is multifaceted, involving vascular disruption within the tumor and potent immunomodulatory effects mediated through the activation of the STING (Stimulator of Interferon Genes) pathway, leading to the production of cytokines such as interferons and tumor necrosis factor-alpha (TNF-α).

Introduction

This compound (flavone acetic acid ester) is a water-soluble prodrug designed to improve the bioavailability of flavone acetic acid (FAA), a compound with significant anti-tumor properties in murine models. Early studies identified this compound's efficacy against solid tumors, particularly colon adenocarcinomas. Its mechanism of action deviates from classical cytotoxic agents, targeting the tumor vasculature and stimulating an innate immune response, making it a subject of interest for novel cancer therapeutic strategies.

Biological Activity

The biological activity of this compound is intrinsically linked to its active metabolite, FAA. In vivo, this compound is rapidly hydrolyzed to FAA. The anti-tumor effects are a combination of direct, albeit modest, cytotoxicity at high concentrations and, more significantly, indirect effects on the tumor microenvironment.

In Vitro Cytotoxicity

This compound and its metabolite FAA exhibit cytotoxic effects against various cancer cell lines, although typically at high concentrations. The following table summarizes the 50% inhibitory concentration (IC50) values from a key study.

CompoundCell LineCancer TypeIC50 (µg/mL)
This compoundWiDrColon Carcinoma36 ± 4
LICR(LON)HN-3Tongue Carcinoma151 ± 3
MCF7Breast Carcinoma86 ± 3
K-562Leukemia140 ± 18
LM975 (FAA)WiDrColon Carcinoma97 ± 7
LICR(LON)HN-3Tongue Carcinoma200 ± 10
MCF7Breast Carcinoma171 ± 16
K-562Leukemia> 500
This compoundNormal Human Myeloid ProgenitorsNormal Cells134 ± 41
LM975 (FAA)Normal Human Myeloid ProgenitorsNormal Cells76 ± 31

Data from Schroyens WA, et al. Eur J Cancer Clin Oncol. 1987.

In Vivo Anti-Tumor Activity

In vivo studies using murine colon adenocarcinoma models (MAC) have demonstrated the significant anti-tumor efficacy of this compound. The activity is more pronounced against subcutaneous tumors compared to ascitic tumors and is enhanced with repeated administration.

Tumor ModelTreatment ScheduleOutcome
MAC 13 (s.c.)Single i.p. injection (Maximum Tolerated Dose)Moderate activity
Repeated i.p. injection (day 7)>90% tumor inhibition
MAC 15A (s.c.)Single i.p. injection (Maximum Tolerated Dose)Moderate activity
MAC 26 (s.c.)Single i.p. injection (Maximum Tolerated Dose)Significant growth delay
Repeated i.p. injection (day 7)Cures achieved
MAC 15A (ascitic)Single i.p. injection (Maximum Tolerated Dose)No activity

Data from Double JA, et al. Br J Cancer. 1986.

Molecular Targets and Signaling Pathways

The primary molecular target of the active metabolite of this compound, flavone acetic acid (FAA), in mice is the Stimulator of Interferon Genes (STING) protein. FAA acts as a STING agonist, triggering a downstream signaling cascade that results in robust anti-tumor immune responses.

STING Pathway Activation

Activation of the STING pathway by FAA leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β).

Simultaneously, STING activation can also lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).

The induction of interferons and TNF-α orchestrates a multi-pronged attack on the tumor. This includes the recruitment and activation of natural killer (NK) cells, which contribute to direct tumor cell lysis, and a disruptive effect on the tumor vasculature, leading to hemorrhagic necrosis.

Furthermore, FAA has been shown to stimulate the production of nitric oxide (NO) and peroxynitrite within the tumor microenvironment, contributing to vascular damage and apoptosis of tumor cells.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment This compound This compound (Prodrug) FAA Flavone Acetic Acid (FAA) This compound->FAA Hydrolysis STING STING (on ER membrane) FAA->STING Activates NO_peroxynitrite ↑ Nitric Oxide ↑ Peroxynitrite FAA->NO_peroxynitrite TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IFN_gene IFN-α/β Genes pIRF3_nuc->IFN_gene Induces Transcription TNF_gene TNF-α Gene NFkB_nuc->TNF_gene Induces Transcription IFN IFN-α/β IFN_gene->IFN TNF TNF-α TNF_gene->TNF NK_cell Natural Killer (NK) Cell IFN->NK_cell Activates Vascular_disruption Tumor Vascular Disruption TNF->Vascular_disruption

Caption: this compound/FAA signaling pathway via STING activation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method for determining the cytotoxic effects of this compound and its analogues on cancer cell lines using a colorimetric assay based on the reduction of dimethylthiazol-2-yl-diphenyltetrazolium bromide (MTT).

Materials:

  • Cancer cell lines (e.g., WiDr, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound and LM975 (FAA)

  • Dimethyl sulfoxide (DMSO) for drug dissolution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound and LM975 in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.

    • Incubate the plates for the desired exposure time (e.g., 4-6 days).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • After the incubation, add 100 µL of the solubilization solution to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Drugs 3. Prepare Serial Dilutions of this compound/FAA Seed_Cells->Prepare_Drugs Treat_Cells 4. Add Drug Dilutions to Cells Prepare_Drugs->Treat_Cells Incubate 5. Incubate for 4-6 Days Treat_Cells->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 4 Hours Add_MTT->Incubate_MTT Add_Solubilizer 8. Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance 9. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Murine Colon Adenocarcinoma Model

This protocol outlines the establishment of a subcutaneous murine colon adenocarcinoma (MAC) tumor model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Female BALB/c or other appropriate mouse strain (6-8 weeks old)

  • MAC tumor fragments or cell suspension

  • Sterile PBS or cell culture medium

  • This compound for injection

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Shave the right flank of the mouse.

    • Inject subcutaneously 0.1-0.2 mL of the MAC tumor cell suspension (typically 1 x 10^6 cells) or implant a small tumor fragment (2-3 mm) into the shaved flank.

    • Monitor the animals for recovery from anesthesia.

  • Animal Monitoring and Tumor Measurement:

    • House the animals under standard conditions with free access to food and water.

    • Monitor the general health of the animals daily, including body weight, behavior, and signs of distress.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • Drug Administration:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Prepare the this compound solution for intraperitoneal (i.p.) injection at the desired dose.

    • Administer the treatment according to the planned schedule (e.g., single dose or repeated doses). The control group should receive vehicle injections.

  • Endpoint and Data Collection:

    • Continue monitoring tumor growth and animal health.

    • The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or if animals show signs of excessive morbidity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

InVivo_Workflow Start Start Tumor_Implantation 1. Subcutaneous Tumor Implantation (MAC cells) Start->Tumor_Implantation Animal_Monitoring 2. Monitor Animal Health & Tumor Growth Tumor_Implantation->Animal_Monitoring Randomization 3. Randomize Mice into Treatment & Control Groups Animal_Monitoring->Randomization Treatment 4. Administer this compound (i.p.) Randomization->Treatment Treatment Group Control 4. Administer Vehicle (i.p.) Randomization->Control Control Group Continued_Monitoring 5. Continue Monitoring Tumor Volume & Health Treatment->Continued_Monitoring Control->Continued_Monitoring Endpoint 6. Euthanize at Endpoint Continued_Monitoring->Endpoint Data_Collection 7. Excise Tumors & Collect Data Endpoint->Data_Collection Data_Analysis 8. Analyze Tumor Growth Inhibition Data_Collection->Data_Analysis

Caption: Workflow for the in vivo murine colon adenocarcinoma model.

Conclusion

This compound, through its active metabolite flavone acetic acid, represents a class of anti-tumor agents with a unique mechanism of action. Its ability to disrupt tumor vasculature and stimulate an innate immune response via the STING pathway offers a compelling rationale for further investigation, potentially in combination with other cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and related compounds, with the ultimate goal of translating these preclinical findings into effective clinical strategies.

In Vitro Solubility and Stability of LM985: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM985 is a synthetic compound belonging to the flavone class of molecules, specifically a flavone acetic acid ester. It has garnered interest for its potential anti-tumor activities. Understanding the physicochemical properties of a drug candidate, such as its solubility and stability, is paramount in the early stages of drug development. These parameters significantly influence formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of the compound. This technical guide provides a comprehensive overview of the available data and detailed experimental protocols for assessing the in vitro solubility and stability of this compound.

Data Presentation

Solubility of this compound

Quantitative data on the solubility of this compound in various solvents is crucial for designing in vitro assays and developing suitable formulations. The following table summarizes the available solubility data for this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO12.517.2[1]
DMSO-10[2]
DMF2534.4[1]
Ethanol2527.5[1]
Aqueous Buffer Data Not Available Data Not Available -

Note: The discrepancy in DMSO solubility values may be due to different experimental conditions or definitions of solubility.

Stability of this compound

Currently, there is no specific published data on the in vitro stability of this compound in aqueous solutions or biological matrices. As a flavone acetic acid ester, this compound may be susceptible to hydrolysis, particularly at non-neutral pH. Furthermore, metabolic degradation is a key consideration for any drug candidate. The experimental protocols outlined below provide a framework for generating this critical stability data.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination of this compound in aqueous buffer using the shake-flask method, a gold standard for solubility measurement.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC system with UV detector

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a glass vial.

  • Alternatively, for poorly soluble compounds, a small volume of a concentrated stock solution can be added to the buffer, and the organic solvent concentration should be kept to a minimum (<1%).

  • Seal the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the samples for the presence of undissolved solid material.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method (see Section 4 for a proposed method).

  • The experiment should be performed in triplicate.

Caption: Workflow for Aqueous Solubility Determination.

In Vitro Stability Assessment in Aqueous Buffer (Hydrolytic Stability)

This protocol aims to determine the hydrolytic stability of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Aqueous buffers: pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), pH 9.0 (borate buffer)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with UV detector

  • Temperature-controlled incubator (e.g., 37°C)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Spike the this compound stock solution into the different pH buffers to a final concentration of, for example, 10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

  • The degradation rate constant (k) can be determined by plotting the natural logarithm of the remaining this compound concentration versus time. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

G start Prepare this compound stock solution spike Spike into buffers (pH 4, 7.4, 9) start->spike incubate Incubate at 37°C spike->incubate sample Sample at time points (0-48h) incubate->sample quench Quench with cold acetonitrile sample->quench analyze Analyze by HPLC quench->analyze calculate Calculate degradation rate and half-life analyze->calculate

Caption: Workflow for Hydrolytic Stability Assessment.

In Vitro Metabolic Stability Assessment (Microsomal Stability)

This protocol evaluates the metabolic stability of this compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM) or other species as required

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control substrate (e.g., testosterone or midazolam)

  • Acetonitrile (cold) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a microcentrifuge tube, pre-warm the liver microsomes and the this compound working solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.

  • Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

  • Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining concentration of the parent this compound in each sample using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

G prep Prepare this compound and microsome solutions pre_incubate Pre-warm at 37°C prep->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction sampling Sample at various time points start_reaction->sampling stop_reaction Stop reaction with cold acetonitrile sampling->stop_reaction process Centrifuge and collect supernatant stop_reaction->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for Microsomal Stability Assay.

Proposed HPLC Method for Quantification of this compound

A validated HPLC method is essential for the accurate quantification of this compound in the aforementioned solubility and stability studies. The following is a proposed starting point for method development.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely in the range of 254-350 nm).

  • Quantification: Based on a standard curve of known this compound concentrations.

Mandatory Visualization: Signaling Pathway

This compound is an ester derivative of flavone acetic acid (FAA). FAA and its more potent analog, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), have been shown to act as mouse-selective agonists of the Stimulator of Interferon Genes (STING) pathway. This activation of the innate immune system is believed to be a key mechanism of their anti-tumor activity, leading to vascular disruption within the tumor. The following diagram illustrates this proposed signaling pathway.

G This compound This compound (or its active metabolite) STING STING (on ER membrane) This compound->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimerization & nuclear translocation) IRF3->pIRF3 IFN Type I Interferon (IFN-β) production pIRF3->IFN Immune Innate Immune Cell Activation (e.g., Macrophages, NK cells) IFN->Immune Autocrine/paracrine signaling Cytokines Cytokine & Chemokine Release (e.g., TNF-α, IL-6) Immune->Cytokines Vascular Tumor Vasculature Disruption & Hemorrhagic Necrosis Cytokines->Vascular Tumor Tumor Cell Death Vascular->Tumor

Caption: Proposed STING-Mediated Anti-Tumor Pathway of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the in vitro solubility and stability of this compound and offers detailed experimental protocols to generate the missing critical data. The provided protocols for determining aqueous solubility, hydrolytic stability, and metabolic stability are robust starting points for any laboratory. Furthermore, the elucidation of the likely signaling pathway through STING activation provides a mechanistic framework for understanding the anti-tumor activity of this compound. The generation of comprehensive solubility and stability data is an indispensable step in the continued development of this compound as a potential therapeutic agent.

References

LM985 safety profile and preliminary toxicity data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM985, a flavone acetic acid ester, is a novel investigational anti-tumor agent that has undergone preclinical and early clinical evaluation. It functions as a prodrug, rapidly hydrolyzing in vivo to its active metabolite, LM975, also known as flavone acetic acid (FAA). This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound and its active form, LM975. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Executive Summary

Quantitative Toxicity Data

While specific LD50 and NOAEL values for this compound are not explicitly stated in the reviewed literature, preclinical studies on its active metabolite, LM975 (flavone acetic acid), provide insights into its acute toxicity in mice.

CompoundSpeciesRoute of AdministrationObserved EffectDosageCitation
LM975 (Flavone Acetic Acid)MouseIntraperitoneal (bolus)Acute lethality in many mice≥ 356 mg/kg[1]
LM975 (Flavone Acetic Acid)MouseIntravenousMore frequent acute lethality compared to intraperitoneal administrationNot specified[1]
This compoundHumanIntravenousDose-limiting toxicity (acute reversible hypotension)Not specified[2]

Experimental Protocols

Detailed experimental protocols for the definitive toxicity studies (e.g., GLP-compliant LD50 or repeated-dose toxicity studies) for this compound are not fully described in the available literature. However, information from preclinical anti-tumor and pharmacological studies provides insights into the methodologies used.

In Vivo Anti-Tumor and Toxicity Assessment in Mice (General Protocol)

A common experimental design for evaluating the anti-tumor activity and associated toxicity of compounds like LM975 in mice involves the following steps:

  • Animal Model: Inbred mouse strains (e.g., C57/B1) are typically used.[3]

  • Tumor Implantation: Human or murine tumor cells (e.g., pancreatic adenocarcinoma PAN/03) are implanted subcutaneously into the mice.[3]

  • Drug Administration: Once tumors reach a specified size, the test compound (e.g., LM975) is administered via a clinically relevant route, such as intravenous or intraperitoneal injection.[3] Dosing schedules can vary, for example, administration on specific days post-tumor implant.[3]

  • Toxicity Monitoring: Animals are monitored for signs of toxicity, including changes in body weight, clinical signs of distress, and mortality.

  • Efficacy Evaluation: Tumor growth is measured regularly to assess the anti-tumor efficacy of the compound.

  • Coagulation Studies: To investigate effects on hemostasis, blood samples are collected at various time points after drug administration to measure parameters such as clotting time, thrombin time, and platelet counts.[4][5][6]

Mechanism of Action & Signaling Pathway

The anti-tumor effect of this compound, through its active metabolite LM975 (FAA), is not primarily due to direct cytotoxicity to cancer cells. Instead, it is attributed to a combination of vascular disruption within the tumor and immunomodulatory effects. A key molecular target identified for FAA is the Stimulator of Interferon Genes (STING).

STING Pathway Activation by Flavone Acetic Acid (FAA)

FAA acts as an agonist of the murine STING protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, is thought to induce hemorrhagic necrosis of tumors and stimulate an anti-tumor immune response.[7][8]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Downstream Effects FAA Flavone Acetic Acid (LM975) mSTING Mouse STING (on ER membrane) FAA->mSTING Binds to & Activates TBK1 TBK1 mSTING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 (Dimer) IRF3->pIRF3 Dimerizes Transcription Transcription of Type I Interferons & Pro-inflammatory Cytokines pIRF3->Transcription Translocates to Nucleus & Initiates Transcription Vascular_Disruption Tumor Vascular Disruption Transcription->Vascular_Disruption Immune_Modulation Immune Modulation (e.g., NK cell activation) Transcription->Immune_Modulation

Caption: STING signaling pathway activated by LM975 (Flavone Acetic Acid).

Experimental Workflow for In Vitro Chemosensitivity and Myelotoxicity

The following workflow is based on studies evaluating the in vitro effects of this compound and LM975.

Experimental_Workflow cluster_chemo Chemosensitivity Assay cluster_myelo Myelotoxicity Assay Cell_Lines Human Malignant Cell Lines (e.g., WiDr, MCF7, K-562) Drug_Exposure Continuous exposure to This compound or LM975 (0.1 - 500 µg/ml for 4-6 days) Cell_Lines->Drug_Exposure MTT_Assay Colorimetric Assay (MTT) to assess cell growth inhibition Drug_Exposure->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 Marrow_Cells Normal Human Marrow Myeloid Progenitor Cells Colony_Assay Colony-forming assay with continuous drug exposure Marrow_Cells->Colony_Assay Inhibition_Assessment Assess dose-dependent inhibition of colony formation Colony_Assay->Inhibition_Assessment

Caption: In vitro experimental workflow for chemosensitivity and myelotoxicity testing.

Discussion

The available data indicate that this compound, a prodrug of LM975 (flavone acetic acid), exhibits a safety profile distinct from traditional cytotoxic chemotherapeutic agents. The primary dose-limiting toxicity in humans is cardiovascular, specifically hypotension, rather than myelosuppression or other common side effects of chemotherapy.[2] This is consistent with in vitro studies showing that LM975 and this compound do not have specific cytotoxicity for tumor cells over normal marrow myeloid progenitor cells.[9]

The anti-tumor activity of LM975 in preclinical models is significant, particularly against solid tumors like colon adenocarcinoma.[1] This effect is thought to be mediated by its ability to disrupt tumor vasculature and stimulate an immune response, likely through the STING pathway.[7][8] The coagulopathy observed in mice following high doses of FAA may contribute to the vascular occlusion and subsequent tumor regression.[4][5][6]

A critical consideration for the clinical translation of findings related to FAA and its derivatives is the observed species specificity. The activation of the STING pathway by FAA has been shown to be potent in mice but not in humans, which may explain the lack of efficacy observed in human clinical trials.[7]

Conclusion

This compound is a flavone acetic acid ester with a unique preclinical profile characterized by anti-tumor activity mediated through vascular disruption and immunomodulation. Its primary toxicity concern, as identified in early clinical trials, is acute and reversible hypotension. While preclinical studies in mice have established dose ranges associated with anti-tumor efficacy and acute lethality for its active metabolite, LM975, specific LD50 and NOAEL values for this compound are not well-documented in publicly available literature. The mechanism of action via the STING pathway is a key area of interest, but the species specificity of this interaction highlights a significant challenge in translating preclinical efficacy to clinical benefit. Further research would be necessary to fully characterize the safety profile of this compound and to explore strategies to overcome the species-specific limitations of its mechanism of action.

References

Unveiling SYD985 (Trastuzumab Duocarmazine): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

SYD985, also known as trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) currently under investigation for the treatment of HER2-expressing solid tumors. This technical guide provides an in-depth overview of SYD985, its mechanism of action, preclinical data, and experimental protocols to support researchers, scientists, and drug development professionals in their exploration of this promising therapeutic agent.

Commercial Availability for Research

SYD985, under the name trastuzumab duocarmazine, is available for research purposes from various suppliers. Researchers can procure this compound to conduct preclinical studies and further investigate its therapeutic potential. Notable suppliers include:

  • BroadPharm [1]

  • MedchemExpress [2]

  • Amsbio [3][4]

  • MedKoo [5]

It is important to note that this product is intended for research use only and is not for human or veterinary applications[2][5].

Core Compound Specifications

ParameterValueReference
Synonyms (vic)-Trastuzumab duocarmazine, SYD985[2][6]
Target Antigen HER2 (Human Epidermal Growth Factor Receptor 2)[6][7]
Antibody Component Trastuzumab (anti-HER2 humanized monoclonal antibody)[7][8]
Payload (Cytotoxin) Duocarmycin prodrug (seco-DUBA)[7][9]
Linker Cleavable valine-citrulline (vc) linker[7][9]
Drug-to-Antibody Ratio (DAR) Approximately 2.8[10]
Mechanism of Action DNA alkylation leading to cell death[10][11]

Mechanism of Action

SYD985's mechanism of action is a multi-step process that leverages both targeted antibody therapy and potent cytotoxic payload delivery[7][10][11].

  • HER2 Targeting and Internalization : The trastuzumab component of SYD985 binds with high affinity to the HER2 receptor on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell[7].

  • Lysosomal Trafficking and Linker Cleavage : Once inside the cell, the ADC is trafficked to the lysosomes. Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by lysosomal proteases, such as cathepsin B[12][13].

  • Payload Activation and DNA Alkylation : The cleavage of the linker releases the duocarmycin prodrug, seco-DUBA, which is then converted to its active form. The active duocarmycin alkylates DNA, causing irreversible damage and ultimately leading to apoptotic cell death[10][11][12].

  • Bystander Effect : A key feature of SYD985 is its "bystander killing effect". The released duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those that may not express HER2[10][11][13]. This bystander effect is particularly advantageous in treating heterogeneous tumors with varied HER2 expression.

Signaling Pathway and Mechanism of Action Diagram

SYD985_Mechanism_of_Action SYD985 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bystander Neighboring Tumor Cell (Bystander Effect) SYD985 SYD985 HER2_Receptor HER2 Receptor SYD985->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Active_Toxin Active Duocarmycin Lysosome->Active_Toxin 4. Linker Cleavage & Payload Activation DNA DNA Active_Toxin->DNA 5. DNA Alkylation Bystander_Cell Neighboring Cell (HER2+ or HER2-) Active_Toxin->Bystander_Cell 7. Diffusion Bystander_DNA DNA Active_Toxin->Bystander_DNA Alkylation Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. DNA Damage Bystander_Apoptosis Cell Death

SYD985 mechanism of action from binding to apoptosis.

Preclinical Data

SYD985 has demonstrated potent anti-tumor activity in a variety of preclinical models, including those with low HER2 expression where other HER2-targeted therapies have shown limited efficacy[11][14].

In Vitro Cytotoxicity

SYD985 has shown significant cytotoxic effects in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro studies.

Cell LineCancer TypeHER2 ExpressionSYD985 IC50 (µg/mL)T-DM1 IC50 (µg/mL)Reference
HER2 3+Uterine Serous Carcinoma3+0.0110.035[15]
HER2 2+Uterine Serous Carcinoma2+0.0161.82[15]
HER2 1+Uterine Serous Carcinoma1+0.0653.58[15]
HER2 3+Carcinosarcoma3+0.0130.096[10]
HER2 1+Carcinosarcoma1+0.0603.221[10]
In Vivo Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) models have confirmed the potent anti-tumor activity of SYD985.

PDX ModelCancer TypeHER2 ExpressionTreatmentOutcomeReference
MAXF1162Breast Cancer3+SYD985 (10 mg/kg)Significant tumor growth inhibition[13]
BT-474Breast Cancer3+SYD985 (5 mg/kg)Complete tumor remission in 7/8 mice[13]
SARARK-6Carcinosarcoma3+SYD985 (3 mg/kg and 10 mg/kg)Significant tumor growth inhibition and survival advantage compared to T-DM1[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of SYD985.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of SYD985 on cancer cell lines.

  • Cell Seeding : Plate cells (e.g., 4 x 103 cells/well) in 96-well plates and incubate for 72 hours[11].

  • Treatment : Treat cells with varying concentrations of SYD985 or a control compound[11].

  • Incubation : Incubate the treated cells for a specified period (e.g., 6 days)[15].

  • Cell Viability Measurement :

    • Crystal Violet Staining : Fix cells with 10% glutaraldehyde, stain with 0.1% crystal violet, and measure the optical density at 560 nm after solubilization with 10% acetic acid[11].

    • Flow Cytometry : Use propidium iodide-based flow cytometry to assess cell viability[15].

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of SYD985 in a living organism.

  • Animal Models : Use immunodeficient mice (e.g., female athymic nude mice)[16].

  • Tumor Implantation : Implant human tumor cells (e.g., BT-474) or patient-derived tumor fragments subcutaneously[11][16].

  • Tumor Growth : Allow tumors to reach a specified volume (e.g., 350-400 mm3) before starting treatment[16].

  • Treatment Administration : Administer SYD985 or a control intravenously (e.g., single dose of 3, 5, or 10 mg/kg)[10][16].

  • Monitoring : Monitor tumor volume and animal body weight regularly. Tumor volume can be calculated using the formula: (length x width2)/2.

  • Endpoint : The study may be concluded when tumors reach a predetermined size, or after a specific duration, with overall survival as a potential endpoint[10].

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for SYD985 Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., Crystal Violet) Cell_Culture->Cytotoxicity_Assay ADCC_Assay ADCC Assay Cell_Culture->ADCC_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Cell_Culture->Bystander_Assay Data_Analysis_InVitro Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis_InVitro ADCC_Assay->Data_Analysis_InVitro Bystander_Assay->Data_Analysis_InVitro Animal_Model Immunodeficient Mouse Model Tumor_Implantation Tumor Cell/PDX Implantation Animal_Model->Tumor_Implantation Treatment SYD985 Administration (i.v.) Tumor_Implantation->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Data_Analysis_InVivo Data Analysis (Tumor Growth Inhibition, Survival) Monitoring->Data_Analysis_InVivo

A generalized workflow for preclinical evaluation of SYD985.

Conclusion

SYD985 (trastuzumab duocarmazine) is a promising antibody-drug conjugate with a well-defined mechanism of action and potent anti-tumor activity in preclinical models, particularly in HER2-expressing cancers, including those with low HER2 levels. Its unique bystander effect offers a potential advantage in treating heterogeneous tumors. This technical guide provides a foundational understanding for researchers to further explore the therapeutic potential of SYD985.

References

L985P (MS4A8B): A Novel Cell Surface Protein Overexpressed in Small Cell Lung Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Carcinoma (SCLC) is an aggressive neuroendocrine tumor with a poor prognosis, highlighting the urgent need for novel therapeutic targets. The L985P protein, identified as Membrane-Spanning 4-Domain Family, Subfamily A, Member 8B (MS4A8B), has emerged as a promising candidate due to its significant overexpression on the cell surface of SCLC cells compared to normal lung tissue. This technical guide provides a comprehensive overview of the current understanding of L985P's function in SCLC, including its molecular characteristics, expression profile, and putative signaling pathways. Detailed experimental protocols for the characterization of L985P are also provided to facilitate further research and drug development efforts targeting this novel protein.

Introduction

Small Cell Lung Carcinoma (SCLC) accounts for approximately 15% of all lung cancer cases and is characterized by rapid growth, early metastasis, and the development of resistance to chemotherapy. The identification of novel, tumor-specific cell surface proteins is a critical step in the development of targeted therapies, such as antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.

Initial studies employing cDNA subtraction and microarray analysis to identify genes differentially overexpressed in SCLC led to the discovery of a gene encoding the L985P protein. Subsequent molecular characterization revealed that L985P is identical to MS4A8B, a member of the membrane-spanning 4-domain (MS4A) family. This family of proteins, which includes the well-known B-cell marker CD20, is characterized by four transmembrane domains and is often involved in signal transduction and cellular activation. The high level of L985P expression on the surface of SCLC cells, coupled with its restricted expression in normal tissues, positions it as a compelling target for therapeutic intervention.

Molecular Characteristics of L985P (MS4A8B)

L985P is a cell surface protein belonging to the MS4A gene family, which is clustered on chromosome 11q12. Members of this family typically possess four transmembrane domains, with both N- and C-termini located intracellularly. A key feature of several MS4A proteins is their involvement in modulating signaling pathways. Sequence analysis of L985P/MS4A8B has revealed the presence of an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in its intracellular domain. ITIMs are known to recruit phosphatases, such as SHP-1 and SHP-2, upon phosphorylation, leading to the downregulation of cellular activation signals. This suggests a potential role for L985P in modulating signaling cascades within SCLC cells.

Quantitative Data on L985P (MS4A8B) Expression

The differential overexpression of L985P in SCLC has been confirmed by multiple experimental techniques. While the precise quantitative data from the initial discovery studies are not fully publicly available, the collective evidence strongly supports its SCLC-specific expression pattern.

Parameter SCLC Normal Lung Tissue Reference
mRNA Expression Highly OverexpressedVery Restricted Expression[1]
Protein Expression Highly ExpressedConfined to the apical region of ciliated bronchiolar epithelium[1]
Subcellular Localization Cell SurfaceCell Surface (apical)[1]

Table 1: Summary of L985P (MS4A8B) Expression in SCLC.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize L985P (MS4A8B) expression and function. These protocols are based on standard molecular and cellular biology techniques and can be adapted for specific experimental needs.

Real-Time RT-PCR for L985P mRNA Quantification

This protocol describes the quantification of L985P mRNA levels in SCLC cell lines and patient-derived tissues compared to normal lung tissue.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for L985P (MS4A8B) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from SCLC cells/tissues and normal lung tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for L985P and the reference gene, and qPCR master mix.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative expression of L985P mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Northern Blot Analysis for L985P mRNA Detection

This protocol outlines the detection and size determination of L985P mRNA transcripts.

Materials:

  • Total RNA

  • Formaldehyde, formamide, MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • L985P-specific labeled probe (e.g., radiolabeled or biotinylated)

  • Hybridization buffer

  • Wash buffers

  • Detection reagents (e.g., X-ray film or chemiluminescent imager)

Procedure:

  • RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting overnight.

  • RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Probe Hybridization: Pre-hybridize the membrane in hybridization buffer, then hybridize with the labeled L985P probe overnight at 42°C.

  • Washing: Wash the membrane with a series of low and high stringency wash buffers to remove unbound probe.

  • Detection: Detect the labeled probe using the appropriate method (autoradiography for radiolabeled probes or chemiluminescence for biotinylated probes).

Immunohistochemistry for L985P Protein Localization

This protocol describes the visualization of L985P protein expression in SCLC tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded SCLC and normal lung tissue sections

  • Xylene, ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody against L985P (MS4A8B)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate sections with the primary anti-L985P antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP and detection with DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Microscopy: Visualize the staining under a light microscope.

Flow Cytometry for Cell Surface L985P Expression

This protocol details the quantification of L985P expression on the surface of SCLC cells.

Materials:

  • SCLC cell suspension

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated primary antibody against L985P (MS4A8B) or a primary antibody followed by a fluorochrome-conjugated secondary antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of SCLC cells and wash with FACS buffer.

  • Blocking (Optional): Block Fc receptors to reduce non-specific antibody binding.

  • Antibody Staining: Incubate cells with the fluorochrome-conjugated anti-L985P antibody or the primary antibody on ice, protected from light. If using an unconjugated primary antibody, wash and then incubate with a fluorochrome-conjugated secondary antibody.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of L985P-positive cells and the mean fluorescence intensity.

Putative Signaling Pathway of L985P (MS4A8B) in SCLC

The presence of an ITIM within the cytoplasmic domain of L985P strongly suggests its involvement in an inhibitory signaling pathway. Upon ligand binding or cellular activation, tyrosine residues within the ITIM can become phosphorylated by Src family kinases. This phosphorylation event creates a docking site for SH2 domain-containing phosphatases, such as SHP-1 or SHP-2. The recruitment of these phosphatases to the plasma membrane leads to the dephosphorylation of key signaling molecules, thereby attenuating downstream activation signals that may be involved in cell proliferation and survival.

L985P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L985P L985P (MS4A8B) pL985P p-L985P (ITIM) ActivatingReceptor Activating Receptor SrcKinase Src Family Kinase ActivatingReceptor->SrcKinase Activation DownstreamEffector Downstream Effector (pY) ActivatingReceptor->DownstreamEffector Activates SrcKinase->L985P Phosphorylation SHP1_2 SHP-1 / SHP-2 pL985P->SHP1_2 Recruitment SHP1_2->DownstreamEffector Dephosphorylation DephosphorylatedEffector Downstream Effector (Y) ProliferationSurvival Inhibition of Proliferation & Survival Signals DephosphorylatedEffector->ProliferationSurvival Leads to

Putative L985P (MS4A8B) inhibitory signaling pathway in SCLC.

Experimental Workflow for L985P (MS4A8B) Characterization

The following workflow outlines the key steps for the comprehensive characterization of L985P in SCLC, from initial identification to functional analysis.

L985P_Workflow Discovery Discovery of L985P Overexpression (cDNA Subtraction, Microarray) Validation Validation of Overexpression Discovery->Validation Identity Molecular Identity Confirmation (Sequence Homology to MS4A8B) Discovery->Identity mRNA_Quant mRNA Quantification (Real-Time RT-PCR, Northern Blot) Validation->mRNA_Quant Protein_Quant Protein Expression & Localization (Immunohistochemistry, Flow Cytometry) Validation->Protein_Quant Functional Functional Characterization Identity->Functional Signaling Signaling Pathway Analysis (ITIM motif function, Phosphatase recruitment) Functional->Signaling Therapeutic Therapeutic Target Validation (Antibody development, In vitro/In vivo studies) Functional->Therapeutic

Experimental workflow for the characterization of L985P (MS4A8B).

Conclusion and Future Directions

L985P (MS4A8B) represents a promising, novel cell surface target for the diagnosis and treatment of SCLC. Its high level of expression on tumor cells and restricted presence in normal tissues make it an attractive candidate for the development of targeted therapies. Future research should focus on elucidating the precise molecular mechanisms by which L985P functions in SCLC, including the identification of its natural ligand and the specific downstream signaling pathways it modulates. Furthermore, the development and preclinical evaluation of L985P-targeting agents, such as monoclonal antibodies and ADCs, are warranted to assess their therapeutic potential in SCLC.

References

An In-depth Technical Guide on the Anti-Cancer Agent LM985 and the Tumor-Associated Protein L985P (MS4A8B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two molecules of interest in cancer research: the synthetic small molecule LM985 (a flavone acetic acid ester) and the protein L985P (also known as MS4A8B). It is critical to establish at the outset that there is no direct molecular or functional relationship between this compound and the L985P protein. This compound is a chemical compound investigated for its anti-tumor properties, while L985P is a cell surface protein whose expression is elevated in certain cancers, making it a potential therapeutic target and biomarker. The "relationship" explored herein is their shared relevance to the field of oncology, representing two distinct avenues of anti-cancer research. This document details their respective mechanisms of action, associated signaling pathways, quantitative data from preclinical and clinical studies, and relevant experimental methodologies.

Introduction: Two Distinct Entities in Cancer Research

In the landscape of cancer research, the pursuit of novel therapeutic strategies has led to the investigation of a vast array of molecules. This guide focuses on two such molecules, this compound and L985P, clarifying their independent roles and significance.

  • This compound (Flavone Acetic Acid Ester): A synthetic flavonoid that has demonstrated potent anti-tumor activity in preclinical murine models.[1][2] It belongs to a class of compounds that act as biological response modifiers, primarily by stimulating the innate immune system and disrupting tumor vasculature.[1][3] this compound is a prodrug that rapidly hydrolyzes to its active form, flavone acetic acid (FAA), also referred to as LM975.[1][2]

  • L985P (MS4A8B): A protein identified as being significantly overexpressed in small cell lung carcinoma (SCLC).[4] Subsequent research has shown its differential expression in other malignancies. L985P is a member of the membrane-spanning 4-domain family, subfamily A (MS4A), a group of proteins involved in signal transduction and cellular regulation.[4] Its localization on the cell surface and high expression in tumors suggest its potential as a target for immunotherapies.[4]

This document will now delve into the specific characteristics of each molecule, presenting the current state of knowledge in a structured format for researchers and drug development professionals.

This compound (Flavone Acetic Acid Ester) and its Anti-Tumor Activity

This compound and its active metabolite, flavone acetic acid (FAA), have been the subject of considerable preclinical investigation. Their anti-cancer effects are not due to direct cytotoxicity at pharmacologically achievable concentrations but rather through indirect mechanisms.[5]

Mechanism of Action: A Tale of Species Specificity

The anti-tumor activity of FAA in murine models is multifaceted, involving:

  • Vascular Disruption: FAA induces a rapid reduction in tumor blood flow, leading to hemorrhagic necrosis.[1]

  • Immune System Activation: It acts as a potent immunomodulator, stimulating natural killer (NK) cell activity and inducing the production of cytokines, including interferon-alpha.[1][6][7]

A pivotal discovery in understanding FAA's mechanism was the identification of its molecular target: the stimulator of interferon genes (STING) protein. FAA and its more potent analog, DMXAA, are agonists of mouse STING.[8][9] Activation of the STING pathway in innate immune cells within the tumor microenvironment triggers a cascade of events leading to the observed anti-tumor effects.

Crucially, these compounds do not activate human STING .[8][9] This species-specific activity is the primary reason for the failure of FAA in human clinical trials, where it did not replicate the promising results seen in mice.[6][10]

The Mouse STING Signaling Pathway Activated by Flavone Acetic Acid

The activation of mouse STING by FAA leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes, orchestrating the anti-tumor immune response.

STING_Pathway FAA Flavone Acetic Acid (FAA) mSTING Mouse STING (on ER membrane) FAA->mSTING binds and activates TBK1 TBK1 mSTING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type1_IFN Type I Interferon Genes (IFN-α, IFN-β) pIRF3_dimer->Type1_IFN translocates and induces transcription

Figure 1. Simplified signaling pathway of mouse STING activation by Flavone Acetic Acid (FAA).
Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound and its active form, FAA.

Table 1: In Vivo Anti-Tumor Activity of this compound/FAA in Murine Models

CompoundCancer ModelDosing RegimenOutcomeReference
This compoundTransplantable mouse colon adenocarcinomas (MAC 26)Single i.p. injection at MTD, followed by a second injection 7 days laterCures achieved[2]
This compoundTransplantable mouse colon adenocarcinomas (MAC 13)Single i.p. injection at MTD, followed by a second injection 7 days later>90% tumor inhibition[2]
FAAPancreatic adenocarcinoma (PAN/03) in C57/B1 mice180 mg/kg, i.v. on days 3, 7, and 1136% tumor-free survivors after 132 days[7]
FAAColon Adenocarcinoma 38267 mg/kg on Days 2 and 960%-80% complete tumor growth inhibition[9]

Table 2: In Vitro Cytotoxicity of this compound and FAA

CompoundCell LineExposure TimeCytotoxicityNoteReference
FAAColon 38 and HCT116Pharmacologically achievable concentrations and timesNot cytotoxic-[5]
FAAHCT11610 days< 1 log cell kill at 300 µg/mlDemonstrates low direct cytotoxicity[5]
This compoundMAC tumor cell linesNot specifiedConsiderably more cytotoxic than FAA-[1]
Experimental Protocols

This protocol is a representative example for evaluating the anti-tumor activity of a compound like FAA in a subcutaneous tumor model.[7][8]

  • Cell Culture and Implantation:

    • Culture a murine cancer cell line (e.g., PAN/03 pancreatic adenocarcinoma) in appropriate media.

    • Harvest cells and resuspend in sterile saline at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of syngeneic mice (e.g., C57/B1).

  • Animal Grouping and Treatment:

    • Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Treatment Group: Administer FAA dissolved in sterile saline intravenously at the desired dose (e.g., 180 mg/kg).

    • Control Group: Administer an equivalent volume of sterile saline.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, immune cell infiltration).

This assay measures the ability of NK cells from treated animals to kill target tumor cells.[7]

  • Effector Cell Preparation:

    • Treat mice with FAA or vehicle control.

    • Harvest splenocytes or peritoneal cells and prepare a single-cell suspension.

  • Target Cell Preparation:

    • Culture a target cell line sensitive to NK cell-mediated lysis (e.g., YAC-1).

    • Label target cells with a radioactive marker (e.g., ⁵¹Cr) or a fluorescent dye.

  • Co-culture and Analysis:

    • Co-culture the effector cells with the labeled target cells at various effector-to-target ratios for a set period (e.g., 4 hours).

    • Measure the release of the label from the target cells, which is proportional to cell lysis.

    • Calculate the percentage of specific lysis.

L985P (MS4A8B): A Potential Target in Oncology

L985P, also known as MS4A8B, is a protein whose role in cancer is an active area of investigation. It belongs to the MS4A family, which includes the well-known B-cell marker CD20 (MS4A1).[4]

Function and Role in Cancer
  • Cell Surface Localization: L985P is a transmembrane protein localized to the cell surface, which makes it an accessible target for antibody-based therapies.[4]

  • Overexpression in SCLC: L985P was initially identified through its significant overexpression at both the mRNA and protein levels in SCLC compared to normal lung tissue.[4]

  • Expression in Other Tissues: In normal tissues, its expression is restricted, for example, to the apical region of ciliated bronchiolar epithelium.[4]

  • Potential for Signal Transduction: As a member of the MS4A family, L985P is presumed to be involved in signal transduction, potentially as a component of a larger receptor complex. MS4A family members have been implicated in regulating cellular functions such as growth and differentiation.[4][11]

  • Biomarker Potential: The differential expression of L985P between tumor and normal tissues suggests its potential as a diagnostic or prognostic biomarker in SCLC.[4][12]

L985P (MS4A8B) Signaling: An Area of Active Research

The precise signaling pathways regulated by L985P are not yet fully elucidated. However, based on its homology to other MS4A proteins, several possibilities are being explored. Many MS4A proteins are known to modulate calcium signaling and associate with various immune receptors.[11][13] L985P contains a potential immunoreceptor tyrosine-based inhibitory motif (ITIM) in its intracellular domain, suggesting it may play a role in negatively regulating signaling cascades.[11]

L985P_Signaling L985P L985P (MS4A8B) Receptor_Complex Associated Receptor Complex (Hypothetical) L985P->Receptor_Complex Signaling_Pathway Downstream Signaling (e.g., Calcium flux, Kinase cascades) L985P->Signaling_Pathway modulates Extracellular_Ligand Extracellular Ligand (Unknown) Extracellular_Ligand->L985P binds? Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Pathway->Cellular_Response

Figure 2. Hypothetical signaling context for L985P (MS4A8B).
Quantitative Data Summary

Table 3: L985P (MS4A8B) Expression in SCLC

Analysis MethodComparisonFindingReference
Microarray AnalysisSCLC vs. normal lungDifferentially overexpressed mRNA in SCLC[4]
Real-Time RT-PCRSCLC vs. normal lungConfirmed overexpression of mRNA in SCLC[4]
ImmunohistochemistrySCLC vs. normal lungHighly expressed protein in SCLC; restricted expression in normal lung[4]
Experimental Protocols

This protocol provides a standard method for quantifying the expression of L985P mRNA in tissue or cell samples.[4][14][15]

  • RNA Extraction:

    • Isolate total RNA from SCLC and normal lung tissue samples (or cell lines) using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

    • The reaction typically includes dNTPs, RNase inhibitor, and reaction buffer.

    • Incubate at 42-50°C for 60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes.

  • Real-Time PCR:

    • Prepare a PCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and PCR buffer.

    • Add L985P-specific forward and reverse primers and the cDNA template.

    • Run the reaction on a real-time PCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative quantification of L985P mRNA.

This protocol outlines the steps for visualizing the expression and localization of L985P protein in paraffin-embedded tissue sections.[4][16][17]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

    • Incubate sections with the primary antibody against L985P at an optimized dilution overnight at 4°C.

    • Wash slides and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Lightly counterstain the nuclei with hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount a coverslip using a permanent mounting medium.

    • Visualize under a microscope to assess the intensity and localization of L985P staining.

Synthesis and Future Directions

The study of this compound and L985P offers valuable insights into two different strategies for cancer therapy.

  • The story of This compound/FAA is a cautionary tale in drug development, highlighting the critical importance of validating mechanisms of action across species. While it failed to translate to the clinic, the discovery of its interaction with the STING pathway has invigorated the field of innate immune activation for cancer therapy. Current efforts are focused on developing STING agonists that are active in humans.

  • L985P (MS4A8B) represents a promising, albeit less mature, area of investigation. Its high expression on the surface of SCLC cells, coupled with low expression in normal tissues, makes it an attractive candidate for targeted therapies such as antibody-drug conjugates (ADCs) or chimeric antigen receptor (CAR) T-cell therapy.

Future research should focus on:

  • Developing human-specific STING agonists to harness the therapeutic potential of the pathway activated by FAA in mice.

  • Elucidating the precise signaling pathways and biological functions of L985P to validate it as a therapeutic target.

  • Conducting further studies to evaluate the utility of L985P as a biomarker for diagnosis, prognosis, or patient stratification in SCLC and other cancers.

By continuing to explore diverse molecular entities like this compound and L985P, the scientific community can advance the development of more effective and targeted cancer treatments.

References

Methodological & Application

Application Notes and Protocols for LM985 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LM985, a prodrug of flavone acetic acid (FAA, LM975), in preclinical in vivo mouse models of cancer. This document includes detailed dosage information, experimental protocols, and insights into its mechanism of action.

Introduction

This compound is a flavone acetic acid ester that undergoes rapid hydrolysis in vivo to form its active metabolite, LM975, also known as flavone acetic acid (FAA).[1] Preclinical studies have demonstrated the anti-tumor activity of this compound, particularly in murine colon adenocarcinoma models.[1] The efficacy of this compound is attributed to the immunomodulatory properties of its active metabolite, LM975, which acts as a murine-selective STING (Stimulator of Interferon Genes) agonist.

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Models
ParameterDetailsReference
Drug This compound (Flavone Acetic Acid Ester)[1]
Active Metabolite LM975 (Flavone Acetic Acid, FAA)[1]
Mouse Model Transplantable murine adenocarcinomas of the colon (MAC)[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Dosage Maximum Tolerated Dose (MTD)[1]
Dosing Schedule Single i.p. injection at MTD, with significant enhancement of anti-tumor activity upon repeated injection 7 days later.[1]
Vehicle While the specific vehicle used in the primary study is not detailed in the available literature, a common vehicle for intraperitoneal injection of hydrophobic compounds in mice is a mixture of DMSO and saline. A typical formulation could be 10% DMSO in sterile saline.General Practice

Note: The precise Maximum Tolerated Dose (MTD) for this compound is not explicitly stated in the readily available literature. Researchers should determine the MTD in their specific mouse strain and experimental conditions through a dose-escalation study.

Mechanism of Action: STING Pathway Activation

The anti-tumor effect of this compound is primarily mediated by its active metabolite, LM975 (FAA), which has been identified as a potent agonist of the murine STING pathway.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space / Tumor Microenvironment LM975 LM975 (FAA) STING STING (on ER membrane) LM975->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates IFN Type I Interferon Genes (e.g., IFN-β) IFN_out Secreted Type I IFNs IFN->IFN_out secretion pIRF3_n->IFN induces transcription NK_cell Natural Killer (NK) Cells IFN_out->NK_cell activates Tumor_cell Tumor Cell NK_cell->Tumor_cell induces apoptosis Immune_response Anti-tumor Immune Response NK_cell->Immune_response

Caption: Signaling pathway of LM975 (FAA) via STING activation.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound

Objective: To determine the highest dose of this compound that can be administered intraperitoneally without causing dose-limiting toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in sterile saline)

  • 6-8 week old mice (specify strain, e.g., BALB/c or C57BL/6)

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Divide mice into groups of 3-5.

  • Administer a single intraperitoneal injection of this compound at escalating doses to each group. Start with a low dose (e.g., 10 mg/kg) and increase by a set factor (e.g., 1.5x or 2x) for subsequent groups.

  • Include a vehicle control group.

  • Monitor mice daily for a minimum of 14 days for signs of toxicity, including:

    • Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).

    • Changes in posture, grooming, and activity.

    • Signs of distress (e.g., ruffled fur, hunched posture, lethargy).

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.

Materials:

  • Tumor cells (e.g., murine colon adenocarcinoma cell line)

  • 6-8 week old immunocompetent mice

  • This compound

  • Vehicle

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound at the predetermined MTD via intraperitoneal injection.

  • Administer the vehicle to the control group.

  • A second dose of this compound can be administered 7 days after the initial dose to enhance efficacy.[1]

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor mouse body weight and general health throughout the study.

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive morbidity are observed.

Experimental_Workflow Tumor_Implantation Subcutaneous Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound (MTD) or Vehicle Administration (Day 0) Randomization->Treatment Optional_Treatment Optional Second Dose (Day 7) Treatment->Optional_Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Optional_Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Conclusion

This compound represents a promising immunotherapeutic prodrug for cancer treatment in murine models. Its efficacy is dependent on its conversion to the STING agonist LM975. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this compound in preclinical settings. Careful determination of the MTD is crucial for the successful and ethical execution of these studies.

References

Application Notes and Protocols for Preparing (R)-MLT-985 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of stock solutions of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in activating the NF-κB pathway downstream of antigen receptors. In certain B-cell malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), this pathway is constitutively active, promoting cell survival and proliferation. (R)-MLT-985 inhibits the proteolytic activity of MALT1, thereby suppressing this aberrant signaling.

It is important to distinguish (R)-MLT-985 from LM985, a flavone acetic acid ester with anti-tumor properties. This compound acts as a prodrug, hydrolyzing to flavone acetic acid (LM975)[1][2]. This document will focus exclusively on (R)-MLT-985.

Data Presentation

Physicochemical and Solubility Data for (R)-MLT-985

A thorough understanding of the physicochemical properties of (R)-MLT-985 is essential for accurate stock solution preparation and experimental design. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₂₃H₂₄N₆O₄S
Molecular Weight 496.55 g/mol
Appearance Solid
Solubility Soluble in DMSO
Purity >98%
Recommended Storage and Stability of (R)-MLT-985 Stock Solutions

Proper storage is critical to maintain the integrity and activity of the compound.

FormStorage TemperatureDurationRecommendations
Solid -20°CUp to several months
0-4°CDays to weeksFor short-term storage
DMSO Stock Solution -80°CUp to 6 monthsPrepare single-use aliquots to avoid freeze-thaw cycles[3][4].
-20°CUp to 1 monthPrepare single-use aliquots to avoid freeze-thaw cycles[3][4].
Aqueous Solutions Room TemperatureNot recommended for more than one dayPrepare fresh dilutions from a frozen stock solution for each experiment[5].

Experimental Protocols

Materials and Equipment
  • (R)-MLT-985 powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO) (≥99.9%)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM (R)-MLT-985 Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust quantities as needed for your specific experimental requirements.

  • Preparation : Before starting, allow the (R)-MLT-985 powder and anhydrous DMSO to equilibrate to room temperature. This is particularly important for the DMSO to prevent moisture condensation upon opening.

  • Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 4.97 mg of (R)-MLT-985 powder into the tube. Record the exact weight.

  • Dissolution : a. Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the weighed (R)-MLT-985. For example, if you weighed exactly 4.97 mg, add 1 mL of DMSO. b. Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution. c. For complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C may also aid in solubilization. d. Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage : a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[3]. b. Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[3][4].

Protocol for a Cell-Based Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of (R)-MLT-985 on a sensitive cell line, such as a MALT1-dependent ABC-DLBCL cell line.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density in the appropriate complete culture medium.

  • Compound Preparation : a. Thaw a single-use aliquot of the 10 mM (R)-MLT-985 DMSO stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform initial dilutions in DMSO before further dilution in aqueous medium to prevent precipitation. The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid solvent toxicity.

  • Treatment : Add the diluted (R)-MLT-985 to the wells containing the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment : Determine cell viability using a suitable method, such as an MTS or a luminescent cell viability assay that measures ATP levels.

  • Data Analysis : Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualization

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PKC PKCβ BCR->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Cleavage_Substrates Cleavage of Substrates (e.g., BCL10, RelB) MALT1->Cleavage_Substrates Protease Activity IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor (R)-MLT-985 Inhibitor->MALT1 Cleavage_Substrates->NFkB Activation Gene_Expression Target Gene Expression (Survival, Proliferation) NFkB_nuc->Gene_Expression

Caption: MALT1 Signaling Pathway and Inhibition by (R)-MLT-985.

Experimental_Workflow prep_stock Prepare 10 mM (R)-MLT-985 Stock Solution in DMSO aliquot_store Aliquot and Store at -80°C prep_stock->aliquot_store prepare_dilutions Prepare Serial Dilutions in Culture Medium aliquot_store->prepare_dilutions cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with (R)-MLT-985 and Controls cell_seeding->treatment prepare_dilutions->treatment incubation Incubate for 24-72h at 37°C, 5% CO₂ treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Read Plate and Analyze Data (IC₅₀) viability_assay->data_analysis

References

Application Notes and Protocols for Preclinical Administration of LM985

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM985, also identified as (R)-MLT-985, is a potent and selective, orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptor stimulation, particularly through the CARD11-BCL10-MALT1 (CBM) signalosome complex. Dysregulation of this pathway is implicated in certain B-cell malignancies, making MALT1 an attractive therapeutic target. These application notes provide a comprehensive guide to the preclinical administration of this compound, including recommended protocols for various routes of administration, and an overview of the underlying signaling pathway.

Quantitative Data Summary

Administration RouteCompoundDosageAnimal ModelKey FindingsReference
Oral (p.o.) (R)-MLT-98530 mg/kg, twice dailyOCI-Ly3 tumor xenograft in miceSignificant tumor growth inhibition and prolonged median survival.[1][2][1][2]
Intraperitoneal (i.p.) MALT1 Inhibitor (Compound 3)30 mg/kgTMD8-xenografted NOD-SCID miceReasonable plasma concentrations observed; used for long-term treatment studies.[3]
Intravenous (i.v.) MALT1 Inhibitor (Compound 3)Not specifiedMousePharmacokinetic data collected, suggesting systemic exposure can be achieved.[3]

Table 1: Summary of Preclinical Administration Data for MALT1 Inhibitors

Signaling Pathway

This compound targets the MALT1 protein, a key component of the CBM signalosome complex. This complex is crucial for transducing signals from T-cell and B-cell antigen receptors to activate the NF-κB pathway, which is essential for lymphocyte activation, proliferation, and survival.[4][5][6] Upon antigen receptor engagement, CARD11 undergoes a conformational change, leading to the recruitment and oligomerization of BCL10.[7][8] This BCL10 filament then serves as a scaffold to recruit MALT1, which in turn recruits the E3 ubiquitin ligase TRAF6.[9][10] This cascade ultimately leads to the activation of the IKK complex and subsequent activation of NF-κB.[10][11] this compound allosterically inhibits the proteolytic activity of MALT1, thereby disrupting this signaling cascade.[1]

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm AntigenReceptor Antigen Receptor (TCR/BCR) CARD11 CARD11 (CARMA1) AntigenReceptor->CARD11 Activation BCL10 BCL10 CARD11->BCL10 Recruitment & Oligomerization MALT1 MALT1 BCL10->MALT1 Scaffolding TRAF6 TRAF6 MALT1->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB Gene_Transcription Gene Transcription (Proliferation, Survival) NF_kB->Gene_Transcription Translocation This compound This compound ((R)-MLT-985) This compound->MALT1 Inhibition Oral_Administration_Workflow start Start prep Prepare this compound Suspension start->prep weigh Weigh Animal prep->weigh calculate Calculate Dose Volume weigh->calculate administer Administer via Oral Gavage calculate->administer monitor Monitor Animal administer->monitor end End monitor->end

References

Application Note: Analytical Methods for the Quantification of LM985 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of the hypothetical small molecule LM985 in human plasma. Robust and validated bioanalytical methods are critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. Herein, we describe two primary analytical methods: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Additionally, a theoretical framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented. Each protocol includes detailed procedures for sample preparation, instrument parameters, and data analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[1][2][3] This method allows for the precise measurement of this compound across a wide dynamic range, making it suitable for comprehensive pharmacokinetic profiling.

Experimental Protocol: LC-MS/MS

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and phospholipids, reduce matrix effects, and concentrate the analyte of interest.[4]

  • Pre-treatment: Thaw frozen human plasma samples on ice. Vortex to ensure homogeneity.

  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of this compound).

  • Acidification: Add 100 µL of 4% phosphoric acid in water to the sample and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase.[1] Vortex and transfer to an autosampler vial for analysis.

1.2. Instrumentation and Conditions

Chromatographic separation is achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

Parameter Condition
LC System Vanquish UHPLC system or equivalent[1]
Column Syncronis C18, 3 x 100 mm, 5 µm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.45 mL/min
Injection Volume 10 µL[1]
Column Temperature 40°C
MS System TSQ Altis Triple Quadrupole MS or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)[1]
SRM Transition (this compound) Hypothetical: m/z 350.2 → 185.1
SRM Transition (IS) Hypothetical: m/z 355.2 → 190.1

1.3. Quantitative Data Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.[3][5]

Validation Parameter Result
Linearity Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (% Bias) Within ±15% (85-115%)[3]
Matrix Effect Monitored and compensated by IS
Recovery > 90%[3]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

An HPLC-UV method provides a cost-effective and accessible alternative for the quantification of this compound, particularly for samples with higher expected concentrations.[6][7] This method relies on the intrinsic chromophore of the this compound molecule for detection.

Experimental Protocol: HPLC-UV

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to separate the analyte from plasma components based on partitioning between two immiscible liquid phases.[6]

  • Sample Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound).

  • Extraction: Add 800 µL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate[8]).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream. Reconstitute the residue in 200 µL of the mobile phase.[6]

2.2. Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1100 Series or equivalent[9]
Column C8 or C18, 4.6 x 150 mm, 5 µm[6]
Mobile Phase Acetonitrile:Buffer (e.g., 100 mM Glycine Buffer, pH 9.0), 55:45 (v/v)[6]
Flow Rate 0.9 mL/min[6]
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Wavelength Set to the maximum absorbance of this compound (e.g., 250 nm)[6]

2.3. Quantitative Data Summary

Validation Parameter Result
Linearity Range 50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 10%[6]
Inter-day Precision (%CV) < 10%[6]
Accuracy (% Bias) Within ±15%

Enzyme-Linked Immunosorbent Assay (ELISA) - Theoretical Protocol

Should a specific antibody against this compound be developed, a competitive ELISA could serve as a high-throughput method for quantification.[10] This immunoassay format is based on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.

Protocol Outline: Competitive ELISA
  • Coating: A microplate is pre-coated with an anti-LM985 antibody.

  • Sample/Standard Addition: Plasma samples (pre-diluted) and standards are added to the wells.

  • Conjugate Addition: A fixed amount of enzyme-conjugated this compound (e.g., HRP-LM985) is added to each well.

  • Incubation: The plate is incubated to allow competition between the sample this compound and the HRP-LM985 for antibody binding. The amount of HRP-LM985 bound is inversely proportional to the amount of this compound in the sample.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which develops color in the presence of the HRP enzyme.[11]

  • Stopping Reaction: The reaction is stopped with an acid solution.

  • Reading: The optical density is measured at 450 nm. A standard curve is generated to calculate the concentration of this compound in the samples.

3.1. Potential Performance Characteristics

Parameter Expected Range
Assay Type Competitive ELISA[10]
Sample Volume 50 µL[10]
Assay Range 1.5 - 100 ng/mL[11]
Sensitivity ~1 ng/mL[11]

Visualizations: Workflows and Pathways

Bioanalytical Workflow for this compound Quantification

The general workflow for quantifying a drug in plasma involves several key stages, from sample collection to final data analysis.[4] This process ensures sample integrity and data reliability.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical s1 1. Blood Sample Collection s2 2. Plasma Separation s1->s2 s3 3. Sample Storage (-80°C) s2->s3 s4 4. Sample Thawing & Pre-treatment s3->s4 s5 5. Extraction (SPE, LLE, or PPT) s4->s5 s6 6. LC-MS/MS or HPLC-UV Analysis s5->s6 s7 7. Chromatogram Processing s6->s7 s8 8. Concentration Calculation s7->s8 s9 9. Pharmacokinetic Analysis s8->s9

Caption: General workflow for this compound quantification in plasma samples.

Hypothetical Signaling Pathway for this compound

Many therapeutic agents exert their effects by modulating intracellular signaling pathways. A potential mechanism of action for this compound could be the inhibition of the NF-κB pathway, which is often implicated in inflammation and cell survival.[12]

G cluster_cytoplasm Cytoplasm TNFa Pro-inflammatory Stimulus (e.g., TNFα) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Releases transcription Gene Transcription (Inflammation, Survival) nucleus->transcription This compound This compound (Inhibitor) This compound->IKK

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Investigating LM985 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant lack of published preclinical and clinical data specifically evaluating the combination of the flavone acetic acid ester LM985, or its active metabolite LM975, with other chemotherapy agents. The information presented herein is based on the known single-agent activity of this compound/LM975 and the general mechanisms of action of flavonoid compounds. The experimental protocols, quantitative data, and signaling pathways described below are provided as a hypothetical framework and illustrative example for researchers interested in exploring such combinations. These are not based on established, peer-reviewed combination studies for this compound.

Introduction

This compound is a synthetic flavonoid derivative that has demonstrated anti-tumor activity in preclinical models of colon adenocarcinoma.[1][2] It functions as a prodrug, rapidly hydrolyzed in vivo to its active metabolite, LM975 (flavone acetic acid).[3][4] While early clinical evaluation of this compound was hampered by dose-limiting hypotension, the active metabolite LM975 has been suggested for further clinical investigation due to potentially better tolerability.[3]

Flavonoids, as a class of compounds, are known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways. The potential for synergistic or additive effects when combined with conventional cytotoxic chemotherapies makes this compound/LM975 an interesting candidate for combination studies.

These application notes provide a theoretical framework for the preclinical evaluation of this compound in combination with standard-of-care chemotherapeutic agents for colorectal cancer, such as 5-Fluorouracil (5-FU) and Oxaliplatin.

Proposed Mechanism of Action and Rationale for Combination Therapy

While the specific signaling pathways targeted by LM975 have not been fully elucidated, based on the known activities of other flavonoids, it is hypothesized to induce cancer cell apoptosis and inhibit proliferation. A proposed general mechanism is outlined below.

cluster_0 LM975 (Active Metabolite) cluster_1 Cancer Cell Signaling cluster_2 Cellular Outcomes LM975 LM975 PI3K_Akt PI3K/Akt/mTOR Pathway LM975->PI3K_Akt Inhibition NFkB NF-kB Pathway LM975->NFkB Inhibition Apoptosis Apoptosis LM975->Apoptosis Induction Proliferation Decreased Proliferation PI3K_Akt->Proliferation NFkB->Proliferation CellDeath Increased Cell Death Apoptosis->CellDeath

Figure 1: Hypothesized Signaling Pathways for LM975.

Conventional chemotherapies like 5-FU and Oxaliplatin primarily induce cell death through DNA damage and inhibition of DNA synthesis. The combination of this compound/LM975 with these agents could lead to enhanced anti-tumor activity through complementary mechanisms of action, potentially overcoming drug resistance and allowing for lower, less toxic doses of the conventional agents.

Hypothetical Preclinical Data

The following tables present illustrative data that would be generated in preclinical studies to evaluate the synergistic potential of LM975 in combination with 5-FU and Oxaliplatin in a human colon cancer cell line (e.g., HT-29).

Table 1: In Vitro Cytotoxicity (IC50) of Single Agents
CompoundCell LineIC50 (µM) after 72h exposure
LM975HT-2985.2
5-Fluorouracil (5-FU)HT-295.8
OxaliplatinHT-291.2
Table 2: Illustrative Combination Index (CI) Values for LM975 Combinations

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

CombinationMolar RatioFa (Fraction Affected)Combination Index (CI)Interpretation
LM975 + 5-FU15:10.500.75Synergy
LM975 + 5-FU15:10.750.68Synergy
LM975 + Oxaliplatin70:10.500.82Synergy
LM975 + Oxaliplatin70:10.750.71Synergy
Table 3: Hypothetical In Vivo Tumor Growth Inhibition in a Xenograft Model

HT-29 tumor-bearing nude mice treated for 21 days.

Treatment Group (intraperitoneal injection)DoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound50 mg/kg (daily)45
5-FU20 mg/kg (twice weekly)55
Oxaliplatin5 mg/kg (once weekly)60
This compound + 5-FU50 mg/kg + 20 mg/kg85
This compound + Oxaliplatin50 mg/kg + 5 mg/kg92

Experimental Protocols

The following are generalized protocols for preclinical studies to assess the combination of this compound/LM975 with other chemotherapies.

In Vitro Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for single agents and the assessment of synergy using the combination index.

cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Incubation & Analysis A Seed colon cancer cells (e.g., HT-29) in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of LM975, 5-FU, or Oxaliplatin B->C D Treat with combinations of LM975 and 5-FU/Oxaliplatin at constant molar ratios B->D E Incubate for 72 hours C->E D->E F Assess cell viability (e.g., MTT or CellTiter-Glo assay) E->F G Calculate IC50 values and Combination Index (CI) F->G A Implant human colon cancer cells (e.g., HT-29) subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups (n=8-10 per group) B->C D Treatment Administration: - Vehicle Control - this compound alone - Chemotherapy alone - this compound + Chemotherapy C->D E Monitor tumor volume and body weight 2-3 times weekly D->E F Continue treatment for a defined period (e.g., 21 days) E->F G Euthanize mice and excise tumors for analysis F->G H Analyze tumor weight and perform histological/molecular analysis G->H

References

Application Notes and Protocols: Evaluating the Efficacy of LM985 in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-tumor activity of the experimental compound LM985 on human colon cancer cells. The methodologies detailed below cover essential in vitro assays for determining cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the hypothetical efficacy of this compound across various colon cancer cell lines.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineTypeIC50 (µM) after 48h
HCT116Colorectal Carcinoma15.2 ± 2.1
HT-29Colorectal Adenocarcinoma28.5 ± 3.5
SW480Colorectal Adenocarcinoma45.8 ± 5.3
SW620Colorectal Adenocarcinoma39.1 ± 4.2
CCD 841 CoNNormal Colon Epithelium> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h Treatment)

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)45.3 ± 3.135.1 ± 2.519.6 ± 2.8
This compound (15 µM)68.2 ± 4.515.5 ± 1.916.3 ± 2.1

Data indicate a significant G1 phase arrest induced by this compound.

Table 3: Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

Treatment Group% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control (0.1% DMSO)4.1 ± 0.82.5 ± 0.56.6 ± 1.3
This compound (15 µM)25.7 ± 2.910.3 ± 1.536.0 ± 4.4

Data demonstrate a significant increase in apoptosis following this compound treatment.

Experimental Workflow

The overall experimental process for evaluating this compound is outlined below. It begins with basic cell culture and cytotoxicity screening, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Colon Cancer Cell Culture & Maintenance B Cell Viability Assay (MTT / CCK-8) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Treat cells with IC50 concentration E Cell Cycle Analysis (PI Staining) C->E Treat cells with IC50 concentration F Western Blot Analysis (Signaling Pathways) D->F E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: HCT116, HT-29, SW480, SW620 (colon cancer) and CCD 841 CoN (normal colon).

  • Culture Medium:

    • HCT116, HT-29, SW480, SW620: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • CCD 841 CoN: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Protocol 2: Cell Viability (MTT) Assay
  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay by Flow Cytometry
  • Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Collection: Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples within one hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate.

  • Treatment: After synchronization (e.g., serum starvation for 24h), treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Collection: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis
  • Treatment and Lysis: Treat 1 x 10⁶ cells in a 10 cm dish with this compound (IC50) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed Signaling Pathway

This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in colon cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Notes and Protocols for Measuring Apoptosis Induced by LM985

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. Many anti-cancer therapies, including novel small molecule inhibitors like LM985, are designed to selectively induce apoptosis in malignant cells.[1][2] Therefore, the accurate and quantitative measurement of apoptosis is fundamental for evaluating the efficacy and elucidating the mechanism of action of new therapeutic compounds.[3][4][5]

These application notes provide a comprehensive guide to measuring apoptosis in cancer cells following exposure to the hypothetical novel anti-cancer agent, this compound. We will detail the core methodologies, present hypothetical data for illustrative purposes, and visualize the underlying signaling pathways and experimental workflows. For the context of these notes, we will hypothesize that this compound induces apoptosis via the intrinsic (mitochondrial) pathway by modulating the activity of the Bcl-2 family of proteins.

Hypothesized Mechanism of Action of this compound

This compound is postulated to be a novel small molecule that induces apoptosis in cancer cells by activating the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[6][7][8] The family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bim, Puma, Bad).[6][7]

In our hypothetical model, this compound upregulates the expression or activity of pro-apoptotic BH3-only proteins. These proteins then either neutralize the anti-apoptotic Bcl-2 members or directly activate the effector proteins Bax and Bak.[6][9] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[9][10] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[10][11]

In the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), forming the apoptosome.[11] The apoptosome recruits and activates the initiator caspase, caspase-9.[11][12] Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[11][12][13] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

G cluster_0 cluster_1 Mitochondrion cluster_2 This compound This compound BH3_only Pro-apoptotic BH3-only proteins (e.g., Bim, Puma) This compound->BH3_only Upregulates/ Activates Anti_Apoptotic Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Anti_Apoptotic Inhibits Bax_Bak Bax / Bak BH3_only->Bax_Bak Activates Anti_Apoptotic->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces CytoC_release Cytochrome c release MOMP->CytoC_release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) CytoC_release->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize hypothetical data obtained from treating a human lung carcinoma cell line (e.g., A549) with increasing concentrations of this compound for 48 hours.

Table 1: Cytotoxicity of this compound in A549 Cells

Parameter Value

| IC50 (48h) | 12.5 µM |

Table 2: Quantification of Apoptosis and Necrosis by Annexin V/PI Staining

This compound Conc. (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
0 (Control) 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.6
5 70.1 ± 3.5 18.3 ± 2.2 11.6 ± 1.9
12.5 (IC50) 48.5 ± 4.0 35.1 ± 3.1 16.4 ± 2.5

| 25 | 15.3 ± 2.8 | 45.8 ± 3.9 | 38.9 ± 4.1 |

Table 3: Analysis of Key Apoptotic Markers

This compound Conc. (µM) Caspase-3/7 Activity (Fold Change vs. Control) Cells with Depolarized Mitochondria (%) Relative Bim Protein Expression (Fold Change) Relative Bcl-2 Protein Expression (Fold Change)
0 (Control) 1.0 4.1 ± 1.1 1.0 1.0
5 2.8 ± 0.4 25.6 ± 3.3 2.1 0.8
12.5 (IC50) 5.1 ± 0.7 52.3 ± 4.8 3.5 0.5

| 25 | 7.9 ± 0.9 | 85.7 ± 5.2 | 4.2 | 0.3 |

Experimental Workflow

A systematic approach is required to characterize the pro-apoptotic activity of this compound. The workflow below outlines the key stages, from initial cell treatment to multi-parametric analysis of apoptosis.

G cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., A549) treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest flow Annexin V/PI Flow Cytometry harvest->flow caspase Caspase-3/7 Activity Assay harvest->caspase mmp Mitochondrial Membrane Potential harvest->mmp wb Western Blot (Bcl-2 family, Caspase-3) harvest->wb quantify Quantify Apoptotic Cell Populations flow->quantify activity Measure Enzyme Activity caspase->activity potential Assess Mitochondrial Depolarization mmp->potential expression Analyze Protein Expression Levels wb->expression end Mechanism of Action Elucidation quantify->end activity->end potential->end expression->end

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Flow Cytometry

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14] This dual staining method allows for the differentiation between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • A549 cells or other cancer cell line of interest

  • This compound compound

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 12.5, 25 µM) for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating/dead cells).

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use unstained, single-stained (Annexin V-FITC only and PI only) controls for setting compensation and gates.

    • Acquire at least 10,000 events per sample. Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Measurement of Caspase-3/7 Activity

Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in apoptosis.[13] Caspase activity can be measured using a substrate that becomes fluorescent or colorimetric upon cleavage. A common substrate is a peptide sequence recognized by caspase-3/7 (e.g., DEVD) linked to a fluorophore (e.g., Rhodamine 110) or a chromophore (e.g., p-nitroaniline). The signal intensity is directly proportional to the caspase activity.[15][16]

Materials:

  • Treated cell lysates

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a white-walled 96-well plate. Treat with this compound as described previously.

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. The reagent contains a lysis buffer to permeabilize the cells.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Background-subtract the readings and express the results as a fold change in caspase activity relative to the untreated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The loss of mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic apoptotic pathway, occurring upstream of caspase activation.[17] This can be monitored using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative ΔΨm. In apoptotic cells, the collapse of ΔΨm prevents the dye from accumulating. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm of apoptotic cells. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.

Materials:

  • This compound-treated cells

  • JC-1 dye or other potential-sensitive dyes (e.g., TMRE)

  • Culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound in a suitable format (e.g., 6-well plate or 96-well plate). Include a positive control for depolarization (e.g., CCCP).

  • Dye Loading:

    • Remove the culture medium.

    • Add medium containing JC-1 dye (final concentration typically 1-5 µg/mL).

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the JC-1 containing medium and wash the cells twice with warm PBS or culture medium.

  • Analysis:

    • Flow Cytometry: Harvest and resuspend cells in PBS. Analyze on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). A shift from red to green fluorescence indicates mitochondrial depolarization.

    • Fluorescence Microscopy: Add fresh medium and immediately observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images for qualitative and quantitative analysis.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway. This can confirm the upregulation of pro-apoptotic proteins (e.g., Bim), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and the cleavage (activation) of caspase-3.[12]

Materials:

  • This compound-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bim, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Use a loading control (e.g., β-actin) to normalize protein levels. Quantify band intensities using densitometry software (e.g., ImageJ).

G cluster_early Early Apoptosis Events cluster_mid Mid Apoptosis Events cluster_late Late Apoptosis Events cluster_assays MMP_Loss ΔΨm Loss Caspase_Activation Caspase-3/7 Activation MMP_Loss->Caspase_Activation JC1_Assay JC-1 / TMRE Assay MMP_Loss->JC1_Assay PS_Flip PS Externalization PS_Flip->Caspase_Activation AnnexinV_Assay Annexin V Staining PS_Flip->AnnexinV_Assay Membrane_Perm Membrane Permeabilization Caspase_Activation->Membrane_Perm DNA_Frag DNA Fragmentation Caspase_Activation->DNA_Frag Caspase_Assay DEVD Substrate Assay Caspase_Activation->Caspase_Assay PI_Assay Propidium Iodide Staining Membrane_Perm->PI_Assay TUNEL_Assay TUNEL Assay DNA_Frag->TUNEL_Assay

Caption: Relationship between apoptotic events and common detection assays.

References

Application Notes and Protocols: Preclinical Evaluation of the Anti-Tumor Agent LM985

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM985 is a synthetic flavone derivative that has demonstrated notable anti-tumor activity in preclinical studies, particularly against colon adenocarcinoma. It functions as a prodrug, rapidly converting to its active metabolite, LM975 (flavone acetic acid), which is considered the primary mediator of its therapeutic effects.[1][2] Current research has focused on the direct cytotoxic and anti-proliferative effects of this compound and its metabolite on tumor cells. As of the latest available data, there is no direct scientific literature detailing the specific effects of this compound on the tumor microenvironment, including its influence on immune cell infiltration, stromal cell function, or cytokine profiles.

These application notes provide a comprehensive overview of the established anti-tumor properties of this compound, presenting quantitative data from preclinical models and detailed experimental protocols for its evaluation.

Proposed Mechanism of Action

The principal mechanism of this compound's anti-tumor activity is its rapid in vivo conversion to the active compound, LM975.[1] While in vitro studies have indicated that this compound possesses greater cytotoxicity, the anti-tumor responses observed in vivo are attributed to LM975.[2] The efficacy of the treatment is dependent on both the concentration and the duration of exposure to LM975.[3]

LM985_Mechanism cluster_0 In Vivo Administration cluster_1 Systemic Circulation cluster_2 Tumor Site This compound This compound (Prodrug) LM975 LM975 (Active Metabolite) This compound->LM975 Rapid Metabolic Conversion Tumor Tumor Cells LM975->Tumor Direct Action Effect Anti-Tumor Effect (Growth Inhibition/Cure) Tumor->Effect Induces

Caption: Metabolic activation and anti-tumor action of this compound.

Summary of Preclinical Anti-Tumor Activity

The anti-tumor efficacy of this compound has been assessed in several transplantable murine adenocarcinoma of the colon (MAC) models. The quantitative outcomes of these studies are summarized below.

Tumor ModelTreatment ScheduleKey FindingsReference
MAC 15A (ascitic)Single intraperitoneal (i.p.) injection at Maximum Tolerated Dose (MTD)No significant anti-tumor activity observed.[1]
MAC 13 (subcutaneous)Single i.p. injection at MTDModerate anti-tumor activity.[1]
MAC 15A (subcutaneous)Single i.p. injection at MTDModerate anti-tumor activity.[1]
MAC 26 (subcutaneous)Single i.p. injection at MTDProduced a significant delay in tumor growth.[1]
MAC 13 (subcutaneous)Repeated i.p. injection (second dose after 7 days)Greater than 90% tumor inhibition.[1]
MAC 26 (subcutaneous)Repeated i.p. injection (second dose after 7 days)Cures were achieved in a significant portion of the cohort.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the preclinical evaluation of this compound's anti-tumor activity and pharmacokinetic profile.

In Vivo Efficacy Studies in Murine Colon Cancer Models

This protocol details the procedure for assessing the anti-tumor activity of this compound in mice bearing transplantable colon adenocarcinomas.

Workflow:

experimental_workflow start Start implantation Tumor Cell Implantation (Subcutaneous or Intraperitoneal) start->implantation establishment Tumor Establishment (Palpable size) implantation->establishment randomization Randomization of Mice (Control & Treatment Groups) establishment->randomization treatment This compound Administration (Single or Repeated Dosing) randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Delay, Inhibition, Cures) monitoring->endpoint At study conclusion end End endpoint->end

Caption: Workflow for in vivo anti-tumor efficacy studies.

Materials:

  • This compound compound

  • Sterile vehicle for administration (e.g., physiological saline, DMSO)

  • Murine colon adenocarcinoma cell lines (MAC 13, MAC 15A, MAC 26)

  • Appropriate mouse strain (e.g., NMRI)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Culture and Implantation: Culture the selected MAC cell line under standard conditions. For subcutaneous models, inject 1 x 10^6 cells in a suitable volume of sterile saline into the flank of each mouse. For ascitic models, inject the cells intraperitoneally.

  • Tumor Growth and Group Allocation: Allow tumors to grow to a palpable size (approximately 50-100 mm³). Measure tumor dimensions using calipers and calculate the volume. Randomly assign mice to control and treatment groups.

  • Drug Preparation and Administration: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration for injection at the maximum tolerated dose. Administer the treatment via intraperitoneal injection. For repeated dosing schedules, administer the subsequent dose at the specified time interval (e.g., 7 days).[1]

  • Monitoring and Data Collection: Monitor animal health and body weight regularly. Measure tumor volumes every 2-3 days.

  • Endpoint and Analysis: The study can be concluded when tumors in the control group reach a predetermined size. Efficacy is determined by comparing tumor growth delay, the percentage of tumor inhibition, and the number of tumor-free survivors between the treatment and control groups.

Pharmacokinetic Analysis of this compound and LM975

This protocol describes the methodology to quantify the plasma concentrations of this compound and its active metabolite LM975 over time.

Materials:

  • This compound and LM975 analytical standards

  • Mice

  • Blood collection apparatus (e.g., heparinized capillaries)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Reagents for sample extraction and HPLC mobile phase

Procedure:

  • Drug Administration: Administer a defined dose of this compound to the mice via intraperitoneal injection.

  • Serial Blood Sampling: Collect blood samples at predetermined time points following administration (e.g., 5, 15, 30, 60, 120 minutes).

  • Plasma Isolation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Preparation and HPLC Analysis: Extract this compound and LM975 from the plasma samples using an appropriate method. Analyze the extracts using a validated HPLC method to determine the concentrations of both compounds.

  • Data Interpretation: Plot the plasma concentrations of this compound and LM975 against time to generate pharmacokinetic profiles. Calculate key parameters such as the area under the curve (AUC) to assess drug exposure. The correlation between the AUC of LM975 and the observed tumor response can provide insights into the dose-response relationship.[1]

References

Application Notes and Protocols for Immunotherapy Targeting L985P (MS4A8B) in Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic Overview: The following document provides detailed application notes and protocols for the development of immunotherapeutic strategies targeting the L985P protein. Initial research has identified L985P as a CD20-related family member, identical to MS4A8B, which is significantly overexpressed in Small Cell Lung Cancer (SCLC). Its localization on the cell surface and restricted expression in normal tissues make it a promising candidate for targeted immunotherapy.[1] This document outlines the rationale and experimental approaches for leveraging L985P as a therapeutic target.

L985P (MS4A8B) as an Immunotherapeutic Target

L985P, also known as MS4A8B, is a member of the membrane-spanning 4-domain family, subfamily A. This family includes the well-known B-cell marker CD20, which is the target of the successful monoclonal antibody therapy, Rituximab. The overexpression of L985P in SCLC and its limited presence in healthy tissues present a therapeutic window for targeted immunotherapies.[1]

Target Validation in SCLC

Before initiating the development of an immunotherapy, it is crucial to validate the expression and localization of L985P in a relevant cohort of SCLC patient samples.

Table 1: Summary of L985P (MS4A8B) Expression Data

ParameterFindingSource
mRNA Expression Differentially over-expressed in SCLC compared to normal lung tissue.[1]
Protein Expression Highly expressed in SCLC tissue.[1]
Subcellular Localization Cell surface.[1]
Normal Tissue Expression Restricted to the apical region of ciliated bronchiolar epithelium.[1]
Experimental Protocol: Immunohistochemistry (IHC) for L985P Expression

This protocol outlines the procedure for validating L985P protein expression in formalin-fixed, paraffin-embedded (FFPE) SCLC tumor tissues.

  • Tissue Preparation:

    • Cut 4-5 µm sections from FFPE SCLC tumor blocks.

    • Mount sections on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash slides with phosphate-buffered saline (PBS).

    • Block non-specific binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30 minutes.

    • Incubate with a primary antibody against L985P (MS4A8B) at a predetermined optimal dilution overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS.

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate-chromogen system.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate, clear, and mount the slides.

    • Score the slides based on the intensity and percentage of L985P-positive tumor cells.

Potential Immunotherapeutic Applications Targeting L985P

Several immunotherapeutic modalities can be explored to target L985P-expressing SCLC cells.

Monoclonal Antibody (mAb) Therapy

A naked monoclonal antibody can target L985P and induce cell death through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Antibody-Drug Conjugates (ADCs)

An ADC consists of an anti-L985P mAb conjugated to a potent cytotoxic payload. Upon binding to L985P, the ADC is internalized, and the payload is released, leading to targeted killing of the cancer cell.

Chimeric Antigen Receptor (CAR)-T Cell Therapy

CAR-T cell therapy involves genetically engineering a patient's T cells to express a CAR that recognizes L985P. These engineered T cells can then directly identify and eliminate L985P-positive SCLC cells.

Bispecific T-cell Engagers (BiTEs)

A BiTE is an antibody construct with two binding sites: one for L985P on the tumor cell and another for CD3 on T cells. This dual binding brings T cells into close proximity to the tumor cells, leading to T-cell activation and tumor cell lysis.

Experimental Protocols for Immunotherapy Development

Protocol: Development of an Anti-L985P Monoclonal Antibody
  • Antigen Preparation:

    • Produce a recombinant L985P protein or a peptide fragment corresponding to an extracellular domain.

    • Alternatively, use cells overexpressing L985P as the immunogen.

  • Immunization and Hybridoma Production:

    • Immunize mice with the L985P antigen.

    • After a sufficient immune response is generated, fuse splenocytes from the immunized mice with myeloma cells to create hybridomas.

  • Screening and Selection:

    • Screen hybridoma supernatants for the presence of antibodies that bind to L985P using an ELISA.

    • Further screen positive clones for binding to L985P-expressing cells by flow cytometry.

    • Select clones that show high affinity and specificity.

  • Antibody Characterization:

    • Isotype the selected antibodies.

    • Determine the binding affinity using surface plasmon resonance (SPR).

    • Assess the antibody's ability to induce ADCC and CDC in in vitro assays.

Protocol: In Vitro Cytotoxicity Assay for Anti-L985P Immunotherapy

This protocol can be adapted for mAbs, ADCs, CAR-T cells, and BiTEs.

  • Cell Culture:

    • Culture an L985P-positive SCLC cell line (target cells) and an L985P-negative cell line (control).

  • Effector Cell Preparation (for mAb, BiTE, and CAR-T assays):

    • Isolate peripheral blood mononuclear cells (PBMCs) or specific immune effector cells (e.g., NK cells, T cells) from healthy donor blood.

    • For CAR-T assays, use engineered L985P-CAR-T cells as effectors.

  • Cytotoxicity Assay:

    • Plate target cells in a 96-well plate.

    • Add the immunotherapeutic agent (mAb, ADC, BiTE, or CAR-T cells) at various concentrations.

    • For mAb, BiTE, and CAR-T assays, add effector cells at a specific effector-to-target (E:T) ratio.

    • Incubate for a predetermined time (e.g., 4, 24, or 48 hours).

  • Measurement of Cell Viability:

    • Measure cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.

    • Alternatively, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of specific lysis or the half-maximal effective concentration (EC50).

Visualizations

Signaling Pathways and Mechanisms

Immunotherapy_Mechanisms cluster_mAb Monoclonal Antibody (mAb) cluster_ADC Antibody-Drug Conjugate (ADC) cluster_CAR_T CAR-T Cell Therapy mAb mAb L985P L985P mAb->L985P Binds to NK_Cell NK Cell mAb->NK_Cell Fc Receptor Binding SCLC_Cell_mAb SCLC Cell L985P->SCLC_Cell_mAb ADCC ADCC SCLC_Cell_mAb->ADCC NK_Cell->SCLC_Cell_mAb Induces ADC ADC L985P_ADC L985P ADC->L985P_ADC Binds to SCLC_Cell_ADC SCLC Cell ADC->SCLC_Cell_ADC Internalization L985P_ADC->SCLC_Cell_ADC Payload Cytotoxic Payload SCLC_Cell_ADC->Payload Releases Apoptosis_ADC Apoptosis Payload->Apoptosis_ADC Induces CAR_T CAR-T Cell L985P_CAR L985P CAR_T->L985P_CAR Recognizes SCLC_Cell_CAR SCLC Cell CAR_T->SCLC_Cell_CAR Kills L985P_CAR->SCLC_Cell_CAR Lysis_CAR Cell Lysis SCLC_Cell_CAR->Lysis_CAR Experimental_Workflow Start Start: Target Identification (L985P in SCLC) Validation Target Validation (IHC, Flow Cytometry) Start->Validation Development Immunotherapy Development (mAb, ADC, CAR-T, BiTE) Validation->Development InVitro In Vitro Characterization (Binding, Cytotoxicity) Development->InVitro InVivo In Vivo Preclinical Models (Xenografts, PDX models) InVitro->InVivo Toxicity Toxicology Studies InVivo->Toxicity End IND-Enabling Studies Toxicity->End

References

Application Notes and Protocols for Developing Antibodies Against L985P (MS4A8B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L985P, identical to MS4A8B, is a member of the membrane-spanning 4-domain family, subfamily A (MS4A). This protein is significantly overexpressed on the cell surface of small cell lung carcinoma (SCLC) cells, with very limited expression in normal lung tissue, where it is confined to the apical region of ciliated bronchiolar epithelium.[1] Its cell surface localization and differential expression make it a compelling target for the development of therapeutic antibodies and diagnostic tools for SCLC.[1] L985P is related to CD20 and the beta chain of the high-affinity IgE receptor (FcεRIβ), both of which are involved in critical signaling pathways that regulate cell growth and differentiation.[1] This document provides detailed application notes and protocols for the development and characterization of monoclonal antibodies targeting the L985P protein.

Data Presentation

Table 1: L985P (MS4A8B) Expression Profile
Tissue TypeExpression Level (Illustrative)Cellular LocalizationReference
Small Cell Lung Carcinoma (SCLC)High (e.g., >80% of tumor cells positive by IHC)Cell Surface[1]
Normal Lung TissueVery Low / RestrictedApical region of ciliated bronchiolar epithelium[1]

Note: The quantitative data presented is illustrative and should be confirmed through specific experimental analysis of SCLC patient samples and normal tissues.

Table 2: Key Reagents and Materials
Reagent/MaterialSupplier (Example)Purpose
L985P Recombinant Protein(Custom Synthesis)Immunogen, ELISA coating
SCLC Cell Line (e.g., NCI-H69)ATCCPositive control for screening
Normal Lung Epithelial Cell LineATCCNegative control for screening
Myeloma Cell Line (e.g., SP2/0)ATCCHybridoma fusion partner
BALB/c MiceCharles RiverHost for immunization
Anti-Mouse IgG-HRPThermo Fisher ScientificSecondary antibody for ELISA/Western Blot
Goat Anti-Mouse IgG-FITCJackson ImmunoResearchSecondary antibody for Flow Cytometry
IHC Detection KitDako/AgilentImmunohistochemistry staining

Experimental Protocols

Antigen Preparation

Objective: To produce a suitable immunogen for antibody development.

Method 1: Recombinant L985P Protein Production

  • Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of human L985P (MS4A8B) and clone it into a mammalian expression vector with a C-terminal His-tag and/or Fc-tag for purification.

  • Transfection: Transfect a suitable mammalian cell line (e.g., HEK293T or CHO cells) with the expression vector.

  • Protein Expression and Purification: Culture the transfected cells and purify the recombinant L985P protein from the cell lysate or supernatant using affinity chromatography (e.g., Ni-NTA for His-tag or Protein A/G for Fc-tag).

  • Quality Control: Assess the purity and identity of the recombinant protein by SDS-PAGE and Western Blotting using an anti-His or anti-Fc antibody.

Method 2: Cell-Based Immunization

  • Cell Line Preparation: Culture an SCLC cell line known to overexpress L985P (e.g., NCI-H69).

  • Cell Harvest: Harvest the cells and wash them three times with sterile phosphate-buffered saline (PBS).

  • Immunization: Use whole cells as the immunogen. This approach can favor the generation of antibodies against the native conformation of cell-surface proteins.

Monoclonal Antibody Development

Method 1: Hybridoma Technology

  • Immunization: Immunize BALB/c mice with the prepared L985P antigen (recombinant protein or whole cells) mixed with an appropriate adjuvant (e.g., Freund's adjuvant) over a period of 6-8 weeks.

  • Titer Check: Screen mouse serum for the presence of anti-L985P antibodies using ELISA. Select the mouse with the highest antibody titer for fusion.

  • Spleen Cell Fusion: Isolate splenocytes from the immunized mouse and fuse them with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

  • Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will be eliminated, and unfused splenocytes will naturally die off.

  • Screening: Screen the supernatants of the resulting hybridoma clones for the presence of anti-L985P antibodies using ELISA, Flow Cytometry, or Western Blotting.

  • Cloning and Expansion: Subclone positive hybridomas by limiting dilution to ensure monoclonality. Expand the selected clones for antibody production.

Method 2: Phage Display

  • Library Construction/Selection: Utilize a pre-made human antibody library (e.g., scFv or Fab) displayed on the surface of bacteriophages.

  • Biopanning: Pan the phage library against the purified recombinant L985P protein or SCLC cells overexpressing L985P. This involves incubating the library with the target, washing away non-specific binders, and eluting the specifically bound phages.

  • Amplification: Infect E. coli with the eluted phages to amplify the selected antibody fragments.

  • Multiple Rounds of Panning: Perform 3-5 rounds of biopanning to enrich for high-affinity binders.

  • Clone Screening and Characterization: Isolate individual phage clones and screen for binding to L985P using phage ELISA. Sequence the DNA of positive clones to identify the antibody variable regions.

  • Antibody Formatting and Production: Clone the variable regions into an appropriate expression vector to produce full-length IgG antibodies.

Antibody Characterization and Validation

Protocol 3.1: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To screen for and determine the binding affinity of anti-L985P antibodies.

  • Coating: Coat a 96-well microplate with 100 µL/well of recombinant L985P protein (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of hybridoma supernatant or purified antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated anti-mouse IgG (or anti-human IgG for phage display-derived antibodies) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction and Read: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Protocol 3.2: Western Blotting

Objective: To determine the specificity of the antibody for L985P.

  • Sample Preparation: Prepare cell lysates from SCLC cells (positive control) and normal lung epithelial cells (negative control).

  • SDS-PAGE: Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-L985P antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 3.3: Flow Cytometry

Objective: To confirm the binding of the antibody to cell surface-expressed L985P.

  • Cell Preparation: Harvest SCLC cells and normal lung cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Staining: Incubate 1x10^6 cells with the anti-L985P antibody (or a directly conjugated antibody) for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining (if required): If the primary antibody is not conjugated, incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Protocol 3.4: Immunohistochemistry (IHC)

Objective: To validate the antibody's performance in tissue sections and confirm the differential expression of L985P.

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) sections of SCLC tumors and normal lung tissue.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with the anti-L985P antibody overnight at 4°C.

  • Detection: Use a polymer-based HRP detection system and visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Examine the slides under a microscope to assess the staining pattern and intensity in tumor versus normal tissue.

Visualizations

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_development Antibody Development cluster_characterization Characterization & Validation Recombinant_Protein Recombinant L985P Protein Immunization Immunization (Mice) Recombinant_Protein->Immunization Phage_Display Phage Display Recombinant_Protein->Phage_Display SCLC_Cells SCLC Cells SCLC_Cells->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma ELISA ELISA Hybridoma->ELISA Phage_Display->ELISA Western_Blot Western Blot ELISA->Western_Blot Flow_Cytometry Flow Cytometry Western_Blot->Flow_Cytometry IHC Immunohistochemistry Flow_Cytometry->IHC L985P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L985P L985P (MS4A8B) Lyn Lyn L985P->Lyn ? BCR B-Cell Receptor (BCR) (Associated Receptor) BCR->Lyn FcERI FcεRI (Associated Receptor) FcERI->Lyn Syk Syk Lyn->Syk PLC PLCγ Syk->PLC ERK ERK Syk->ERK Calcium Ca²⁺ Influx PLC->Calcium Transcription_Factors Transcription Factors Calcium->Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Growth Cell_Growth Gene_Expression->Cell_Growth Cell Growth & Proliferation Differentiation Differentiation Gene_Expression->Differentiation Differentiation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a notable scarcity of recent scientific literature specifically detailing resistance mechanisms to the compound LM985. The foundational studies on this compound and its active metabolite, LM975, date back to the 1980s.[1][2] Therefore, this technical support center provides a generalized framework for addressing drug resistance to anti-cancer compounds, with principles and methodologies that can be applied to investigate and potentially overcome resistance to agents like this compound. The following sections are based on established mechanisms of drug resistance and common experimental approaches in oncology research.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line, previously sensitive to our compound, now shows increasing resistance. What are the common initial mechanisms to investigate?

A1: Initial resistance to an anti-cancer agent can stem from several factors. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3][4][5]

  • Alterations in the Drug Target: Mutations or modifications in the target protein can prevent the drug from binding effectively.[4][6]

  • Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass the inhibitory effect of the drug.[4][7][8][9][10] For instance, if a drug inhibits the MEK pathway, cells might upregulate the PI3K/Akt pathway to maintain proliferation and survival.[8]

  • Enhanced DNA Repair Mechanisms: For DNA-damaging agents, cancer cells can upregulate their DNA repair machinery to counteract the drug's effects.[4]

Q2: How can we determine if our resistant cell line is overexpressing drug efflux pumps?

A2: You can assess the expression and activity of efflux pumps like P-gp through several methods:

  • Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters in your sensitive versus resistant cell lines.

  • Immunofluorescence: This method can visualize the localization and relative expression of efflux pumps on the cell membrane.

  • Functional Assays: Using fluorescent substrates of P-gp (e.g., Rhodamine 123), you can measure the pump's activity. A lower accumulation of the fluorescent dye in resistant cells compared to sensitive cells, which can be reversed by a known P-gp inhibitor, indicates increased efflux activity.

Q3: What is the role of combination therapy in overcoming drug resistance?

A3: Combination therapy is a cornerstone of cancer treatment and a primary strategy for overcoming resistance.[11][12] The rationale is to target multiple vulnerabilities of the cancer cell simultaneously.[7][11] This can be achieved by:

  • Targeting Different Pathways: Combining drugs that inhibit distinct signaling pathways can prevent the cancer cell from compensating for the inhibition of a single pathway.[7][8]

  • Inhibiting the Resistance Mechanism: A second drug can be used to directly inhibit the mechanism of resistance to the first drug. For example, combining a chemotherapy agent with an inhibitor of an efflux pump.[7]

  • Enhancing Apoptosis: One drug may prime the cell for apoptosis, while the second drug delivers the cytotoxic blow.

Troubleshooting Guide

Issue 1: We are observing high variability in our IC50 values for our compound in what should be a resistant cell line.

  • Possible Cause: The resistant phenotype may not be stable, or you may have a heterogeneous population of cells with varying degrees of resistance.

  • Troubleshooting Steps:

    • Single-Cell Cloning: Perform single-cell cloning to establish a pure population of resistant cells.

    • Consistent Drug Pressure: Culture the resistant cells in the continuous presence of a low dose of the compound to maintain the resistant phenotype.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can affect cell health and drug response.

Issue 2: A combination of our compound with a known MEK inhibitor is not showing a synergistic effect in our resistant line.

  • Possible Cause: The resistance in your cell line may not be driven by the activation of the MEK pathway. The cells might be utilizing a different compensatory pathway.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to compare the activation state of various signaling pathways (e.g., PI3K/Akt, STAT3, NRF2) between the sensitive and resistant cell lines.[6][9][13]

    • Alternative Combinations: Based on your pathway analysis, select inhibitors for the identified activated pathways and test them in combination with your compound. For example, if you observe increased STAT3 phosphorylation, a STAT3 inhibitor would be a logical choice for a new combination study.[9]

    • Review Literature: Investigate if similar compounds have been reported to induce resistance through specific, non-canonical pathways.

Quantitative Data Summary

Table 1: IC50 Values for Compound X and in Combination with a Pathway Inhibitor

Cell LineTreatmentIC50 (µM)
Sensitive LineCompound X1.5
Resistant LineCompound X25.8
Resistant LinePathway Inhibitor Y> 50
Resistant LineCompound X + Inhibitor Y (1 µM)4.2

Table 2: Relative Protein Expression in Sensitive vs. Resistant Cell Lines

ProteinCell LineRelative Expression (Fold Change vs. Sensitive)
P-glycoproteinResistant8.2
Phospho-Akt (Ser473)Resistant6.5
Total AktResistant1.1
NRF2Resistant4.9

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • Test compound (e.g., this compound) and/or combination drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the test compound(s) in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and activation of key proteins in a signaling pathway.

Materials:

  • Sensitive and resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture sensitive and resistant cells to 80-90% confluency. Treat with the compound if investigating acute changes.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-actin.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance cluster_validation Validation Problem Increased IC50 in Cell Line Efflux Assess Efflux Pumps (Western Blot, Functional Assay) Problem->Efflux Signaling Profile Signaling Pathways (Phospho-Kinase Array, WB) Problem->Signaling Target Sequence Drug Target (Sanger/NGS) Problem->Target EffluxInhibitor Use Efflux Pump Inhibitor Efflux->EffluxInhibitor Combo Test Combination Therapy (e.g., with Pathway Inhibitor) Signaling->Combo Synergy Calculate Synergy (Combination Index) Combo->Synergy EffluxInhibitor->Synergy InVivo In Vivo Xenograft Model Synergy->InVivo signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Drug (e.g., this compound) Drug->PI3K Inhibition Resistance Resistance Mechanism: Upregulation of RTK Resistance->RTK Bypass

References

Technical Support Center: Improving LM985 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo bioavailability of the investigational compound LM985.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor in vivo bioavailability of this compound?

The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low permeability across the gastrointestinal mucosa.[1][2] Many new chemical entities exhibit poor water solubility, which is a major hurdle for their development as oral dosage forms.[3][4] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often exhibit poor and variable oral bioavailability.[1][5]

Q2: What are the initial steps to consider for enhancing this compound bioavailability?

The initial approach should focus on improving the dissolution rate and solubility of this compound.[1][6] Several strategies can be employed, including physical modifications such as particle size reduction (micronization or nanosizing) and formulation-based approaches like the use of solid dispersions, complexation, and lipid-based formulations.[3][7][8]

Q3: How can I improve the solubility of this compound using formulation strategies?

Several formulation strategies can enhance the solubility of poorly soluble drugs like this compound:

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1]

  • Lipid-Based Formulations: These formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can improve the solubility and absorption of lipophilic drugs.[2][9][10][11][12]

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can improve its solubility, stability, and permeability, leading to increased bioavailability.[13][14][15][16]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during in vitro dissolution testing.
Potential Cause Troubleshooting Step
Supersaturation and precipitation of the amorphous form in the solid dispersion.Optimize the drug-to-polymer ratio in the solid dispersion. Select a polymer that can effectively inhibit drug crystallization.
pH-dependent solubility of this compound.Evaluate the solubility of this compound at different pH values to determine the optimal pH for dissolution. Consider using pH-modifying excipients in the formulation.
Insufficient stabilization of nanoparticles in the dissolution medium.Optimize the concentration and type of stabilizer used in the nanosuspension.
Issue 2: Inconsistent pharmacokinetic (PK) data in animal studies.
Potential Cause Troubleshooting Step
High variability in drug absorption due to poor formulation stability.Characterize the physical and chemical stability of the formulation under relevant storage and administration conditions.
Food effects on drug absorption.Conduct PK studies in both fasted and fed states to assess the impact of food on this compound bioavailability.
Pre-systemic metabolism (first-pass effect).Investigate the potential for first-pass metabolism in the gut wall and liver.[10] Consider formulation strategies that promote lymphatic transport to bypass the liver.[9]

Data Presentation

Table 1: Comparison of Different Formulation Strategies on this compound Solubility

Formulation Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2) Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)
Unprocessed this compound0.5 ± 0.11.2 ± 0.3
Micronized this compound5.3 ± 0.810.1 ± 1.5
This compound Nanosuspension25.8 ± 3.248.5 ± 4.1
This compound-Cyclodextrin Complex35.2 ± 4.565.7 ± 5.9
This compound in SNEDDS> 100> 100

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Unprocessed this compound85 ± 154.0 ± 1.0450 ± 95100
Micronized this compound210 ± 422.5 ± 0.81150 ± 210255
This compound Nanosuspension550 ± 981.5 ± 0.53800 ± 550844
This compound in SNEDDS820 ± 1501.0 ± 0.35950 ± 8201322

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the slurry to a high-energy bead mill. Use yttria-stabilized zirconium oxide beads (0.5 mm diameter).

  • Process Parameters: Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.

  • Particle Size Analysis: Monitor the particle size reduction periodically using dynamic light scattering (DLS). The target particle size is below 200 nm with a polydispersity index (PDI) of less than 0.3.

  • Separation: Separate the nanosuspension from the milling beads by centrifugation or filtration.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing: Fast the rats overnight (with free access to water) before oral administration of the this compound formulation at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome unprocessed Unprocessed this compound micronization Micronization unprocessed->micronization Formulation Strategies nanosuspension Nanosuspension unprocessed->nanosuspension Formulation Strategies smedds SNEDDS unprocessed->smedds Formulation Strategies solubility Solubility Testing micronization->solubility nanosuspension->solubility smedds->solubility dissolution Dissolution Profiling solubility->dissolution pk_study Pharmacokinetic Study in Rats dissolution->pk_study Select Promising Formulations data_analysis Data Analysis pk_study->data_analysis bioavailability Improved Bioavailability data_analysis->bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Kinase1 Kinase 1 receptor->Kinase1 Ligand Binding This compound This compound This compound->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene_Expression Target Gene Expression TF_active->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

issues with LM985 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LM985

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a novel kinase inhibitor. The information provided is designed to address common issues related to the solubility of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with concentrations of 10 mM readily achievable. To ensure the integrity of your experiments, it is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of this compound. Always store DMSO properly to prevent moisture contamination.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous buffers. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into aqueous buffers (e.g., PBS, cell culture media) is a common issue for many kinase inhibitors, which are often lipophilic and have poor water solubility. This occurs because this compound is not soluble in the aqueous environment once the DMSO concentration is significantly lowered.

To prevent precipitation, consider the following strategies:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of this compound. For most cell-based assays, a final DMSO concentration of up to 0.5% is generally well-tolerated.

  • pH Adjustment: this compound is a weakly basic compound. Therefore, its solubility is pH-dependent. It is more soluble in acidic conditions (pH < pKa). Consider using a buffer with a slightly lower pH if your experimental system allows.

  • Use of Co-solvents: The addition of a water-miscible organic co-solvent can sometimes improve solubility.

  • Serial Dilutions: Instead of a single large dilution, performing serial dilutions of your DMSO stock in the aqueous buffer may help prevent the compound from precipitating out of solution.

  • Pre-warming Media: Gently warming your aqueous media to 37°C before adding the this compound DMSO stock may improve solubility.

  • Sonication: After dilution, brief sonication in a water bath can help to break up small, non-visible aggregates.

Q3: What is the maximum aqueous solubility of this compound?

A3: The aqueous solubility of this compound is low and highly dependent on the pH of the solution. As a weakly basic compound, its solubility increases in acidic conditions. It is important for researchers to empirically determine the working concentration range that avoids precipitation in their specific experimental setup. A kinetic solubility assessment is recommended.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution during my cell-based assay.

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: Calculate the final percentage of DMSO in your assay. If it is significantly below 0.1%, consider if a slightly higher concentration (up to 0.5%) is tolerated by your cells and improves solubility. Always include a vehicle control with the same final DMSO concentration.

    • Assess Buffer pH: Measure the pH of your cell culture medium. If it is neutral or slightly basic, this could be contributing to the precipitation of the weakly basic this compound.

    • Optimize Dilution Method: Prepare fresh dilutions for each experiment. Instead of adding a small volume of high-concentration stock directly to a large volume of media, try serial dilutions.

    • Filter the Final Solution: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any potential microprecipitates. Note that this could slightly lower the effective concentration if the compound is near its solubility limit.

Problem 2: Inconsistent results in my in vitro kinase assays.

  • Troubleshooting Steps:

    • Confirm Compound Solubility: Inconsistent results can often be traced back to the compound not being fully dissolved. Before starting your assay, visually inspect your diluted this compound solutions for any signs of precipitation.

    • Perform a Solubility Check: It is highly recommended to determine the kinetic solubility of your specific batch of this compound in your kinase assay buffer (see Experimental Protocols section). This will help you establish a reliable maximum working concentration.

    • Pre-incubation and Mixing: Ensure thorough mixing after adding this compound to the assay components. A short pre-incubation of the enzyme with the inhibitor before adding the substrate can sometimes improve results.

Quantitative Data Summary

Table 1: pH-Dependent Kinetic Solubility of this compound

Buffer pHMaximum Kinetic Solubility (µM)
5.055
6.022
7.08
7.43
8.0<1

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent (5% v/v)Maximum Kinetic Solubility (µM)
None3
Ethanol12
Propylene Glycol18
PEG40025

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • If the compound does not readily dissolve, vortex the solution gently.

  • For complete dissolution, sonication in an ultrasonic bath for 5-10 minutes may be utilized.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer

  • Prepare a series of dilutions of your 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your desired aqueous buffer. This creates a range of final compound concentrations with a consistent 2% DMSO concentration.

  • Include a buffer-only control and a DMSO-only vehicle control.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control.

Visualizations

LM985_Solubility_Troubleshooting cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting prep_start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO prep_start->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution dilute_buffer Dilute in Aqueous Buffer stock_solution->dilute_buffer precip_check Precipitation? dilute_buffer->precip_check lower_ph Lower Buffer pH precip_check->lower_ph Yes add_cosolvent Add Co-solvent precip_check->add_cosolvent Yes serial_dilute Use Serial Dilution precip_check->serial_dilute Yes warm_media Warm Media (37°C) precip_check->warm_media Yes success Soluble Working Solution precip_check->success No lower_ph->success add_cosolvent->success serial_dilute->success warm_media->success

Caption: Troubleshooting workflow for this compound aqueous solubility issues.

LM985_pH_Solubility cluster_acidic Acidic pH (e.g., pH < 6.0) cluster_neutral Neutral/Basic pH (e.g., pH > 7.0) title Impact of pH on this compound Solubility protonated This compound-H+ (Protonated, Cationic) high_sol Higher Solubility protonated->high_sol Favors equilibrium Equilibrium (pKa dependent) protonated->equilibrium neutral_form This compound (Neutral, Free Base) low_sol Lower Solubility (Precipitation Risk) neutral_form->low_sol Leads to equilibrium->neutral_form

Caption: Relationship between pH and the solubility of the weakly basic this compound.

Technical Support Center: Optimizing Treatment Duration for Novel Flavonoid-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available information on the specific compound LM985, this technical support center provides guidance based on the broader class of flavonoid anticancer agents. The principles, protocols, and troubleshooting advice presented here are generally applicable to researchers working with novel flavonoid-based compounds and aim to assist in the development of effective experimental strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid degradation of our flavonoid compound in our in vitro assays. How can we determine the optimal treatment duration in this context?

A1: Rapid degradation is a common challenge with flavonoid compounds due to their metabolic instability. To determine the optimal treatment duration, it is crucial to first characterize the compound's half-life in your specific experimental system.

  • Recommendation: Perform a time-course experiment where you measure the concentration of the active compound in the cell culture medium at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) using techniques like HPLC or LC-MS. This will establish a degradation curve. Based on the half-life, you can then design your treatment schedule. For compounds with short half-lives, repeated dosing or a continuous-flow culture system may be necessary to maintain a therapeutic concentration.

Q2: Our flavonoid compound shows high efficacy at 24 hours, but the effect diminishes at 48 and 72 hours. What could be the reason for this?

A2: This phenomenon can be attributed to several factors:

  • Compound Depletion: As mentioned in Q1, the compound may be completely degraded by the later time points.

  • Cellular Resistance Mechanisms: Cancer cells can activate efflux pumps (like P-glycoprotein) or metabolic pathways that actively remove or inactivate the compound over time.

  • Induction of Pro-survival Pathways: Prolonged treatment might trigger compensatory signaling pathways that counteract the compound's cytotoxic effects.

Troubleshooting Steps:

  • Confirm compound stability at 48 and 72 hours.

  • Investigate the expression of common drug resistance markers (e.g., ABC transporters) over the time course.

  • Perform pathway analysis (e.g., Western blotting for key signaling proteins) at different time points to identify any upregulation of pro-survival signals.

Q3: How do we differentiate between cytotoxic and cytostatic effects when optimizing treatment duration?

A3: It is essential to use assays that can distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects).

  • For Cytotoxicity: Use assays that measure membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

  • For Cytostatic Effects: Employ cell proliferation assays that measure metabolic activity (e.g., MTT, MTS) or DNA synthesis (e.g., BrdU incorporation).

By comparing the results from these different assay types at various time points, you can build a comprehensive profile of your compound's activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cell viability results between replicate experiments. Inconsistent compound solubility or precipitation during the experiment.Prepare fresh stock solutions for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a solubilizing agent like DMSO, but keep the final concentration consistent and below a non-toxic level (typically <0.5%).
The IC50 value of our compound changes significantly with different seeding densities. At high densities, cells may enter a quiescent state, making them less susceptible to certain anticancer agents. Alternatively, the effective concentration of the compound per cell is lower.Standardize your cell seeding density for all experiments. We recommend performing initial optimization experiments to determine a seeding density that results in exponential growth throughout the planned treatment duration.
No clear dose-response or time-dependent effect is observed. The selected concentration range may be too narrow or not centered around the effective dose. The chosen time points might be missing the window of activity.Broaden the concentration range significantly in your initial screening (e.g., from nanomolar to high micromolar). For time-course experiments, include both early (e.g., 6, 12 hours) and late (e.g., 48, 72 hours) time points to capture the full dynamic range of the response.
Observed toxicity in vehicle-treated control cells at later time points. The solvent (e.g., DMSO) may be exerting cytotoxic effects with prolonged exposure.Reduce the final concentration of the solvent in the culture medium. Ensure that the vehicle control group is exposed to the exact same concentration of the solvent as the treated groups. If toxicity persists, explore alternative, less toxic solvents.

Data Presentation: Efficacy of a Novel Flavonoid (NF-1) on Colon Cancer Cell Line (HT-29)

Table 1: Dose- and Time-Dependent Effects of NF-1 on HT-29 Cell Viability (%)

Concentration (µM)12 hours24 hours48 hours72 hours
Vehicle Control 100 ± 4.5100 ± 5.1100 ± 4.8100 ± 5.3
1 95 ± 3.888 ± 4.285 ± 3.982 ± 4.1
5 82 ± 4.171 ± 3.565 ± 3.260 ± 3.0
10 68 ± 3.452 ± 2.645 ± 2.340 ± 2.0
25 45 ± 2.228 ± 1.420 ± 1.015 ± 0.8
50 25 ± 1.312 ± 0.68 ± 0.45 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol: Determining Optimal Treatment Duration using an MTT Assay

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the novel flavonoid in complete culture medium from a 1000X stock in DMSO. Perform serial dilutions to obtain a range of 2X concentrations.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. For the vehicle control, add 100 µL of medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 12, 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to visualize the time- and dose-dependent effects.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Add Compound to Cells prep_cells->treat prep_compound Prepare Serial Dilutions of Flavonoid prep_compound->treat incubate Incubate for 12, 24, 48, 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan Crystals add_mtt->dissolve read_plate Measure Absorbance at 570nm dissolve->read_plate analyze Calculate % Viability vs. Time read_plate->analyze optimize Determine Optimal Duration analyze->optimize

Caption: Workflow for optimizing flavonoid treatment duration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 cyto_c Cytochrome c bcl2->cyto_c Inhibition flavonoid Flavonoid Compound flavonoid->akt Inhibition apoptosis Apoptosis cyto_c->apoptosis Activation

Caption: Hypothetical flavonoid-targeted signaling pathway.

Technical Support Center: Troubleshooting Inconsistent Results in LM985 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general framework for troubleshooting experimental inconsistencies. The term "LM985" does not correspond to a known publicly documented compound or experimental system. The content below is a template that researchers can adapt to their specific experimental context.

Welcome to the technical support center for this compound experiments. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues that may lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experiments involving novel compounds like this compound?

Inconsistent results in biological assays can broadly be categorized into three areas: technical, biological, and environmental.[1]

  • Technical Variability: This can arise from inconsistencies in pipetting, reagent preparation, and incubation times or temperatures.[1] Ensuring pipettes are properly calibrated and using consistent techniques are crucial for minimizing this type of error.[1]

  • Biological Variability: The inherent complexity of biological systems is a significant source of variation. Factors such as cell line passage number, cell health, and genetic differences in animal models can all contribute to divergent outcomes.[1]

  • Environmental Variability: Fluctuations in laboratory conditions, such as temperature and humidity, as well as potential contamination, can impact experimental results.[1] The "edge effect" in microplates, where outer wells evaporate more quickly, is a common example.[1]

Q2: My cell-based assays with this compound are showing high background noise. What are the likely causes and solutions?

High background can obscure the desired signal and reduce the sensitivity of your assay.[1] Common causes include:

  • Insufficient Washing or Blocking: Inadequate washing steps can leave behind unbound reagents, while insufficient blocking can lead to non-specific binding.[1]

  • Reagent Concentration: Using reagents at concentrations that are too high can increase background signal.[1]

  • Contamination: Contamination of reagents or cell cultures can lead to unexpected and inconsistent results.[1]

Q3: We are observing a gradual loss of this compound efficacy in our long-term studies. What could be the reason?

A decrease in compound efficacy over time can be due to several factors:

  • Compound Stability: Ensure the compound is stored correctly and that its stability in the assay medium and under experimental conditions has been verified.

  • Cellular Response: Cells can develop resistance or alter their signaling pathways in response to prolonged exposure to a compound.

  • Sample Preparation: Confirm that the sample preparation and dilution procedures are followed correctly for each experiment.

Troubleshooting Guides

Guide 1: Addressing Inconsistent Cell Viability Results
Symptom Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[1]
"Edge effects" in microplates.To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[1]
Variable Compound Efficacy Inaccurate compound dilutions.Prepare fresh serial dilutions of the compound for each experiment and verify pipette calibration.[1]
Cell density affecting compound response.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1]
Inconsistent incubation time with the compound.Use a multichannel pipette for compound addition to minimize timing differences between wells.[1]
Guide 2: Troubleshooting Liquid Chromatography (LC) Issues
Symptom Potential Cause Recommended Solution
Inconsistent Retention Times Incorrect or variable flow rate.Manually confirm that the flow rate is correct and verify that there are no leaks in the system.[2]
Temperature fluctuations.Always use a thermostatically controlled column compartment.[2]
Column contamination/clogging.Flush the column to remove any particulates. If the problem persists, it may be time to replace the column.[2]
Loss of Sensitivity Sample preparation error.Confirm that the sample preparation procedure was followed correctly, including storage temperature and time.[2]
Incorrect system parameters.Verify that system parameters are set correctly and functioning properly.[2]
High Background Noise Contamination from solvents.Use high-quality, LC-MS grade solvents and additives.[3]
Improper use of mobile phase additives.Use additives at the lowest concentration necessary for optimal performance.[3]

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (Resazurin-based)
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to create a single-cell suspension.

    • Count cells and adjust the concentration to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final solvent (e.g., DMSO) concentration should not exceed 0.1%.[1]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.

    • Include vehicle control (medium with 0.1% DMSO) and untreated control wells.[1]

    • Incubate for the desired treatment period (e.g., 48 hours).[1]

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.[1]

    • Incubate for 1-4 hours at 37°C, protected from light.[1]

  • Data Acquisition:

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

Visualizations

Signaling Pathway Diagram

LM985_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Dilution Series compound_prep->treatment incubation Incubation (48h) treatment->incubation assay Viability Assay Addition incubation->assay readout Plate Reading assay->readout data_analysis Data Analysis readout->data_analysis end End data_analysis->end

Caption: Standard workflow for a cell-based assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Results check_pipettes Calibrate Pipettes & Check Technique start->check_pipettes Technical Error? check_reagents Prepare Fresh Reagents start->check_reagents Reagent Issue? optimize_cells Optimize Cell Seeding Density start->optimize_cells Biological Variability? check_protocol Review Protocol for Consistency check_pipettes->check_protocol check_reagents->check_protocol optimize_cells->check_protocol issue_resolved Issue Resolved check_protocol->issue_resolved

Caption: A logical approach to troubleshooting.

References

minimizing off-target effects of LM985

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to minimizing the off-target effects of LM985 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a synthetic flavonoid derivative, specifically a flavone acetic acid ester, that has demonstrated anti-tumor activity.[1][2] Its primary proposed mechanism of action is the induction of hemorrhagic necrosis in solid tumors by targeting and disrupting the tumor vasculature.[3][4][5] Unlike many traditional chemotherapeutic agents that directly target cancer cells, this compound appears to exert its effects on the tumor microenvironment.

Q2: What is the specific molecular target of this compound?

The precise molecular target of this compound has not been definitively identified in publicly available literature. As a member of the flavonoid class of compounds, it may interact with multiple cellular targets.[6][7] Flavonoids are known to interact with a wide range of proteins, including kinases and transcription factors, which can lead to a variety of cellular effects.[6][7][8][9] Therefore, it is crucial for researchers to empirically determine the on- and off-target effects of this compound in their specific experimental models.

Q3: What are the potential off-target effects of this compound?

Given that this compound is a flavonoid derivative, it has the potential for a range of off-target effects. Flavonoids have been reported to modulate the activity of various signaling pathways, including protein kinases, NF-κB, and MAPK pathways.[6][9] Such interactions could lead to unintended cellular responses that are independent of its vascular-disrupting activity. It is essential to consider that observed phenotypic changes may not be solely attributable to the intended on-target effect.

Q4: How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is a critical aspect of validating experimental findings. A multi-faceted approach is recommended:

  • Dose-Response Correlation: The observed phenotype should correlate with the concentration of this compound required to induce its primary effect (e.g., vascular disruption).

  • Use of Structurally Unrelated Compounds: If available, employing other agents with a similar proposed mechanism of action but a different chemical structure can help confirm that the observed effect is mechanism-specific rather than compound-specific.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to identify direct binding partners of this compound within the cell.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing that target might "rescue" the phenotype, indicating an off-target interaction.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

Possible Cause: Off-target effects of this compound may be influencing your experimental system in an unforeseen manner. Flavonoid-based compounds can have broad activity.[6][7]

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is eliciting its expected vascular-disrupting effect in your model system.

  • Titrate this compound Concentration: Use the lowest effective concentration of this compound that produces the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This can help determine if the observed effects are due to the specific chemical scaffold.

  • Profile Potential Off-Targets: Utilize proteomic approaches to identify potential off-target proteins that interact with this compound.

Table 1: Troubleshooting Inconsistent Phenotypic Results

Observation Potential Cause Recommended Action
High variability in results between experimentsCompound instability or precipitationPrepare fresh stock solutions of this compound for each experiment and visually inspect for precipitation.
Unexpected cellular morphology changesOff-target cytotoxic effectsPerform cell viability assays at a range of this compound concentrations to determine the toxicity profile in your cell line.
Phenotype does not correlate with vascular disruptionEngagement of an alternative signaling pathwayInvestigate the effect of this compound on known signaling pathways commonly modulated by flavonoids (e.g., NF-κB, MAPK).
Issue 2: Discrepancy Between In Vitro and In Vivo Results

Possible Cause: The metabolic activation or inactivation of this compound in an in vivo setting can lead to different effects compared to in vitro experiments. The tumor microenvironment in vivo is also significantly more complex.

Troubleshooting Steps:

  • Investigate Metabolism: Analyze the metabolic profile of this compound in your in vivo model to identify any active metabolites that may have different target profiles.

  • Assess Compound Bioavailability: Ensure that the concentration of this compound reaching the target tissue in vivo is comparable to the effective concentration used in vitro.

  • Consider the Microenvironment: The presence of immune cells and other stromal cells in vivo can influence the activity of this compound.

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

Objective: To assess whether this compound has off-target inhibitory activity against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Assay: Perform in vitro kinase activity assays in the presence of various concentrations of this compound. A common method is to measure the incorporation of radiolabeled ATP into a substrate.

  • Data Analysis: Determine the IC50 values of this compound for each kinase in the panel. Significant inhibition of kinases unrelated to the proposed mechanism of action would indicate off-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.

  • Target Identification: Identify and quantify the soluble proteins at each temperature using mass spectrometry. Proteins that show increased thermal stability in the presence of this compound are potential direct targets.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_troubleshooting Troubleshooting Workflow A Inconsistent Phenotypic Results B Confirm On-Target Effect A->B C Titrate Compound Concentration B->C D Use Control Compounds C->D E Profile Off-Targets (e.g., Kinase Screen, CETSA) D->E

Caption: Troubleshooting workflow for inconsistent results.

potential_off_target_pathways cluster_pathways Potential Off-Target Signaling Pathways This compound This compound Kinases Protein Kinases This compound->Kinases Inhibition/Activation NFkB NF-κB Pathway This compound->NFkB Modulation MAPK MAPK Pathway This compound->MAPK Modulation

Caption: Potential off-target signaling pathways for flavonoids.

References

LM985 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LM985

Disclaimer: The compound "this compound" is a fictional molecule created for illustrative purposes to fulfill the prompt's requirements. The following information is based on established principles of small molecule chemistry and drug development and is intended as a template for a technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective small molecule inhibitor of the novel tyrosine kinase KYZ (Kinase Y-Z). The KYZ signaling pathway is implicated in unregulated cell proliferation. By inhibiting KYZ, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells expressing the target.

Below is a diagram of the putative KYZ signaling pathway and the inhibitory action of this compound.

KYZ_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KYZ KYZ Kinase Receptor->KYZ Activates Growth_Factor Growth Factor Growth_Factor->Receptor Downstream_Protein Downstream Effector KYZ->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation This compound This compound This compound->KYZ Inhibits

Figure 1: Proposed KYZ signaling pathway and this compound mechanism of action.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored under the following conditions. These are critical to maintaining the compound's integrity and experimental reproducibility.

ParameterConditionRationale
Form Lyophilized PowderMost stable form for long-term storage.
Temperature -20°C or belowMinimizes rates of hydrolytic and oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation.
Light Protected from Light (Amber Vial)Prevents potential photodegradation.
Moisture Desiccated EnvironmentPrevents hydrolysis of labile ester groups.

Q3: How should I prepare stock solutions of this compound?

A3: For optimal results, prepare stock solutions as follows:

  • Solvent: Use anhydrous, research-grade DMSO.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of DMSO in your experiments.

  • Procedure: Briefly warm the vial to room temperature in a desiccator before opening to prevent condensation. Reconstitute the powder with the appropriate volume of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: I am observing a significant loss of this compound activity in my cell-based assays compared to previous batches.

This issue is often linked to the degradation of the compound. This compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.

Degradation PathwayMoiety AffectedDegradation ProductResult
Hydrolysis Ester LinkageThis compound-acidInactive
Oxidation Thioether GroupThis compound-sulfoxideReduced Potency

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture.

  • Check Solvent Quality: Ensure you are using anhydrous DMSO. The presence of water can accelerate hydrolysis.

  • Minimize Freeze-Thaw Cycles: Repeated temperature changes can introduce moisture and degrade the compound. Use single-use aliquots.

  • Perform Quality Control: Assess the purity of your this compound stock solution using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard if available. The appearance of new peaks may indicate the presence of degradation products like this compound-acid or this compound-sulfoxide.

The following decision tree can help diagnose the potential source of the problem.

Troubleshooting_Logic Start Loss of this compound Activity Observed Storage_Check Were proper storage conditions used? (-20°C, desiccated, dark) Start->Storage_Check Solvent_Check Was anhydrous DMSO used for stock? Storage_Check->Solvent_Check Yes Degradation_Suspected Degradation is likely. Prepare fresh stock from new lyophilized powder. Storage_Check->Degradation_Suspected No Freeze_Thaw Were multiple freeze-thaw cycles avoided? Solvent_Check->Freeze_Thaw Yes Solvent_Check->Degradation_Suspected No QC_Check Run HPLC analysis on current stock Freeze_Thaw->QC_Check Yes Freeze_Thaw->Degradation_Suspected No QC_Check->Degradation_Suspected Degradation Products Detected Contamination Consider other experimental variables (cell passage number, reagent quality, etc.) QC_Check->Contamination No Degradation Detected

Figure 2: Decision tree for troubleshooting loss of this compound activity.

Problem 2: I see a precipitate in my culture medium after adding the this compound stock solution.

A2: This is likely due to the low aqueous solubility of this compound.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells and cause the compound to precipitate.

  • Mixing: When adding the this compound stock to your medium, vortex or pipette mix immediately and thoroughly to ensure rapid and uniform dispersion.

  • Working Solutions: Consider preparing an intermediate dilution of the stock solution in a serum-free medium before adding it to your final cell culture plates.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol allows for the quantitative assessment of this compound stability under various conditions.[1]

Objective: To determine the degradation rate of this compound and identify degradation products.

Materials:

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector (280 nm)

Workflow Diagram:

HPLC_Workflow A Prepare this compound working solution (e.g., 100 µM in PBS) B Incubate samples under different stress conditions (e.g., 37°C, room temp, 4°C) A->B C Collect aliquots at specified time points (0, 2, 4, 8, 24h) B->C D Quench reaction by adding equal volume of ACN with 0.1% TFA C->D E Centrifuge to pellet precipitated salts D->E F Inject supernatant into HPLC system E->F G Analyze chromatogram: - Measure this compound peak area - Identify new peaks (degradation products) F->G

Figure 3: Experimental workflow for this compound stability assessment.

Procedure:

  • Sample Preparation: Prepare a 100 µM working solution of this compound in PBS (pH 7.4) from your 10 mM DMSO stock.

  • Incubation: Aliquot the working solution into several vials and incubate them under desired stress conditions (e.g., 37°C to simulate physiological conditions). Include a control sample stored at 4°C.

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot from each condition.

  • Quenching: Immediately quench the degradation by adding an equal volume of acetonitrile containing 0.1% TFA. This will precipitate proteins and stop further degradation.

  • Clarification: Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto a C18 column. Use a gradient of water/ACN with 0.1% TFA as the mobile phase. Monitor the elution profile at 280 nm.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time-zero sample. Plot the percentage of intact this compound versus time to determine the degradation kinetics.

References

dealing with high background in L985P immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L985P immunohistochemistry (IHC). This guide provides detailed troubleshooting advice and protocols to help you overcome common challenges, with a specific focus on resolving high background staining.

Frequently Asked Questions (FAQs)

Q1: I'm observing high, non-specific background in my L985P IHC staining. What are the most common causes?

High background staining can obscure specific signals and lead to incorrect interpretations. The issue typically arises from one or more of the following factors:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][2]

  • Inadequate Blocking: Insufficient blocking of non-specific sites can cause antibodies to bind to various components in the tissue.[3]

  • Endogenous Enzyme Activity: If you are using an HRP- or AP-conjugated antibody, endogenous peroxidases or phosphatases in the tissue can react with the substrate, causing background signal.[2][4]

  • Endogenous Biotin: For biotin-based detection systems (like ABC), endogenous biotin present in tissues like the liver or kidney can be a significant source of background.

  • Issues with Protocol Steps: Problems such as incomplete deparaffinization, over-fixation of tissue, or allowing tissue sections to dry out can contribute to high background.[5]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue sample, especially in mouse-on-mouse staining scenarios.[4]

Q2: How can I determine if my primary or secondary antibody is the source of the high background?

To pinpoint the source of non-specific staining, it is crucial to run the proper controls:

  • Primary Antibody Control: The most effective method is to optimize the primary antibody concentration through a dilution series (titration). Overly high concentrations are a common cause of non-specific binding.[1][5] Reducing the incubation time or temperature can also help.[5]

  • Secondary Antibody Control: Run a control slide that omits the primary antibody but includes the secondary antibody and all subsequent steps.[4] If you still observe staining, the secondary antibody is likely binding non-specifically or cross-reacting with components in the tissue.[4] In this case, consider using a pre-adsorbed secondary antibody.

Q3: My background appears diffuse across the entire tissue. Could this be a problem with my blocking step?

Yes, diffuse background is often a sign of insufficient or improper blocking.[3] Blocking is a critical step to prevent the primary and secondary antibodies from binding to non-target sites through hydrophobic or ionic interactions.[3]

  • Choice of Blocking Agent: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk.[6] For best results, use normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum for a goat anti-rabbit secondary).

  • Optimization: Try increasing the concentration of your blocking agent or extending the incubation time.[5] It's important to find the optimal blocking condition that yields the highest signal-to-noise ratio.[3]

  • Compatibility: Ensure your blocking agent is compatible with your detection system. For example, non-fat dry milk contains biotin and should not be used with avidin-biotin-based detection methods.[3]

Q4: I am using an HRP-conjugated secondary antibody and see a uniform brown background. What is the likely cause?

This is a classic sign of endogenous peroxidase activity, where enzymes naturally present in the tissue react with your HRP substrate (e.g., DAB).[4][7] Tissues like the kidney, liver, and those containing red blood cells have high levels of endogenous peroxidases.[8]

To solve this, you must perform a quenching step before primary antibody incubation.[4] This is typically done by incubating the slides in a 3% hydrogen peroxide (H₂O₂) solution.[9][10]

Q5: I am using a biotin-based detection system and my background is very high, especially in tissues like the liver. How can I fix this?

High background with biotin-based systems is often caused by endogenous biotin.[1] To address this, you must perform an avidin/biotin blocking step before primary antibody incubation.[2] This typically involves:

  • Incubating the tissue with an excess of unlabeled avidin to saturate the endogenous biotin.

  • Incubating with an excess of unlabeled biotin to block any remaining biotin-binding sites on the avidin molecule.

Q6: The background staining is patchy and uneven. What procedural errors should I investigate?

Patchy or localized background often points to issues in tissue preparation and handling:

  • Incomplete Deparaffinization: If paraffin wax is not completely removed, it can cause uneven, spotty staining.[4] Using fresh xylene and ensuring sufficient incubation time is crucial.[5]

  • Tissue Drying: Allowing sections to dry out at any stage of the staining process can cause irreversible damage and result in high background.[5] Always keep slides in a humidified chamber during incubations.

  • Over-fixation: Excessive fixation can cause protein cross-linking that leads to non-specific antibody binding.[5] Try reducing the fixation time.[5]

  • Insufficient Washing: Inadequate washing between steps can leave residual antibodies or reagents on the slide, leading to false positives. Ensure you are washing thoroughly with buffer.

Troubleshooting Summary

Problem Possible Cause Recommended Solution
General High Background Primary antibody concentration too high.Titrate the primary antibody to find the optimal dilution. Reduce incubation time or temperature.[2][5]
Secondary antibody is non-specific.Run a control without the primary antibody. Use a pre-adsorbed secondary antibody.[4]
Insufficient blocking.Increase blocking time or concentration. Use normal serum from the secondary antibody host species.
Uniform Background (HRP) Endogenous peroxidase activity.Quench with 3% H₂O₂ before primary antibody incubation.[4][10]
High Background (Biotin Systems) Endogenous biotin activity.Perform an avidin/biotin block before primary antibody incubation.[2]
Patchy/Uneven Staining Tissue sections dried out.Keep slides in a humidified chamber and do not allow them to dry.
Incomplete deparaffinization.Use fresh xylene and ensure adequate deparaffinization time.[4][5]

Experimental Protocols

Protocol 1: Deparaffinization and Rehydration

This protocol prepares formalin-fixed, paraffin-embedded (FFPE) tissue sections for staining.

  • Immerse slides in xylene (or a xylene substitute): 2 changes, 5-10 minutes each.[11][12]

  • Immerse slides in 100% ethanol: 2 changes, 5 minutes each.[11][12]

  • Immerse slides in 95% ethanol: 1 change, 5 minutes.[12]

  • Immerse slides in 70% ethanol: 1 change, 5 minutes.[12]

  • Rinse slides thoroughly in distilled water for 5 minutes.[11]

Critical Point: Do not allow the tissue sections to dry out from this point forward.[12]

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

This step is often required for FFPE tissues to unmask antigen epitopes.[13]

  • Place slides in a staining dish filled with a pre-heated antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).[14]

  • Heat the slides in a pressure cooker, microwave, or water bath. A typical microwave protocol is to heat at high power for 5 minutes, followed by a lower power setting for 10-15 minutes.[14][15]

  • Allow the slides to cool to room temperature in the retrieval buffer (approx. 20-30 minutes).[11]

  • Rinse the slides in wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.

Protocol 3: Endogenous Peroxidase Quenching

This step is mandatory when using an HRP-based detection system.[4]

  • After antigen retrieval and rinsing, incubate the slides in a 3% H₂O₂ solution (in methanol or PBS) for 10-15 minutes at room temperature.[4][9][16]

  • Rinse the slides with wash buffer 2 times for 5 minutes each.

Protocol 4: Blocking Non-Specific Staining

This step minimizes background by blocking reactive sites in the tissue.[3]

  • Incubate the slides in a blocking solution for 1 hour at room temperature in a humidified chamber.

  • Recommended Blocking Solution: Normal serum (e.g., 5-10% Normal Goat Serum) diluted in PBS, using serum from the same species as the secondary antibody. Alternatively, a protein solution like 1-3% BSA in PBS can be used.[6]

  • Gently tap off the excess blocking solution. Do not rinse before adding the primary antibody.

Visual Guides

IHC_Workflow General Immunohistochemistry (IHC) Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER/PIER) Deparaffinization->AntigenRetrieval Quenching Endogenous Enzyme Quenching (e.g., H₂O₂) AntigenRetrieval->Quenching Blocking Blocking (e.g., Normal Serum) Quenching->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (e.g., Hematoxylin) Detection->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate Imaging Imaging Dehydrate->Imaging

Caption: A flowchart of the standard experimental workflow for IHC on paraffin-embedded tissues.

Troubleshooting_Logic High Background Troubleshooting Logic Start High Background Observed Control_NoPrimary Run Control: No Primary Antibody Start->Control_NoPrimary Check_Result Is Background Still High? Control_NoPrimary->Check_Result Cause_Secondary Cause: Secondary Antibody Cross-Reactivity Check_Result->Cause_Secondary  Yes Cause_Primary Cause: - Primary Ab Too Concentrated - Insufficient Blocking - Endogenous Enzymes Check_Result->Cause_Primary  No Solution_Secondary Solution: - Use Pre-adsorbed Secondary Ab - Titrate Secondary Ab Cause_Secondary->Solution_Secondary Solution_Primary Solution: - Titrate Primary Ab - Optimize Blocking Step - Add Quenching Step Cause_Primary->Solution_Primary

Caption: A decision tree to logically diagnose the source of high background in an IHC experiment.

References

Technical Support Center: Enhancing the Anti-Tumor Effect of LM985

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LM985 in anti-tumor experiments. The information is designed to address specific issues and provide actionable guidance for optimizing experimental outcomes.

Troubleshooting Guide

This guide addresses common challenges encountered during in vivo experiments with this compound and similar flavonoid compounds.

Issue Potential Cause Troubleshooting Steps
Poor or inconsistent anti-tumor efficacy Suboptimal dosing or scheduling: this compound is rapidly converted to its active metabolite, LM975. Infrequent dosing may not maintain therapeutic levels of LM975.[1]- Increase dosing frequency: As demonstrated with related compounds, repeated injections can significantly enhance anti-tumor response.[1] Consider administering this compound more frequently (e.g., daily or every other day) rather than weekly. - Dose-response studies: Conduct a dose-escalation study to determine the optimal therapeutic window for this compound in your specific tumor model.
Poor bioavailability: Flavonoids, including this compound, often have low aqueous solubility, which can limit their absorption and bioavailability when administered orally or via certain injection routes.[2][3][4]- Formulation optimization: For poorly soluble compounds, consider using a vehicle such as a mixture of DMSO, PEG300, and Tween 80 to improve solubility.[4][5] - Alternative administration routes: If oral or subcutaneous administration yields poor results, consider intraperitoneal (i.p.) or intravenous (i.v.) injections, which can bypass initial metabolism and increase systemic exposure.
Tumor model resistance: The specific genetic makeup of the tumor model may confer resistance to the mechanisms of action of this compound.- Combination therapy: Combine this compound with other anti-cancer agents that have different mechanisms of action. Synergistic effects have been observed when flavonoids are combined with conventional chemotherapy or targeted agents.[6][7][8]
Precipitation of this compound during formulation Low aqueous solubility: this compound, like many flavonoids, is inherently poorly soluble in aqueous solutions.[2][3]- Use of co-solvents: Prepare the formulation by first dissolving this compound in a small amount of an organic solvent like DMSO, and then gradually adding aqueous solutions like saline or PBS while vortexing.[5] - Lipid-based formulations: For oral administration, consider lipid-based formulations or nanoemulsions to enhance solubility and absorption.[4]
Inconsistent results between experiments Variability in drug preparation: Inconsistent formulation preparation can lead to variations in the administered dose.- Standardized protocol: Develop and adhere to a strict, standardized protocol for the preparation of the this compound formulation for every experiment. - Fresh preparation: Always prepare the formulation fresh before each use, as the stability of flavonoids in solution can be limited.[9]
Animal model variability: Differences in the age, weight, or health status of the animals can impact tumor growth and drug response.- Strict animal selection criteria: Use animals of a consistent age and weight range. - Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures before the start of the experiment.
Unexpected Toxicity Off-target effects: High concentrations of flavonoids can sometimes lead to off-target toxicities.- Maximum Tolerated Dose (MTD) study: Before initiating large-scale efficacy studies, perform an MTD study to identify the highest dose that can be administered without causing severe adverse effects. - Monitor animal health: Closely monitor the animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur, and adjust the dose or schedule accordingly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance the anti-tumor efficacy of this compound.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly metabolized to LM975, which is believed to be the active anti-tumor agent.[1] As a flavone derivative, LM975 likely exerts its anti-tumor effects through multiple mechanisms common to flavonoids. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6][10][11][12]

Q2: How can I enhance the anti-tumor effect of this compound through combination therapy?

A2: Combining this compound with other anti-cancer agents is a promising strategy to enhance its efficacy. Based on the known mechanisms of flavonoids, the following combinations are rational approaches:

  • With Conventional Chemotherapy: Flavonoids have been shown to synergistically enhance the effects of chemotherapeutic drugs like paclitaxel and doxorubicin.[6][13][14] This may be due to the ability of flavonoids to sensitize cancer cells to the cytotoxic effects of these agents.

  • With PI3K/Akt or MAPK/ERK Pathway Inhibitors: Since flavonoids can inhibit the PI3K/Akt and MAPK/ERK signaling pathways, combining this compound with targeted inhibitors of these pathways could lead to a more potent anti-tumor response.[10][11][12][15][16]

  • With Immunotherapy: Some flavonoids can modulate the tumor microenvironment and enhance anti-tumor immune responses.[17][18][19] Combining this compound with immune checkpoint inhibitors could potentially improve their efficacy.

Q3: What is the recommended experimental design for an in vivo efficacy study with this compound?

A3: A well-designed in vivo study is crucial for obtaining reliable results. Here is a general experimental workflow:

  • Animal Model Selection: Choose an appropriate tumor model. Given that this compound has shown activity against colon adenocarcinomas, using a colon cancer xenograft or syngeneic model is a logical starting point.[1]

  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised or immunocompetent mice.

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

  • Randomization: Randomize the animals into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • Treatment Administration: Administer this compound and any combination agents according to the predetermined dose and schedule.

  • Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to assess the molecular effects of the treatment.

Q4: Are there any known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound have not been documented, resistance to flavonoid compounds can occur. Potential mechanisms include the upregulation of drug efflux pumps that remove the compound from the cancer cells and alterations in the signaling pathways that are targeted by the flavonoid.[13] If you observe the development of resistance in your tumor models, consider combination therapies to target alternative pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound against Mouse Adenocarcinomas of the Colon[1]
Tumor ModelTreatment ScheduleMaximum Tumor Inhibition (%)Cures
MAC 13Single i.p. injection followed by a second injection 7 days later>90No
MAC 26Single i.p. injection followed by a second injection 7 days laterNot specifiedYes
MAC 15A (ascitic)Single i.p. injection at maximum tolerated doseNo activityNo
MAC 13 & 15A (subcutaneous)Single i.p. injection at maximum tolerated doseModerate activityNo

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

1. Materials:

  • This compound

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, Saline)

  • Cancer cell line (e.g., human colon adenocarcinoma cell line)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Calipers for tumor measurement

  • Sterile syringes and needles

2. Procedure:

  • Cell Culture: Culture the cancer cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth.

    • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • This compound Formulation Preparation:

    • Prepare the this compound formulation fresh on each day of dosing.

    • For a vehicle consisting of DMSO, PEG300, Tween 80, and saline:

      • Dissolve the required amount of this compound in DMSO.

      • Add PEG300 and vortex thoroughly.

      • Add Tween 80 and mix well.

      • Slowly add saline while continuously vortexing to prevent precipitation.

  • Treatment Administration:

    • Administer the this compound formulation (or vehicle control) to the mice via the desired route (e.g., i.p. injection).

    • The dosing schedule should be based on preliminary studies, but a starting point could be daily or every-other-day administration for 2-3 weeks.

  • Data Collection:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Measure the body weight of each mouse at the same frequency to monitor for toxicity.

  • Study Endpoint and Tissue Collection:

    • Euthanize the mice when the tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).

Visualizations

Signaling_Pathways_of_Flavonoids Figure 1. Potential Signaling Pathways Modulated by this compound (as a Flavonoid) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival IKK IKK IκB IκB IKK->IκB NF_kB NF-κB IκB->NF_kB Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition This compound This compound / LM975 This compound->PI3K This compound->Akt This compound->MEK This compound->IKK

Caption: Figure 1. Potential Signaling Pathways Modulated by this compound (as a Flavonoid)

Experimental_Workflow Figure 2. General Workflow for an In Vivo Anti-Tumor Efficacy Study Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Combo) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

References

Technical Support Center: Optimizing LM985 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting LM985 concentration, particularly for sensitive cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Troubleshooting Guide

Encountering issues when working with a new compound is a common challenge. This guide addresses specific problems you might face when using this compound.

Problem Possible Cause Suggested Solution
High cell death even at low this compound concentrations. The cell line is highly sensitive to this compound.Perform a dose-response curve starting with a much lower concentration range. Reduce the incubation time. Ensure the solvent concentration (e.g., DMSO) is not exceeding toxic levels (typically <0.1%).[1]
Inconsistent results between experiments. Variations in cell seeding density. Cell passage number is too high, leading to genetic drift.[2] Inconsistent incubation times.Standardize your cell seeding protocol to ensure a consistent cell number at the start of each experiment. Use cells within a consistent and low passage number range. Precisely control the duration of this compound treatment.
No observable effect of this compound, even at high concentrations. The cell line may be resistant to this compound. The compound may have degraded. The detection method is not sensitive enough.Screen a panel of cell lines to identify a sensitive positive control. Ensure proper storage of this compound stock solutions at -20°C or -80°C to prevent degradation.[1] Use a more sensitive assay to detect the expected downstream effects.[3]
Precipitate forms in the media after adding this compound. The solubility of this compound in the culture medium has been exceeded.Prepare a more concentrated stock solution in a suitable solvent like DMSO and use a smaller volume to achieve the final concentration. Ensure the final solvent concentration remains non-toxic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new or sensitive cell line, it is advisable to start with a broad range of concentrations in a dose-response experiment. A suggested starting range is 0.1 µM to 100 µM. Based on the initial results, a narrower and more focused concentration range can be selected for subsequent experiments.

Q2: How can I determine if my cell line is sensitive to the solvent used for this compound?

A2: It is crucial to run a vehicle control experiment.[1] This involves treating your cells with the same volume of the solvent (e.g., DMSO) used for the highest concentration of this compound in your experiment. This will help you to distinguish the effect of the compound from any potential solvent-induced toxicity.

Q3: What is the best method to assess cell viability after this compound treatment?

A3: Several methods can be used to assess cell viability, each with its advantages and disadvantages. Common assays include MTT, XTT, and luminescent ATP assays.[4][5] The choice of assay can depend on the cell type and the specific experimental question. For a comprehensive analysis, consider using multiple viability assays.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the biological question being investigated. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect of this compound.[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a sensitive cell line using an MTT assay.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently mix the contents of the wells.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing the Effect of this compound on a Signaling Pathway via Western Blotting

This protocol describes how to evaluate the impact of this compound on the phosphorylation status of a key protein in a relevant signaling pathway.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the determined incubation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Data Acquisition: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Sensitive Cell Line prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with This compound prep_this compound->treat_cells Add to cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot Analysis treat_cells->western_blot ic50 Determine IC50 viability_assay->ic50 pathway_effect Assess Pathway Modulation western_blot->pathway_effect

Caption: Workflow for optimizing this compound concentration.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates This compound This compound This compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

A Comparative Guide: Unraveling the Efficacy of LM985 versus Flavone Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two related investigational anticancer agents: LM985 and its parent compound, flavone acetic acid (FAA). While both have shown promise in murine models, their clinical development has been hampered by a lack of efficacy in humans, a phenomenon now largely attributed to species-specific interactions with the innate immune system. This document delves into their mechanisms of action, presents available quantitative data from preclinical studies, and outlines the experimental protocols used in these evaluations.

Executive Summary

This compound is the diethylaminoethyl ester of flavone acetic acid (FAA), also known as LM975.[1][2] In vivo, this compound is rapidly hydrolyzed to FAA, which is considered the primary active agent.[3][4] Both compounds exhibited significant antitumor activity in a range of murine solid tumor models, including colon adenocarcinomas.[3] However, this efficacy did not translate to human clinical trials.[4][5] The prevailing understanding is that the antitumor effects of FAA in mice are predominantly mediated through the activation of the STING (Stimulator of Interferon Genes) signaling pathway, a mechanism that is not effectively triggered by FAA in human cells.[5] This guide will dissect the available data to provide a clear comparison of these two molecules.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the in vitro cytotoxicity and in vivo efficacy of this compound and flavone acetic acid.

Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Flavone Acetic Acid (FAA/LM975)
Cell LineCancer TypeThis compound IC50 (µg/mL)Flavone Acetic Acid (LM975) IC50 (µg/mL)Reference
WiDrColon Carcinoma36 ± 497 ± 7[6]
LICR (LON) HN-3Tongue Carcinoma151 ± 3200 ± 10[6]
MCF-7Breast Carcinoma86 ± 3171 ± 16[6]
K-562Leukemia140 ± 18> 500[6]
MAC15AMurine Colon Adenocarcinoma-~60-fold less sensitive than to DMXAA[7]

Note: In vitro, this compound appears to be more cytotoxic than FAA. However, this is likely due to its greater lipophilicity aiding cell penetration before its hydrolysis to the active FAA.[2]

Table 2: In Vivo Efficacy in Murine Colon Adenocarcinoma Models
CompoundTumor ModelDosing ScheduleKey FindingsReference
This compound MAC 13, MAC 15A, MAC 26 (subcutaneous)Single i.p. injection at MTD, or repeated injection after 7 daysModerate activity with single injection in MAC 13 and 15A; significant growth delay in MAC 26. Repeated injections led to >90% tumor inhibition in MAC 13 and cures in MAC 26.[3]
Flavone Acetic Acid (LM975) MAC 13, MAC 26 (subcutaneous)Single i.p. injectionModerate activity against MAC 13 and significant growth delay in MAC 26. Efficacy was enhanced with repeated injections.[1]
Flavone Acetic Acid Colon Adenocarcinoma 38267 mg/kg on Days 2 and 9Complete tumor growth inhibition in 60%-80% of mice with early-stage tumors. Caused regression of advanced tumors.
Flavone Acetic Acid PAN/03 Pancreatic Adenocarcinoma180 mg/kg i.v. on days 3, 7, and 1136% tumor-free survivors after 132 days, compared to 0% in the control group.

Note: Direct head-to-head in vivo comparative studies with detailed quantitative data on tumor growth inhibition percentages or survival curves for this compound and FAA are limited in the publicly available literature. The data presented is from separate studies, highlighting the general efficacy of both compounds in similar murine models.

Mechanism of Action: A Tale of Two Species

The antitumor activity of flavone acetic acid in mice is primarily indirect, relying on the activation of the host's innate immune system. In contrast, its direct cytotoxic effects are modest.[8]

The STING Signaling Pathway in Mice

In murine cells, FAA acts as an agonist for the STING protein.[5] This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[9] This cytokine surge results in two key antitumor effects:

  • Vascular Disruption: The induced cytokines cause a rapid shutdown of blood flow within the tumor, leading to hemorrhagic necrosis.[7]

  • Immune Cell Activation: FAA stimulates the activity of natural killer (NK) cells, which are crucial for tumor cell lysis.[10]

Crucially, FAA does not effectively bind to or activate human STING, which explains its lack of efficacy in clinical trials.[5]

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway

Experimental_Workflow

Experimental Protocols

The following are generalized protocols based on the methodologies commonly employed in the cited studies for evaluating the efficacy of this compound and flavone acetic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • Human or murine cancer cell lines are cultured in appropriate media and conditions.
  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of this compound and FAA are prepared (e.g., in DMSO).
  • Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations.
  • The medium in the 96-well plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with vehicle (DMSO) only.
  • Plates are incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Murine Colon Adenocarcinoma Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of compounds in a murine xenograft or syngeneic model.

1. Animal Model:

  • Immunocompromised (e.g., nude) or syngeneic mice are used, depending on the tumor model (human xenograft or murine tumor, respectively).
  • All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation:

  • A suspension of murine colon adenocarcinoma cells (e.g., MAC13, MAC26, or Colon 38) is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment:

  • Mice are randomized into treatment and control groups.
  • This compound or FAA is administered via a specified route (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The control group receives the vehicle.

4. Tumor Growth Monitoring:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
  • Tumor volume is calculated using the formula: (length × width²) / 2.
  • Animal body weights are also monitored as an indicator of toxicity.

5. Efficacy Evaluation:

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
  • Other endpoints may include the number of tumor-free survivors at the end of the study or the time to reach a predetermined tumor volume.

Natural Killer (NK) Cell Activity Assay

This assay measures the ability of NK cells, isolated from treated animals, to lyse target tumor cells.

1. Effector Cell Preparation:

  • Mice are treated with FAA or a control vehicle.
  • At a specified time point after treatment, spleens are harvested, and splenocytes (containing NK cells) are isolated.

2. Target Cell Preparation:

  • A target cell line that is sensitive to NK cell-mediated lysis (e.g., YAC-1) is labeled with a radioactive isotope (e.g., ⁵¹Cr) or a fluorescent dye.

3. Co-incubation:

  • The labeled target cells are co-incubated with the effector splenocytes at various effector-to-target cell ratios in a 96-well plate.

4. Lysis Measurement:

  • After a few hours of incubation, the amount of isotope or dye released from the lysed target cells into the supernatant is measured.

5. Data Analysis:

  • The percentage of specific lysis is calculated, providing a measure of NK cell activity.

Conclusion

This compound functions as a prodrug of flavone acetic acid, with its in vivo efficacy in murine models being attributable to the activity of FAA. The compelling preclinical antitumor effects of FAA in these models are now understood to be largely dependent on the activation of the murine STING pathway, a mechanism that does not translate to human cells. This species-specific activity is a critical consideration for the future development of STING agonists and other immunomodulatory agents. While this compound demonstrated some advantages in terms of in vitro cytotoxicity, likely due to enhanced cellular uptake, its clinical potential is ultimately limited by the same species-specificity as its parent compound. This comparative guide highlights the importance of thoroughly understanding the mechanism of action of drug candidates in relevant preclinical models to better predict their clinical translatability.

References

A Comparative Guide to Vascular Disrupting Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms and performance of key vascular disrupting agents (VDAs). Due to the limited and dated publicly available information on LM985, this guide will focus on a comparative analysis of several other significant VDAs: Combretastatin A4-Phosphate (CA4P), OXi4503, Plinabulin, and Vadimezan (DMXAA).

A 1986 study described this compound as a flavonoid-based compound with anti-tumor activity in murine colon adenocarcinoma models. The study suggested that its metabolite, LM975, may be the active component[1][2]. However, a detailed mechanism of action and further preclinical or clinical data on its vascular disrupting properties are not available in recent scientific literature, precluding a direct and meaningful comparison with contemporary VDAs.

Introduction to Vascular Disrupting Agents

Vascular disrupting agents represent a therapeutic strategy in oncology that targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis[3][4]. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs act on the existing, often abnormal and immature, blood vessels within the tumor microenvironment[5][6]. VDAs are broadly classified into two main categories: small-molecule tubulin-binding agents and flavonoid-based agents[4][7].

Small-Molecule Tubulin-Binding VDAs

This class of VDAs, which includes Combretastatin A4-Phosphate, OXi4503, and Plinabulin, functions by binding to tubulin, a key component of microtubules in the cytoskeleton of endothelial cells. This interaction leads to the depolymerization of microtubules, causing endothelial cell shape changes, increased vascular permeability, and ultimately, vascular collapse and tumor necrosis[8][9].

Combretastatin A4-Phosphate (CA4P)

CA4P is a water-soluble prodrug of combretastatin A4, a potent tubulin-binding agent that binds to the colchicine-binding site on β-tubulin[8]. This interaction disrupts the endothelial cell cytoskeleton, leading to a rapid shutdown of tumor blood flow and extensive ischemic necrosis. While effective in causing central tumor necrosis, a viable rim of tumor cells often remains at the periphery, which can lead to tumor regrowth.

OXi4503 (Combretastatin A1 Diphosphate)

OXi4503 is a second-generation combretastatin analog with a dual mechanism of action. It not only disrupts tumor vasculature by binding to tubulin but is also metabolized to a reactive orthoquinone species that is directly cytotoxic to tumor cells[2][10][11]. Preclinical studies have suggested that OXi4503 is a more potent VDA than CA4P[12].

Plinabulin (NPI-2358)

Plinabulin is a synthetic analog of a marine microbial product that also binds to the colchicine-binding site of β-tubulin, leading to microtubule depolymerization[13][14]. Beyond its vascular disrupting effects, Plinabulin has been shown to have immune-modulating properties, activating dendritic cells and promoting an anti-tumor immune response[15]. It has also demonstrated activity in tumors with KRAS mutations by disrupting endosomal recycling[14].

Flavonoid-Based VDAs

Vadimezan (ASA404, DMXAA)

Vadimezan belongs to the flavonoid class of VDAs and has a distinct mechanism of action compared to tubulin-binding agents[4]. It induces the production of various cytokines, including tumor necrosis factor-alpha (TNF-α), and activates the STING (Stimulator of Interferon Genes) pathway, leading to hemorrhagic necrosis of tumors. However, the activation of the STING pathway by DMXAA has been found to be mouse-specific, which may explain its lack of efficacy in human clinical trials.

Quantitative Data Comparison

AgentClassTargetIC50 / ED50Key Preclinical FindingsClinical Status (Selected)
Combretastatin A4-Phosphate (CA4P) Tubulin-bindingβ-tubulin (colchicine site)Endothelial cell proliferation IC50: ~1-50 nM[8]Rapid and extensive tumor necrosis, but a viable tumor rim often remains. Synergistic effects with chemotherapy and radiation.Investigated in various solid tumors, including ovarian and non-small cell lung cancer[16].
OXi4503 Tubulin-bindingβ-tubulin (colchicine site) & direct cytotoxicityED50 for tumor blood vessel shutdown: 3 mg/kg (vs. 43 mg/kg for CA4P) in a mouse model[12].Dual mechanism of action: vascular disruption and direct tumor cell killing[2][10]. Showed complete tumor regression in some preclinical models as a single agent[12].Phase 1b clinical trial in relapsed/refractory acute myeloid leukemia[2].
Plinabulin (NPI-2358) Tubulin-bindingβ-tubulin (colchicine site)IC50 against HT-29 cells: 9.8 nM[13].Potent inhibition of tumor cells, including those with Pgp overexpression. Also exhibits immune-modulating effects[15].Completed Phase 3 clinical trial for non-small cell lung cancer. Also investigated for the prevention of chemotherapy-induced neutropenia[15].
Vadimezan (ASA404, DMXAA) FlavonoidSTING pathway (mouse)Not applicable (induces cytokine cascade)Induces rapid hemorrhagic necrosis in murine tumors. Efficacy is dependent on host immune response.Failed in Phase 3 clinical trials in humans, likely due to species-specific differences in STING activation.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The test compound (e.g., CA4P, OXi4503, Plinabulin) at various concentrations is added to a solution containing tubulin and GTP in a temperature-controlled spectrophotometer.

  • The temperature is raised to 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of microtubule formation.

  • Inhibitory activity is calculated by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

In Vivo Tumor Blood Flow Assessment

Objective: To quantify the effect of a VDA on blood perfusion within a tumor in a living animal model.

Methodology:

  • Human tumor cells (e.g., MDA-MB-231) are xenografted into immunocompromised mice.

  • Once tumors reach a specified size, baseline tumor blood flow is measured using techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or injection of fluorescent beads followed by quantitative fluorescence microscopy[1][12].

  • The VDA (e.g., CA4P, OXi4503) is administered to the mice (e.g., via intraperitoneal injection).

  • Tumor blood flow is measured again at various time points post-administration (e.g., 1, 6, 24 hours) to assess the extent and duration of vascular shutdown.

  • Changes in tumor perfusion are quantified and compared to pre-treatment levels and to a control group receiving a vehicle. For instance, a study on OXi4503 used fluorescent beads to measure blood flow in MDA-MB-231 adenocarcinoma xenografts and found a dose-dependent shutdown of tumor blood vessels[12].

Signaling Pathways and Workflows

G Mechanism of Tubulin-Binding VDAs VDA Tubulin-Binding VDA (e.g., CA4P, OXi4503, Plinabulin) Tubulin β-tubulin (Colchicine Site) VDA->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Cytoskeleton Endothelial Cell Cytoskeleton Disruption Microtubule->Cytoskeleton CellShape Cell Shape Change (Rounding) Cytoskeleton->CellShape Permeability Increased Vascular Permeability CellShape->Permeability Shutdown Tumor Blood Flow Shutdown Permeability->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Caption: Signaling pathway of tubulin-binding VDAs in endothelial cells.

G Experimental Workflow for VDA Efficacy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment TubulinAssay Tubulin Polymerization Assay Xenograft Tumor Xenograft Model Establishment EndothelialAssay Endothelial Cell Proliferation/Viability Assay Treatment VDA Administration Xenograft->Treatment BloodFlow Tumor Blood Flow Measurement (e.g., DCE-MRI) Treatment->BloodFlow TumorGrowth Tumor Growth Inhibition Assessment Treatment->TumorGrowth Histology Histological Analysis (Necrosis) BloodFlow->Histology TumorGrowth->Histology

Caption: Preclinical experimental workflow for evaluating VDA efficacy.

References

Validating the Anti-Tumor Efficacy of LM985 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor effects of LM985, a flavonoid derivative, in preclinical xenograft models of colon cancer. Drawing from the available scientific literature, this document compares the efficacy of this compound against control models and outlines the experimental methodologies employed in these studies. Additionally, it visualizes the potential signaling pathways involved in the anti-tumor activity of flavonoids and the experimental workflow.

Comparative Efficacy of this compound in Colon Adenocarcinoma Xenograft Models

This compound has demonstrated significant anti-tumor activity in transplantable mouse adenocarcinomas of the colon (MAC). The compound, a flavone ring-based structure, is rapidly metabolized to its active form, LM975, which is believed to be responsible for its therapeutic effects.[1][2] The efficacy of this compound has been shown to be dependent on the tumor model and the treatment regimen.

A key study evaluated this compound in three different MAC xenograft models: MAC 13 (a poorly differentiated tumor), MAC 15A (an ascitic tumor), and MAC 26 (a well-differentiated tumor).[1] A single intraperitoneal (i.p.) injection at the maximum tolerated dose showed varied results. While it had no effect on the ascitic MAC 15A tumor, it exhibited moderate activity against subcutaneous MAC 13 and MAC 15A tumors and produced a significant growth delay in the MAC 26 model.[1]

Notably, a repeated injection seven days after the initial dose markedly enhanced the anti-tumor response. This resulted in over 90% tumor inhibition in the MAC 13 model and led to cures in the MAC 26 model.[1] These findings suggest that the sustained presence of the active metabolite, LM975, is crucial for optimal therapeutic outcomes.

Table 1: Summary of this compound Anti-Tumor Activity in Mouse Colon Adenocarcinoma Xenograft Models

Xenograft ModelTreatment RegimenOutcomeReference
MAC 13 (subcutaneous)Single i.p. injection (Maximum Tolerated Dose)Moderate activity[1]
MAC 13 (subcutaneous)Repeated i.p. injection (7 days apart)>90% tumor inhibition[1]
MAC 15A (ascitic)Single i.p. injection (Maximum Tolerated Dose)No activity[1]
MAC 15A (subcutaneous)Single i.p. injection (Maximum Tolerated Dose)Moderate activity[1]
MAC 26 (subcutaneous)Single i.p. injection (Maximum Tolerated Dose)Significant growth delay[1]
MAC 26 (subcutaneous)Repeated i.p. injection (7 days apart)Cures achieved[1]

Experimental Protocols

The following is a detailed methodology for a subcutaneous colon cancer xenograft study, based on the procedures described in the literature for evaluating compounds like this compound and other standard protocols.[3][4][5][6]

1. Cell Culture and Preparation:

  • Cell Lines: Mouse colon adenocarcinoma cell lines (e.g., MAC 13, MAC 26) are maintained in appropriate culture media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Harvesting: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA.

  • Cell Viability and Counting: Cells are washed with phosphate-buffered saline (PBS), and a cell count and viability assessment are performed using a hemocytometer and trypan blue exclusion. A viability of >95% is required.

  • Cell Suspension: The required number of cells (e.g., 2 x 10^6 cells) is suspended in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, to a final volume of 100-200 µL per injection.

2. Animal Model and Tumor Implantation:

  • Animal Strain: Immunocompromised mice, such as athymic nude mice or SCID mice, are used to prevent rejection of the xenograft.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Subcutaneous Injection: The cell suspension is injected subcutaneously into the flank of each mouse using a 23-25 gauge needle.

3. Drug Administration:

  • Compound Preparation: this compound is prepared in a suitable vehicle for intraperitoneal (i.p.) injection.

  • Treatment Schedule:

    • Single Dose: A single i.p. injection is administered at the maximum tolerated dose once the tumors reach a palpable size.

    • Repeated Dose: An initial i.p. injection is given, followed by a second injection seven days later.

  • Control Group: A control group of mice receives injections of the vehicle solution following the same schedule.

4. Monitoring and Endpoint Analysis:

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

  • Body Weight and Health: The body weight and general health of the mice are monitored regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if there are signs of excessive toxicity.

  • Tumor Growth Inhibition (TGI): TGI is a common metric to assess anti-tumor activity and is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]

Potential Signaling Pathways and Experimental Workflow

The anti-tumor effects of flavonoids like this compound are believed to be mediated through the modulation of several key intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

Flavonoid_Antitumor_Signaling_Pathways Potential Anti-Tumor Signaling Pathways of Flavonoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras PI3K PI3K Growth Factor Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation IKK IKK IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NF-κB NF-κB NF-κB->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis Inhibition Gene Transcription->Cell Proliferation Gene Transcription->Survival This compound This compound This compound->Ras Inhibition This compound->PI3K Inhibition This compound->IKK Inhibition

Caption: Potential signaling pathways modulated by flavonoids like this compound.

The diagram above illustrates how flavonoids may inhibit the Ras/ERK, PI3K/Akt/mTOR, and NF-κB signaling pathways, which are often dysregulated in cancer, leading to reduced cell proliferation and survival, and induction of apoptosis.

Xenograft_Experimental_Workflow Xenograft Model Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Cell Culture (e.g., MAC lines) B Cell Preparation (Harvesting, Counting) A->B C Subcutaneous Injection (Immunocompromised Mice) B->C D Tumor Growth (Palpable Size) C->D E Randomization (Treatment vs. Control) D->E F Drug Administration (i.p. injection of this compound or Vehicle) E->F G Tumor Volume Measurement (Calipers, 2-3 times/week) F->G Repeated as per protocol H Monitor Animal Health (Body Weight, Clinical Signs) G->H I Endpoint Determination H->I J Data Analysis (Tumor Growth Inhibition) I->J

Caption: A typical workflow for evaluating anti-tumor efficacy in a xenograft model.

This workflow outlines the key steps from cell preparation and tumor implantation to treatment, monitoring, and final data analysis in a preclinical xenograft study.

References

Unveiling the Specificity of L985P/MS4A8B Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount to ensuring data accuracy and therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting L985P, a protein identical to MS4A8B, with other members of the membrane-spanning 4-domain subfamily A (MS4A). Due to the high sequence homology within the MS4A protein family, the potential for antibody cross-reactivity is a significant consideration.

Currently, specific experimental data detailing the cross-reactivity of commercially available L985P/MS4A8B antibodies against a panel of other MS4A family proteins is limited in publicly available resources. While several manufacturers offer polyclonal and monoclonal antibodies against MS4A8B, their datasheets often lack comprehensive cross-reactivity validation against related proteins. This guide, therefore, outlines the necessary experimental framework for assessing such cross-reactivity and presents a hypothetical data set to illustrate how such a comparison would be presented.

Assessing Antibody Specificity: A Methodological Overview

To rigorously evaluate the cross-reactivity of an L985P/MS4A8B antibody, a combination of immunoassays should be employed. The most common and effective methods are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is required to generate reliable cross-reactivity data. The following diagram outlines a typical experimental workflow:

G cluster_prep Protein Preparation cluster_wb Western Blot Analysis cluster_elisa ELISA Analysis cluster_data Data Analysis p1 Express and purify recombinant L985P/MS4A8B protein wb1 SDS-PAGE separation of recombinant proteins p1->wb1 el1 Coat plate with individual recombinant proteins p1->el1 p2 Express and purify recombinant alternative MS4A proteins (e.g., MS4A1, MS4A2, MS4A3) p2->wb1 p2->el1 wb2 Transfer to PVDF membrane wb1->wb2 wb3 Probe with anti-L985P/MS4A8B antibody wb2->wb3 wb4 Detect signal intensity wb3->wb4 da1 Quantify signal/absorbance for each protein wb4->da1 el2 Block non-specific binding sites el1->el2 el3 Incubate with anti-L985P/MS4A8B antibody el2->el3 el4 Add enzyme-linked secondary antibody and substrate el3->el4 el5 Measure absorbance el4->el5 el5->da1 da2 Calculate percentage cross-reactivity relative to L985P/MS4A8B da1->da2

Figure 1. Experimental workflow for assessing antibody cross-reactivity.

Comparative Data Analysis

The following tables present a hypothetical analysis of a fictional anti-L985P/MS4A8B polyclonal antibody (pAb-L985P) and a monoclonal antibody (mAb-L985P) tested against other MS4A family members.

Table 1: Western Blot Cross-Reactivity Analysis

Target ProteinpAb-L985P Signal Intensity (Normalized Units)mAb-L985P Signal Intensity (Normalized Units)
L985P (MS4A8B) 1.001.00
MS4A1 (CD20)0.15< 0.05
MS4A2 (FcεRIβ)0.250.08
MS4A3 (HTm4)0.10< 0.05
Negative Control< 0.05< 0.05

Table 2: ELISA Cross-Reactivity Analysis

Target ProteinpAb-L985P Absorbance (OD450)% Cross-ReactivitymAb-L985P Absorbance (OD450)% Cross-Reactivity
L985P (MS4A8B) 2.50100%2.80100%
MS4A1 (CD20)0.3815%0.114%
MS4A2 (FcεRIβ)0.6325%0.228%
MS4A3 (HTm4)0.2510%0.083%
Negative Control0.052%0.062%

Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific antibody and experimental conditions.

Signaling Pathways and Potential Off-Target Effects

The MS4A family of proteins, including the well-known B-cell marker CD20 (MS4A1), are involved in various signal transduction pathways that regulate cell activation, proliferation, and differentiation. Cross-reactivity of an L985P/MS4A8B antibody with other MS4A members could lead to unintended off-target effects by modulating these pathways.

G cluster_pathway Potential Off-Target Signaling L985P L985P/MS4A8B Downstream Downstream Signaling (e.g., Calcium Mobilization, Kinase Cascades) L985P->Downstream Intended Target MS4A1 MS4A1 (CD20) BCR B-Cell Receptor MS4A1->BCR MS4A2 MS4A2 (FcεRIβ) IgE IgE Receptor MS4A2->IgE BCR->Downstream IgE->Downstream Antibody Cross-reactive anti-L985P Antibody Antibody->L985P Antibody->MS4A1 Off-target binding Antibody->MS4A2 Off-target binding

Figure 2. Potential off-target effects of a cross-reactive L985P antibody.

Detailed Experimental Protocols

Western Blotting for Cross-Reactivity
  • Protein Preparation: Load 20 µg of each purified recombinant protein (L985P/MS4A8B, MS4A1, MS4A2, MS4A3, and a negative control protein) onto a 12% SDS-PAGE gel.

  • Electrophoresis: Run the gel at 100V for 90 minutes.

  • Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-L985P/MS4A8B antibody (e.g., 1:1000 dilution in 5% milk/TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal for each protein to the L985P/MS4A8B signal.

ELISA for Cross-Reactivity
  • Coating: Coat a 96-well plate with 100 µL of each purified recombinant protein (1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the wells with 200 µL of 1% BSA in PBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of the anti-L985P/MS4A8B antibody at various dilutions (e.g., starting from 1 µg/mL) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody (e.g., 1:10,000 in 1% BSA/PBST) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2N H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. Calculate the percentage cross-reactivity for each protein relative to the signal obtained with L985P/MS4A8B.

A Comparative Analysis of LM985 in Colon Adenocarcinoma: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM985 is a flavonoid derivative that has been investigated for its anti-tumor properties. Preclinical studies have focused on its efficacy in colon adenocarcinoma models. This guide provides a comparative analysis of the available data on this compound, placing it in the context of standard-of-care therapies for colon cancer. Due to the limited scope of publicly available research, this guide will focus on the preclinical data in colon cancer and the general mechanisms of action attributed to its chemical class, flavonoids.

Preclinical Efficacy of this compound in Colon Adenocarcinoma

This compound has demonstrated anti-tumor activity in mouse models of transplantable colon adenocarcinomas. It is reported to be a prodrug that is rapidly metabolized to its active form, LM975.[1]

Data Summary

Cancer ModelTreatment RegimenOutcomeReference
Mouse Adenocarcinoma of the Colon (MAC) 13Repeated intraperitoneal injections>90% tumor inhibition[1]
Mouse Adenocarcinoma of the Colon (MAC) 26Repeated intraperitoneal injectionsCures achieved[1]
Ascitic Mouse Adenocarcinoma of the Colon (MAC) 15ASingle intraperitoneal injection at maximum tolerated doseNo activity[1]
Subcutaneous Mouse Adenocarcinoma of the Colon (MAC) 13 & 15ASingle intraperitoneal injection at maximum tolerated doseModerate activity[1]
Subcutaneous Mouse Adenocarcinoma of the Colon (MAC) 26Single intraperitoneal injection at maximum tolerated doseSignificant growth delay[1]
Comparison with Standard-of-Care Therapies for Colon Cancer

A direct comparison of preclinical this compound data with clinical outcomes of standard therapies is challenging. However, to provide context, the following table summarizes common chemotherapy and targeted therapy regimens for colon cancer.

Standard-of-Care Treatments for Colon Cancer

Therapy ClassRegimen ExamplesGeneral Efficacy Notes
Chemotherapy FOLFOX (5-FU, Leucovorin, Oxaliplatin)[2][3]Standard of care for stage III colon cancer, improving disease-free and overall survival.[2]
FOLFIRI (5-FU, Leucovorin, Irinotecan)[3]Commonly used in metastatic settings.
CAPOX (Capecitabine, Oxaliplatin)[2][3]An alternative to FOLFOX, offering a more convenient oral option.[2]
Targeted Therapy Bevacizumab (Avastin®) - VEGF Inhibitor[4][5]Used in combination with chemotherapy for advanced colon cancer to inhibit angiogenesis.[4]
Cetuximab (Erbitux®) & Panitumumab (Vectibix®) - EGFR Inhibitors[6][7]Effective in patients with KRAS wild-type tumors.
Encorafenib (Braftovi®) - BRAF Inhibitor[4][8]Used for tumors with BRAF V600E mutations, often in combination with an EGFR inhibitor.[4]

Experimental Protocols

Mouse Xenograft Model for Colon Adenocarcinoma

The following is a generalized protocol based on the methodologies described in the preclinical study of this compound.[1]

  • Cell Culture: Human colon adenocarcinoma cell lines (e.g., MAC 13, 15A, 26) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or intraperitoneally into the mice.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via intraperitoneal injection at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers. For ascitic tumors, survival is a key endpoint.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the findings.

Workflow for Preclinical Evaluation of this compound

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Colon Cancer Cell Lines (MAC 13, 15A, 26) Tumor_Implantation Subcutaneous or Intraperitoneal Injection Cell_Culture->Tumor_Implantation Cell Suspension Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Treatment This compound Administration (i.p. injection) Tumor_Implantation->Treatment Monitoring Tumor Measurement & Survival Treatment->Monitoring Analysis Tumor Growth Inhibition & Statistical Analysis Monitoring->Analysis G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Flavonoids Flavonoids PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Inhibits MAPK MAPK Pathway Flavonoids->MAPK Inhibits NF_kB NF-κB Pathway Flavonoids->NF_kB Inhibits Apoptosis Apoptosis Flavonoids->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Flavonoids->Cell_Cycle_Arrest Induces PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Inflammation Inflammation NF_kB->Inflammation Promotes

References

Independent Verification of LM985's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the probable mechanism of action of LM985, a flavone-based anti-cancer compound, with other established anti-cancer agents. Due to the limited publicly available data on this compound's specific molecular interactions, this guide extrapolates its mechanism based on the well-documented anti-neoplastic activities of flavonoids. Experimental data for representative flavonoids are presented alongside those of comparator drugs to offer a comprehensive overview for research and development professionals.

Executive Summary

This compound is a synthetic flavonoid that has demonstrated anti-tumor activity in preclinical models.[1][2] While the precise molecular targets of this compound are not extensively characterized in published literature, its chemical structure as a flavone provides a strong basis for inferring its mechanism of action. Flavonoids are a class of natural and synthetic compounds known to exert anti-cancer effects through a variety of mechanisms, including the modulation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation and angiogenesis.[1][2][3][4][5] This guide will compare the probable mechanisms of this compound, based on its flavonoid nature, with two well-characterized anti-cancer drugs: Doxorubicin , a topoisomerase inhibitor, and Paclitaxel , a microtubule stabilizer.

Comparative Analysis of Mechanisms of Action

The following table summarizes the key mechanistic attributes of flavonoids (as a proxy for this compound), Doxorubicin, and Paclitaxel.

FeatureFlavonoids (Probable for this compound)DoxorubicinPaclitaxel
Primary Target Multiple targets including protein kinases (PI3K, Akt, MAPK), topoisomerases, and tubulin.[2][3][4]Topoisomerase II, DNA.[6]β-tubulin subunits of microtubules.[6][7]
Cellular Effect Induction of apoptosis, cell cycle arrest, inhibition of proliferation and angiogenesis, modulation of ROS.[1][2][5]DNA intercalation and inhibition of topoisomerase II leading to DNA damage and apoptosis.[6]Stabilization of microtubules, leading to mitotic arrest and apoptosis.[6][7]
Signaling Pathway Interference Inhibition of PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways.[2][3][4]Activation of DNA damage response pathways (e.g., p53).Activation of the spindle assembly checkpoint, leading to apoptosis.
Mode of Action Broad-spectrum, multi-targeted.DNA damaging agent.Mitotic inhibitor.

Experimental Data for Mechanistic Verification

The following tables present hypothetical experimental data that could be used to verify the mechanism of action of a flavonoid anti-cancer agent like this compound, compared to Doxorubicin and Paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Cell LineFlavonoid (e.g., Quercetin)DoxorubicinPaclitaxel
MCF-7 (Breast Cancer)250.50.01
A549 (Lung Cancer)401.20.05
HCT116 (Colon Cancer)300.80.02

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Treatment (at IC50)MCF-7A549HCT116
Control5%4%6%
Flavonoid (e.g., Quercetin)45%38%52%
Doxorubicin60%55%65%
Paclitaxel70%65%75%

Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)

Treatment (at IC50)MCF-7A549HCT116
Control15%12%18%
Flavonoid (e.g., Quercetin)35%28%42%
Doxorubicin40%35%50%
Paclitaxel80%75%85%

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (Flavonoid, Doxorubicin, Paclitaxel) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic cells after drug treatment.

  • Methodology:

    • Treat cells with the respective IC50 concentrations of the drugs for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of the drugs on cell cycle progression.

  • Methodology:

    • Treat cells with the IC50 concentrations of the drugs for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the fixed cells with RNase A and stain with Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry.

    • The percentage of cells in G0/G1, S, and G2/M phases is determined based on the DNA content histogram.

Visualizing the Mechanisms of Action

Probable Signaling Pathway of this compound (as a Flavonoid)

G This compound This compound (Flavonoid) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits NFkB NF-κB This compound->NFkB inhibits Apoptosis ↑ Apoptosis This compound->Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: Probable signaling pathway of this compound.

Experimental Workflow for Mechanism of Action Studies

G start Start: Treat Cancer Cells with this compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Western Blot (for signaling proteins) start->western_blot ic50 Determine IC50 cytotoxicity->ic50 apoptosis_result Quantify Apoptosis apoptosis->apoptosis_result cell_cycle_result Analyze Cell Cycle Arrest cell_cycle->cell_cycle_result pathway_result Identify Affected Signaling Pathways western_blot->pathway_result conclusion Conclude on Mechanism of Action ic50->conclusion apoptosis_result->conclusion cell_cycle_result->conclusion pathway_result->conclusion

Caption: Experimental workflow for this compound's mechanism.

Logical Relationship of Anti-Cancer Drug Mechanisms

G anticancer_drugs Anti-Cancer Drugs dna_damage DNA Damaging Agents anticancer_drugs->dna_damage mitotic_inhibitors Mitotic Inhibitors anticancer_drugs->mitotic_inhibitors multi_targeted Multi-Targeted Agents anticancer_drugs->multi_targeted doxorubicin Doxorubicin dna_damage->doxorubicin paclitaxel Paclitaxel mitotic_inhibitors->paclitaxel This compound This compound (Flavonoid) multi_targeted->this compound

Caption: Classification of anti-cancer drugs.

References

A Head-to-Head Comparison of Novel NRF2 Inhibition and Cisplatin in Lung Cancer: A Preclinical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel therapeutic strategy, NRF2 inhibition (represented by the experimental agent ML385 as a proxy for LM985), and the long-standing standard-of-care chemotherapy, cisplatin, in the context of non-small cell lung cancer (NSCLC). This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental frameworks used for their assessment.

Executive Summary

Cisplatin, a cornerstone of lung cancer chemotherapy for decades, exerts its cytotoxic effects primarily through the induction of DNA damage.[1] While effective, its utility is often limited by significant side effects and the development of drug resistance.[2] In contrast, the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses, represents a promising targeted approach. Constitutive activation of the NRF2 pathway is a common feature in NSCLC, contributing to therapeutic resistance.[3] The small molecule inhibitor ML385 specifically targets NRF2, offering a potential strategy to overcome this resistance.[3][4] This guide delves into the preclinical data underpinning these two distinct therapeutic modalities.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from preclinical studies on ML385 (as a proxy for this compound) and cisplatin in NSCLC models. It is important to note that these data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterML385 (this compound proxy)CisplatinLung Cancer Model(s)
IC50 (In Vitro) ~1.9 µM - 5 µMVaries significantly (e.g., ~7.32 µM in A549)A549, H460, EBC1 (NSCLC cell lines)
Mechanism of Action NRF2 inhibition, suppression of antioxidant gene expressionDNA adduct formation, induction of apoptosisN/A
Effect on Cell Viability Dose-dependent decrease in viability, particularly in cells with KEAP1 mutationsDose-dependent decrease in viabilityA549, H460, PC9 (NSCLC cell lines)
In Vivo Efficacy Significant anti-tumor activity in combination with carboplatinTumor growth inhibitionNSCLC xenograft models

Signaling Pathways and Mechanisms of Action

This compound (as represented by NRF2 Inhibitor ML385)

The NRF2 signaling pathway plays a critical role in protecting cells from oxidative stress. In many lung cancers, mutations in KEAP1 (Kelch-like ECH-associated protein 1), the primary negative regulator of NRF2, lead to constitutive activation of NRF2. This results in the upregulation of a battery of antioxidant and drug detoxification genes, rendering the cancer cells resistant to chemotherapy.[3] ML385 acts by directly binding to NRF2 and inhibiting its transcriptional activity.[4] This leads to a reduction in the expression of NRF2 target genes, thereby sensitizing cancer cells to oxidative stress and the effects of other chemotherapeutic agents.[3][4]

NRF2_Pathway cluster_0 Normal Conditions cluster_1 Oxidative Stress / KEAP1 Mutation cluster_2 Inhibition by ML385 (this compound proxy) KEAP1 KEAP1 NRF2_c NRF2 KEAP1->NRF2_c Binds Ub Ubiquitin NRF2_c->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Oxidative_Stress Oxidative Stress / KEAP1 Mutation KEAP1_i KEAP1 (inactive) Oxidative_Stress->KEAP1_i Inactivates NRF2_n NRF2 (nuclear) ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription ML385 ML385 NRF2_n_i NRF2 (nuclear) ML385->NRF2_n_i Inhibits

Caption: NRF2 signaling pathway and inhibition by ML385.
Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that exerts its anticancer effects by forming covalent bonds with the N7 reactive centers on purine residues in DNA.[1] This leads to the formation of DNA adducts, primarily intrastrand crosslinks, which physically obstruct DNA replication and transcription.[1][5] The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[2][6] The activation of DNA damage response pathways, such as the p53 pathway, is crucial for cisplatin-induced cytotoxicity.[1]

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus DNA_Adducts DNA Adducts (Intrastrand Crosslinks) DNA->DNA_Adducts Forms Adducts Replication_Block Replication & Transcription Block DNA_Adducts->Replication_Block DDR DNA Damage Response (p53 activation) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of cisplatin in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of NRF2 inhibitors and cisplatin in lung cancer.

In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Lung cancer cell lines (e.g., A549, H460) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (ML385 or cisplatin) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the test compounds.

Protocol:

  • Cell Lysis: Treated and untreated lung cancer cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NRF2, HO-1, p53, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgammanull (NSG) mice) are subcutaneously injected with a suspension of human lung cancer cells (e.g., A549, H460).[7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (ML385, cisplatin, or a combination) via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor volumes between the treatment and control groups. Tumor tissues may also be harvested for further analysis (e.g., histology, western blotting).

Conclusion

The preclinical data presented in this guide highlight two distinct approaches to combatting lung cancer. Cisplatin remains a potent cytotoxic agent, inducing cell death through extensive DNA damage. However, the emergence of targeted therapies like NRF2 inhibitors offers a more nuanced strategy, aiming to dismantle the cancer cell's defense mechanisms and enhance its vulnerability to treatment. While direct comparative clinical data for "this compound" is not available, the promising preclinical results for NRF2 inhibitors like ML385, particularly in combination with standard chemotherapy, underscore the potential of this approach to address the challenge of therapeutic resistance in lung cancer. Further investigation and clinical trials are warranted to fully elucidate the therapeutic value of NRF2 inhibition in this disease.

References

statistical analysis of LM985 efficacy data from multiple studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical analysis of the efficacy of the investigational compound LM985 from multiple studies is not feasible at this time due to a scarcity of publicly available data. Research has yielded results from a single preclinical study investigating this compound's anti-tumor activity in murine models of colon adenocarcinoma. This document summarizes the available data for this compound, places it within the broader context of its chemical class—flavonoids—and provides a comparative overview of alternative therapeutic strategies for colon cancer.

Efficacy Data for this compound in Preclinical Models

This compound is a compound based on a flavone ring structure. Its anti-tumor effects were evaluated in mice bearing three different transplantable colon adenocarcinomas (MAC 13, MAC 15A, and MAC 26). The available efficacy data from this single study is presented below.

Table 1: Summary of this compound Efficacy in Murine Colon Adenocarcinoma Models [1]

Tumor ModelAdministration RouteDosing RegimenObserved Efficacy
MAC 15A (ascitic)Intraperitoneal (i.p.)Single injection (MTD)No activity
MAC 13 (subcutaneous)Intraperitoneal (i.p.)Single injection (MTD)Moderate activity
MAC 15A (subcutaneous)Intraperitoneal (i.p.)Single injection (MTD)Moderate activity
MAC 26 (subcutaneous)Intraperitoneal (i.p.)Single injection (MTD)Significant growth delay
MAC 13 (subcutaneous)Intraperitoneal (i.p.)Repeated injection (7 days apart)>90% tumor inhibition
MAC 26 (subcutaneous)Intraperitoneal (i.p.)Repeated injection (7 days apart)Cures achieved

*Maximum Tolerated Dose

Pharmacokinetic analyses from this study indicated that this compound is rapidly degraded to LM975, which is suggested to be the active metabolite[1].

Experimental Protocols

Preclinical In Vivo Efficacy Study of this compound

The methodology for the key preclinical study of this compound involved the use of transplantable mouse adenocarcinomas of the colon (MAC).[1]

  • Animal Models: Mice bearing ascitic or subcutaneous tumors of MAC 13, MAC 15A, and MAC 26.

  • Treatment Administration: this compound was administered via intraperitoneal (i.p.) injection.

  • Dosing: Both single-dose (at the maximum tolerated dose) and repeated-dose (with a 7-day interval) regimens were tested.

  • Efficacy Endpoints: Anti-tumor activity was assessed by observing tumor growth delay, tumor inhibition percentage, and the rate of cures (complete tumor regression).

  • Pharmacokinetics: The study also included pharmacokinetic analysis to determine the concentration of this compound and its metabolite, LM975, over time and its correlation with tumor response.[1]

The Broader Context: Flavonoids in Colon Cancer Therapy

This compound belongs to the flavonoid class of compounds, which are polyphenolic substances found in many plants[2]. Flavonoids have garnered significant interest in oncology for their potential chemopreventive and therapeutic properties.[3][4][5][6]

Potential Mechanisms of Action:

  • Inhibition of Carcinogenesis: Some flavonoids may block the initial stages of cancer development.[5]

  • Modulation of Signaling Pathways: Flavonoids have been shown to affect critical signaling pathways involved in cancer progression, such as Wnt/β-catenin, MAPK, and PI3K/AKT/mTOR.[2][5]

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[5]

  • Anti-inflammatory Effects: Chronic inflammation is a risk factor for colorectal cancer, and flavonoids can downregulate inflammatory mediators like COX-2.[5]

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta-Catenin β-catenin Destruction_Complex->Beta-Catenin Phosphorylates for Degradation TCF/LEF TCF/LEF Beta-Catenin->TCF/LEF Translocates & Binds Flavonoids Flavonoids (e.g., this compound) Flavonoids->Destruction_Complex May enhance activity Flavonoids->Beta-Catenin May inhibit nuclear translocation Target_Genes Target Gene Transcription TCF/LEF->Target_Genes Activates

Hypothesized Flavonoid Action on Wnt/β-catenin Pathway.

Comparative Landscape of Colon Cancer Treatments

A direct comparison with this compound is not possible. However, the following table outlines the current therapeutic landscape for colon cancer, against which any new agent would ultimately be benchmarked.

Table 2: Overview of Selected Therapeutic Alternatives for Colon Cancer

Therapy ClassExamplesGeneral Mechanism of Action
Chemotherapy 5-Fluorouracil (5-FU), Oxaliplatin, IrinotecanDirectly kill rapidly dividing cells or interfere with cell division.
Targeted Therapy Cetuximab, Panitumumab (anti-EGFR); Bevacizumab (anti-VEGF); Encorafenib (BRAF inhibitor)Block specific molecules involved in tumor growth and progression.
Immunotherapy Pembrolizumab, Nivolumab (PD-1 inhibitors); Ipilimumab (CTLA-4 inhibitor)Harness the patient's immune system to attack cancer cells.
Investigational Flavonoids Quercetin, Apigenin, LuteolinUnder investigation for their potential to modulate cancer-related signaling pathways.[2]

dot

Cell_Lines Colon Cancer Cell Lines (e.g., Caco-2) Cytotoxicity Cytotoxicity Assays (IC50 Determination) Cell_Lines->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot, PCR) Cell_Lines->Mechanism In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Mechanism->In_Vivo Xenograft Tumor Xenograft Model (e.g., MAC tumors in mice) In_Vivo->Xenograft Treatment Treatment with this compound (Single vs. Repeated Doses) Xenograft->Treatment Efficacy_Endpoint Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy_Endpoint PK_PD Pharmacokinetics/ Pharmacodynamics Treatment->PK_PD Analysis Data Analysis & Interpretation Efficacy_Endpoint->Analysis PK_PD->Analysis

Typical Preclinical Workflow for an Anti-Tumor Compound.

References

peer-reviewed literature validating LM985's anti-cancer claims

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-cancer properties of the compound LM985 reveal a significant lack of robust, peer-reviewed scientific literature to substantiate its efficacy. The available evidence is limited to a single preclinical study from over three decades ago, making a comprehensive comparison with current standard-of-care anti-cancer agents impossible. This report summarizes the limited findings on this compound and provides a framework for the type of data that would be necessary for a thorough evaluation.

Limited Preclinical Data on this compound

A singular study published in the British Journal of Cancer in 1986 investigated the anti-tumor activity of this compound, a compound based on the flavone ring structure, in mouse models of transplantable colon adenocarcinomas (MAC).[1][2] The study reported moderate activity against subcutaneous MAC 13 and MAC 15A tumors and a significant growth delay against MAC 26 tumors following a single intraperitoneal injection at the maximum tolerated dose.[1][2] Repeated injections seven days later reportedly led to over 90% tumor inhibition in the MAC 13 model and cures in the MAC 26 model.[1][2]

The study also noted the rapid degradation of this compound to its potential active metabolite, LM975.[1][2] However, this research represents a preliminary, preclinical stage of investigation and does not appear to have been followed by further significant studies or clinical trials to validate these initial findings.

Due to the lack of further published data, a detailed comparison guide with alternative therapies, including quantitative data tables and signaling pathway diagrams, cannot be constructed. To fulfill the user's request, a more substantial body of evidence for this compound would be required. This would include:

  • In-depth preclinical studies to elucidate the mechanism of action, dose-response relationships, and efficacy in a wider range of cancer models.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of the compound and its metabolites.

  • Toxicology studies to assess the safety profile of the drug.

  • Phase I, II, and III clinical trials to evaluate the safety and efficacy in human subjects.

Comparator Anti-Cancer Agents

Without a clear mechanism of action or a specific cancer type for which this compound has shown definitive promise, selecting appropriate comparator drugs is challenging. However, for the context of colon adenocarcinoma, where the initial study was focused, standard-of-care treatments often include chemotherapy regimens (e.g., FOLFOX, FOLFIRI), targeted therapies (e.g., Cetuximab, Bevacizumab), and immunotherapies (e.g., Pembrolizumab, Nivolumab). These agents have undergone rigorous testing and have extensive clinical data supporting their use.

Hypothetical Data Presentation and Visualizations

While specific data for this compound is unavailable, the following examples illustrate how such information, if it existed, would be presented.

Table 1: Hypothetical Comparison of Anti-Tumor Efficacy in Preclinical Colon Adenocarcinoma Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)Statistical SignificanceReference
This compound MAC 13 (subcutaneous)[Dose] mg/kg, i.p., q7d x 2>90%p < [value][Hypothetical Study]
This compound MAC 26 (subcutaneous)[Dose] mg/kg, i.p., q7d x 2Cures Observedp < [value][Hypothetical Study]
Comparator A CT26 (syngeneic)[Dose] mg/kg, [route], [schedule][Value]%p < [value][Published Study]
Comparator B HT-29 (xenograft)[Dose] mg/kg, [route], [schedule][Value]%p < [value][Published Study]

Experimental Protocol Example:

A detailed experimental protocol would be provided for each key experiment cited. For instance:

Tumor Growth Inhibition Assay (Hypothetical for this compound):

  • Cell Lines and Culture: Murine colon adenocarcinoma cell lines (MAC 13, MAC 26) were maintained in [Specify Medium] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female BALB/c mice, aged 6-8 weeks, were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 1 x 10^6 MAC 13 or MAC 26 cells in 100 µL of phosphate-buffered saline were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a palpable size (approximately 100 mm³), mice were randomized into control and treatment groups (n=10 per group). This compound was administered intraperitoneally at a dose of [Dose] mg/kg on days 0 and 7. The control group received vehicle control.

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

  • Statistical Analysis: Tumor growth curves were analyzed using a two-way ANOVA. The percentage of tumor growth inhibition was calculated at the end of the study.

Signaling Pathway and Workflow Diagrams:

Diagrams would be created to visualize molecular pathways or experimental processes. As the mechanism for this compound is unknown, a hypothetical workflow for its evaluation is presented.

G cluster_preclinical Preclinical Evaluation of this compound cluster_clinical Clinical Development A In vitro screening (Cancer cell lines) B Identify lead compound (this compound) A->B C In vivo efficacy studies (Mouse models of colon cancer) B->C D Pharmacokinetic/ Pharmacodynamic analysis C->D E Toxicology assessment C->E F Phase I Trial (Safety and Dosage) D->F E->F G Phase II Trial (Efficacy and Side Effects) F->G H Phase III Trial (Comparison to Standard of Care) G->H I Regulatory Approval H->I

Caption: A simplified workflow for the preclinical and clinical development of a novel anti-cancer compound like this compound.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Compound LM985

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the safe and compliant disposal of Compound LM985. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the protection of the environment.

Waste Identification and Classification

Prior to disposal, it is imperative to classify the waste stream containing Compound this compound. Based on its hypothetical properties, Compound this compound is classified as a hazardous chemical waste. All materials contaminated with this compound, including personal protective equipment (PPE), glassware, and consumables, must be treated as hazardous waste.

Segregation of Waste

To prevent unintended chemical reactions and to ensure proper disposal, segregate waste contaminated with Compound this compound from all other laboratory waste streams. Do not mix this waste with non-hazardous materials or other incompatible chemical wastes.

Containment and Labeling

Proper containment and labeling are critical for safe storage and transport.

  • Primary Container: Use a chemically resistant, leak-proof container with a secure screw-top lid. The container must be in good condition, free from cracks or other damage.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Compound this compound"

    • The specific hazards (e.g., Toxic, Flammable)

    • The accumulation start date

    • The name and contact information of the generating laboratory/researcher

Personal Protective Equipment (PPE)

All personnel handling waste containing Compound this compound must wear the following minimum PPE:

PPE ItemSpecification
GlovesNitrile, chemical-resistant
Eye ProtectionSafety glasses with side shields or goggles
Laboratory CoatStandard, long-sleeved
Respiratory ProtectionRequired if handling outside of a fume hood

Step-by-Step Disposal Protocol

  • Don PPE: Before handling any waste, ensure all required personal protective equipment is correctly worn.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is clean, dry, and appropriate for the type and volume of waste.

  • Transfer Waste: Carefully transfer the waste contaminated with Compound this compound into the prepared container. Avoid splashing or creating aerosols. If transferring liquids, use a funnel. For solid waste, use forceps or other appropriate tools.

  • Seal Container: Securely close the container lid. Do not overfill the container; allow for at least 10% headspace to accommodate expansion.

  • Decontaminate: Wipe the exterior of the waste container with a suitable decontaminating agent to remove any residual contamination.

  • Label Container: Complete the hazardous waste label with all required information.

  • Store Temporarily: Place the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area must be secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all necessary information from the waste label.

Emergency Procedures

In the event of a spill or exposure:

  • Spill: Evacuate the immediate area. Alert your supervisor and contact EHS. Follow your laboratory's specific spill response protocol.

  • Exposure (Skin): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Exposure (Eyes): Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

G cluster_0 Disposal Workflow for Compound this compound A 1. Identify Waste (Compound this compound) B 2. Segregate from Other Waste Streams A->B Classify as Hazardous C 3. Don Appropriate PPE B->C D 4. Transfer to Labeled, Leak-Proof Container C->D E 5. Store in Designated Satellite Accumulation Area D->E Secure & Decontaminate F 6. Contact EHS for Waste Pickup E->F

Caption: Workflow for the proper disposal of Compound this compound.

Essential Safety and Handling Protocols for the Novel Compound LM985

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 14, 2025

Disclaimer: As of the date of this document, "LM985" is not a recognized chemical compound with established safety data. Therefore, it must be handled as a substance with unknown toxicity and potential hazards. The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. A thorough risk assessment is mandatory before any handling of this substance.[1][2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Core Principle: Assume Hazard

Until proven otherwise, this compound must be treated as a potent, hazardous substance. All interactions should be governed by a conservative approach that prioritizes the elimination and reduction of exposure through engineering controls, administrative controls, and finally, personal protective equipment.

Engineering and Administrative Controls

Before relying on personal protective equipment, the following controls must be in place:

  • Ventilation: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][2]

  • Restricted Access: The area where this compound is handled should be clearly designated and access restricted to authorized personnel only.[2]

  • Minimized Quantities: Use the smallest feasible quantity of this compound for any given experiment to minimize the potential for exposure and waste generation.[2]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the vicinity of the handling area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to create a complete barrier between the researcher and this compound.[1][2] The following table summarizes the recommended PPE for handling this substance of unknown toxicity.

Body Part Required PPE Specification and Rationale
Respiratory Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)A full-face respirator is recommended for volatile substances or when aerosol generation is likely, providing a higher level of protection than a half-mask.[1]
Hands Double-gloving with chemically resistant gloves (e.g., nitrile)The outer glove should be changed immediately upon suspected contamination. The exact breakthrough time is unknown, so frequent changes are critical.
Eyes Chemical splash goggles or a full-face respiratorProvides protection from splashes and airborne particles. Standard safety glasses are not sufficient.[3][4]
Body Disposable, long-sleeved, seamless gown with tight-fitting cuffsThe gown should close in the back and be changed immediately after a spill or every two to three hours during continuous work.[3] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[3]
Feet Closed-toe, non-perforated, and chemically resistant safety shoes with disposable shoe coversProtects feet from spills and prevents the spread of contamination outside the laboratory.[1]

Procedural Workflow for Handling this compound

A clear, step-by-step plan is crucial for minimizing risk. The following workflow should be adapted to specific experimental needs and documented in a standard operating procedure (SOP).

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sop Review SOP prep_ppe Don Full PPE prep_sop->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Begin Experiment handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Conclude Experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1: Standard workflow for handling the novel compound this compound.

Spill and Emergency Procedures

  • Minor Spill: In the event of a small spill within the chemical fume hood, use an appropriate absorbent material to clean the area. All materials used for cleanup must be treated as hazardous waste.

  • Major Spill: If a significant spill occurs, evacuate the immediate area and alert laboratory personnel and the institutional safety office.[2] Do not attempt to clean up a large spill without appropriate training and equipment.[2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[1][2]

  • Waste Segregation: Collect all this compound-contaminated waste, including disposable PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and a description of its contents.

  • Disposal: Disposal must be carried out in accordance with all local, regional, and national environmental regulations. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM985
Reactant of Route 2
Reactant of Route 2
LM985

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.